Ethyl 3-aminocrotonate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6): Properties, Synthesis, and Applications
Introduction
Ethyl 3-aminocrotonate, a β-enamino ester (CAS No. 626-34-6), stands as a cornerstone intermediate in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, featuring a conjugated system with an amino group and an ester, impart a versatile reactivity profile that makes it an invaluable synthon for constructing a wide array of complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, core reactivity, and significant applications, with a particular focus on its role in the development of pharmacologically active heterocyclic compounds. For researchers and drug development professionals, a thorough understanding of this molecule is critical to leveraging its full potential in creating novel molecular architectures.[2]
Physicochemical and Spectroscopic Profile
This compound is typically a colorless to light yellow solid at room temperature, which may also present as a clear liquid if melted.[3] A key handling consideration is its sensitivity to air and moisture; the compound is hygroscopic and should be stored accordingly under an inert atmosphere in a cool, dry place to maintain its integrity.[4][5]
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to white to pale cream/yellow fused solid | [3] |
| Melting Point | 33-35 °C | [8] |
| Boiling Point | 210-215 °C | [8] |
| Density | 1.022 g/mL at 25 °C | [8] |
| Solubility | Soluble in water (26 g/L at 25 °C) | [4][8] |
| Flash Point | 97 °C (206.6 °F) - closed cup |
Spectroscopic Data
Structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.
-
¹H-NMR: The proton NMR spectrum is characteristic of the enamine structure. A study utilizing DMSO-d₆ as a solvent reported the following key shifts: a triplet for the ethyl CH₃ protons (~1.1-1.2 ppm), a quartet for the ethyl CH₂ protons (~3.9-4.0 ppm), a singlet for the vinyl proton (~4.3 ppm), a singlet for the methyl group on the double bond (~1.8 ppm), and two broad singlets for the NH₂ protons (~6.9 and ~7.7 ppm).[9] The presence of these signals confirms the predominant Z-enamine tautomer in solution.[9]
-
¹³C-NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (~170.5 ppm), the two olefinic carbons (~160.6 ppm for C-NH₂ and ~83.7 ppm for the α-carbon), the ethyl group carbons, and the methyl group carbon.[6]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to N-H stretching of the amine group, C=O stretching of the ester, and C=C stretching of the enamine system.[10]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of 129.16 g/mol .[7][11] ChemicalBook provides access to various spectra including Raman, IR, MS, and NMR for this compound.[12]
Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves the condensation reaction between ethyl acetoacetate and a source of ammonia.[4] This method is well-established and allows for scalable production.[1]
Synthetic Mechanism and Protocol
The reaction proceeds via the formation of an enamine from the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration. Catalysts can be employed to facilitate the proton transfers necessary for the condensation and dehydration steps.[13]
Below is a representative laboratory protocol based on the reaction with ammonium carbamate.
Experimental Protocol: Synthesis via Ammonium Carbamate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in methanol.
-
Reaction Initiation: To this solution, add ammonium carbamate (1.0 eq) in one portion at room temperature (20 °C).[6]
-
Reaction Monitoring: Stir the resulting suspension. The solid material will typically dissolve over 1.5 hours to yield a clear yellow solution.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., SiO₂, cyclohexane/EtOAc 1:1).[6]
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting yellow liquid is crude this compound, often of sufficient purity for subsequent steps.[6] A reported yield for this procedure is quantitative.[6]
An alternative approach utilizes a continuous flow reactor, mixing ethyl acetoacetate with an aqueous ammonia solution (25%) at 50 °C, which can achieve yields as high as 94%.[6][8]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from ethyl acetoacetate.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: The Ambident Nucleophile
The synthetic versatility of this compound stems from its nature as an ambident nucleophile.[13] The enamine system allows for nucleophilic attack to occur at two distinct sites: the nitrogen atom and the α-carbon. This dual reactivity is fundamental to its role as a synthon.
-
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom can attack electrophiles, leading to N-acylation or N-alkylation . N-acylation with acid chlorides, for example, produces enamides, which are themselves valuable synthetic intermediates.[13][14]
-
C-Nucleophilicity: The electron-rich α-carbon is also a potent nucleophilic center. Reactions at this site, such as C-acylation , yield enaminones. The regioselectivity between N- and C-acylation can often be controlled by the reaction conditions and the nature of the electrophile.[13]
Caption: Nucleophilic sites of this compound.
Key Applications in Heterocyclic Synthesis
This compound is a premier building block for a multitude of heterocyclic systems that form the core of many pharmaceutical agents.[1][2]
The Hantzsch Pyridine Synthesis
The most iconic application of this compound (or its in-situ generated precursor) is the Hantzsch Pyridine Synthesis, first reported in 1881.[13] This multi-component reaction is a robust method for creating 1,4-dihydropyridines (1,4-DHPs).[15] These DHPs are of immense pharmacological importance, serving as the scaffold for a major class of calcium channel blockers used to treat cardiovascular diseases, including drugs like Nifedipine, Felodipine, and Amlodipine.[13][15][16]
The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate, which forms the enamine in situ with ammonia), and a nitrogen donor.[15] The reaction mechanism involves three key stages:
-
Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.[16]
-
Michael Addition: The enamine (this compound) performs a Michael addition to the α,β-unsaturated intermediate.[13][16]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.[13]
The 1,4-DHP product can then be oxidized to the corresponding aromatic pyridine derivative.[15]
Caption: The Hantzsch Pyridine Synthesis pathway.
Synthesis of Other Heterocycles
Beyond the Hantzsch synthesis, this compound is a precursor to other important heterocyclic scaffolds, including:
-
Quinolones: Used to construct the quinolone core found in many antibacterial agents.[13]
-
Pyrroles: Participates in various cyclization strategies to form substituted pyrroles.[13]
-
Pyrazolones and Pyridinones: Serves as a starting material for these heterocycles through reactions with hydrazines and other suitable reagents.[13]
Safety and Handling
This compound is classified as a corrosive substance that requires careful handling to ensure laboratory safety.[17]
-
Primary Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation.[7] It is also a lachrymator, meaning it can cause tearing.[17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Avoid generating dust and wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][17] Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., argon or nitrogen) is recommended.[4][5]
-
First Aid: In case of contact, immediate and thorough rinsing is critical. For eye contact, rinse cautiously with water for at least 15-30 minutes, removing contact lenses if possible, and seek immediate medical attention.[5][17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] If inhaled, move the person to fresh air.[18] Do not induce vomiting if swallowed; rinse mouth and get immediate medical aid.[17]
GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[7] |
| Hazard | H335 | May cause respiratory irritation.[7] |
| Precaution | P260 | Do not breathe dust. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[18] |
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ambident nucleophilicity, coupled with its straightforward synthesis, makes it an indispensable building block for a vast range of valuable compounds. Its central role in the Hantzsch synthesis of 1,4-dihydropyridines underscores its profound impact on drug development. A comprehensive understanding of its properties, reactivity, and handling requirements enables researchers to harness its potential safely and effectively, paving the way for innovations in both academic research and the pharmaceutical industry.
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A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of ethyl 3-aminocrotonate, a pivotal intermediate in modern organic and medicinal chemistry. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, process optimization, and practical applications of this versatile compound, grounding theoretical principles in field-proven experimental protocols.
Strategic Importance of this compound
This compound, a β-enamino ester, is a highly valued synthon in organic synthesis.[1] Its significance stems from its ambident nucleophilic character, possessing reactive sites at both the α-carbon and the nitrogen atom, which allows it to serve as a versatile building block for a wide array of complex molecules.[1]
Historically, its prominence is intrinsically linked to the Hantzsch Pyridine Synthesis , a classic multi-component reaction first reported in 1881.[1][2] In this reaction, the in-situ formation of this compound from ethyl acetoacetate and ammonia is a critical step for producing 1,4-dihydropyridines.[1][3] These scaffolds are the backbone of numerous pharmaceutical agents, most notably calcium channel blockers like nifedipine, amlodipine, and felodipine, used in treating cardiovascular diseases.[2][4][5] Beyond this, its utility extends to the synthesis of other vital heterocyclic systems, including quinolones, pyrroles, and oxazoles.[1][4]
The Core Transformation: Mechanistic Insights
The synthesis of this compound is fundamentally an enamine formation reaction. It involves the condensation of a β-keto ester (ethyl acetoacetate) with a nitrogen source, typically ammonia or an ammonia surrogate like ammonium acetate.[1]
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: The nitrogen atom of the ammonia source performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone group in ethyl acetoacetate.
-
Carbinolamine Formation: This initial attack forms a tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule). This step is often facilitated by a mild acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (water).[1][7]
-
Enamine Product: The elimination of water results in the formation of a carbon-nitrogen double bond, which tautomerizes to the more stable conjugated enamine structure of this compound.
Caption: Figure 1: Reaction Mechanism of this compound Synthesis.
Experimental Design: Protocols and Optimization
The efficiency of the synthesis is highly dependent on reaction conditions. Below are two field-proven protocols—a classical batch synthesis and a modern continuous flow approach—followed by a discussion of key optimization parameters.
Protocol 1: Batch Synthesis with Ammonium Acetate
This method is widely used in laboratory settings due to its simplicity and high yields. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add methanol as the solvent.
-
Reagents: Add ammonium acetate (3.0 molar equivalents) to the flask and stir until dissolved or well-suspended.
-
Addition: Add ethyl acetoacetate (1.0 molar equivalent) to the solution.[4]
-
Reaction: Stir the resulting solution at room temperature for 20 hours.[4][5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as 1:1 cyclohexane/ethyl acetate or 25% ethyl acetate in hexanes.[4][8]
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent, yielding the crude product.
-
Purification: The product can be purified further by vacuum distillation if necessary, though often the crude product is of sufficient purity for subsequent steps.
Protocol 2: Continuous Flow Synthesis
Continuous flow technology offers superior control over reaction parameters, enhanced safety, and scalability, making it ideal for industrial production.[1][9]
Step-by-Step Methodology:
-
Setup: A continuous flow system is assembled using a tubular reactor (e.g., SS316), pumps for reagent delivery, and a T-mixer to ensure efficient mixing.[8][9]
-
Reagent Streams: Prepare two separate streams: one of pure ethyl acetoacetate and another of a 25% aqueous ammonia solution.[8][9]
-
Reaction: Pump the two streams into the T-mixer at a molar ratio of 1:3 (ethyl acetoacetate to ammonia). The mixed stream then enters the tubular reactor, which is heated to 50°C.[8][9]
-
Residence Time: The flow rates are adjusted to achieve a residence time of approximately 22 minutes within the reactor.[8][9]
-
Collection: The product stream exiting the reactor is collected. The yield under these conditions can reach up to 94%.[8][9]
Workflow Visualization
Caption: Figure 2: General Experimental Workflow.
Optimization of Reaction Parameters
The yield and purity of this compound are critically influenced by several factors. The optimal conditions often represent a trade-off between reaction rate, yield, and the formation of by-products.
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 20°C to 60°C | Yield can increase with temperature in flow synthesis (e.g., 84% at 30°C to 94% at 50°C), but may decrease in some batch setups at higher temperatures.[1][9] | [1][9] |
| Reaction Time | 4 to 28 hours (Batch) | Yield increases up to an optimum time (e.g., 92.1% at 20 hours), then may decrease due to by-product formation.[10] | [10] |
| Molar Ratio | 0.5:1 to 5.0:1 | For ammonium acetate:ethyl acetoacetate, yield increases up to a 3.0:1.0 ratio (92.1%), then declines.[4][5][10] | [4][5][10] |
| Solvent | Various | Methanol is often optimal (92.1% yield). Solvent-free conditions are also viable (78.3% yield) and environmentally favorable.[5] | [5] |
Product Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals in CDCl₃ include a singlet for the vinyl proton (~4.30 ppm), a quartet for the ethyl CH₂ group (~3.90 ppm), a singlet for the methyl group on the double bond (~1.71 ppm), and a triplet for the ethyl CH₃ group (~1.06 ppm). The NH₂ protons appear as a broad singlet (~7.62 ppm).[8] In DMSO-d₆, the two NH₂ protons may appear as separate singlets.[5][11]
-
¹³C-NMR Spectroscopy: The carbon spectrum in CDCl₃ shows characteristic peaks for the carbonyl carbon (~170.5 ppm), the amine-bearing carbon (~160.6 ppm), the vinyl carbon (~83.7 ppm), and the carbons of the ethyl and methyl groups.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the amine group, C=O stretching for the ester, and C=C stretching for the alkene.
-
Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of 129.16 g/mol .[8]
Safety and Handling
Ensuring a safe laboratory environment is paramount when performing this synthesis. All personnel must be trained on the hazards associated with the chemicals involved.
-
Ethyl Acetoacetate: This compound is flammable and can cause irritation to the skin, eyes, and respiratory tract.[12][13] It should be handled in a well-ventilated fume hood away from ignition sources.[12][14]
-
Ammonia (Aqueous): Ammonia solutions are corrosive and can cause severe skin burns and eye damage.[15] Inhalation can lead to respiratory irritation.[15]
-
Ammonium Acetate: While less hazardous than aqueous ammonia, it can cause irritation upon contact with skin, eyes, or upon inhalation.[16]
-
This compound (Product): The final product is classified as causing severe skin burns and eye damage.[17]
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-resistant safety goggles or a face shield.
-
A flame-resistant lab coat.
-
When working with concentrated ammonia or in poorly ventilated areas, a respirator with an appropriate cartridge is necessary.[13][15]
All reagents should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[13][16]
Conclusion
The synthesis of this compound from ethyl acetoacetate is a robust and highly important transformation in organic chemistry. Its role as a key precursor in the Hantzsch synthesis and other heterocyclic constructions solidifies its value in the pharmaceutical and chemical industries. By understanding the underlying reaction mechanism and systematically optimizing key parameters, researchers can achieve high yields of this versatile intermediate. Both traditional batch and modern continuous flow methods offer viable pathways for its production, with the choice depending on the desired scale and available resources. Adherence to strict safety protocols is non-negotiable to ensure the well-being of all scientific personnel involved in this synthesis.
References
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Ethyl 3-aminocrotonate chemical structure and reactivity
An In-Depth Technical Guide to Ethyl 3-Aminocrotonate: Structure, Reactivity, and Synthetic Utility
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 626-34-6). We will delve into the core principles governing its chemical behavior, from its fundamental structure and tautomeric nature to its versatile reactivity as a key building block in modern organic synthesis. The insights provided herein are grounded in established chemical literature and aim to explain the causality behind its synthetic applications, empowering scientists to leverage this powerful synthon effectively.
Introduction: The Versatile β-Enamino Ester Synthon
This compound is a highly functionalized organic molecule belonging to the class of β-enamino esters.[1] Its structure, which features a conjugated system incorporating an amine, a carbon-carbon double bond, and an ester group, imparts a unique and versatile reactivity profile.[1][2] This compound is not merely a stable chemical but a powerful synthon—a conceptual unit for retrosynthetic analysis—that serves as a cornerstone intermediate for the construction of a vast array of complex molecules, particularly nitrogen-containing heterocycles.[3][4][5] Its utility is most famously demonstrated in multicomponent reactions like the Hantzsch pyridine synthesis, which has been a foundational method for producing medicinally important scaffolds for over a century.[3][6] This guide will provide an in-depth exploration of its properties, synthesis, and reactivity, offering both theoretical understanding and practical, field-proven protocols.
Chemical Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. Understanding its fundamental properties is the first step toward mastering its application.
IUPAC Name: ethyl (2E)-3-aminobut-2-enoate[7] CAS Number: 626-34-6 (for the E/Z mixture, with 7318-00-5 also being associated)[7][8][9] Molecular Formula: C₆H₁₁NO₂[7][10] Molecular Weight: 129.16 g/mol [7][10][11]
Caption: Chemical structure of this compound.
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and use in reactions. It is a low-melting solid or liquid that is sensitive to air and moisture.[12][13]
| Property | Value | Source(s) |
| Appearance | White to cream or pale yellow solid/liquid | [2][13] |
| Melting Point | 33-35 °C | [11][12][14] |
| Boiling Point | 210-215 °C | [11][12][14] |
| Density | 1.022 g/mL at 25 °C | [11][14] |
| Solubility in Water | 26 g/L at 25 °C | [12][14][15] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [11] |
| Sensitivity | Air and moisture sensitive, hygroscopic | [12][13][15] |
Tautomerism: The Enamine-Imine Duality
A core concept essential to understanding the reactivity of this compound is its existence as a pair of tautomers: the enamine and the imine form. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[16][17] For this compound, the equilibrium lies heavily in favor of the more stable, conjugated enamine tautomer.[3]
Caption: Enamine-Imine tautomeric equilibrium.
This equilibrium is the source of its dual reactivity. The enamine form is electron-rich and acts as a potent carbon nucleophile at the α-carbon (the carbon adjacent to the ester).[3][18] Conversely, the imine tautomer, though minor, can be considered electrophilic at the carbon of the C=N double bond.[18] This dynamic allows the molecule to react with a wide range of both electrophiles and nucleophiles.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the condensation reaction between ethyl acetoacetate and a source of ammonia.[3][12] This reaction is efficient and can be performed using various ammonia sources, including aqueous ammonia, ammonium acetate, or ammonium carbamate.[12][19][20]
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate
This protocol is adapted from a documented, high-yield procedure and represents a reliable method for laboratory-scale synthesis.[19]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium carbamate (1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate (e.g., 19.4 mL, 154 mmol) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (e.g., 11.7 g, 154 mmol) in one portion.
-
Stir the resulting suspension at room temperature (approx. 20 °C) for 1.5 hours. During this time, the solid material will dissolve, yielding a clear yellow solution.[19]
-
Once the reaction is complete (can be monitored by TLC), concentrate the reaction mixture to dryness using a rotary evaporator.
-
The resulting product is this compound as a yellow liquid in nearly quantitative yield, which can be used in subsequent steps without further purification.[19]
Causality: The choice of ammonium carbamate is efficient as it serves as a convenient solid source of ammonia in situ. Methanol is an effective polar solvent that facilitates the dissolution of reactants. The reaction proceeds readily at room temperature, making it an energy-efficient transformation.
Core Reactivity: The Ambident Nucleophile
The synthetic utility of this compound is dominated by its character as an ambident nucleophile .[3] This means it possesses two distinct nucleophilic centers: the nitrogen atom and the α-carbon. The site of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile.[3]
C- vs. N-Acylation: A Study in Regioselectivity
Acylation reactions with electrophiles like acid chlorides highlight the ambident nature of this compound. The reaction can proceed via two pathways:
-
N-Acylation: Attack by the nitrogen atom leads to the formation of an enamide.
-
C-Acylation: Attack by the α-carbon leads to the formation of an enaminone.
A systematic study on the acylation of the analogous mthis compound revealed that reaction outcomes can be directed.[21] For instance, using pyridine as the base with aliphatic acid chlorides leads exclusively to N-acylated (Z)-enamides in excellent yields.[21] This demonstrates that while both sites are nucleophilic, conditions can be tuned to favor one over the other. This selectivity is crucial for synthetic planning, as enamides and enaminones are themselves valuable and distinct synthetic intermediates.[21]
Cycloaddition & Condensation: The Gateway to Heterocycles
The most prominent application of this compound is its role as a precursor in the synthesis of heterocyclic compounds.[3]
First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction that remains a highly reliable method for creating 1,4-dihydropyridines (1,4-DHPs).[3][6] These 1,4-DHPs are not only precursors to aromatic pyridines but are also a critical class of calcium channel blockers used to treat cardiovascular diseases, such as Felodipine and Nifedipine.[6][22][23]
The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (one of which forms the enamine, this compound, in situ), and an ammonia source.[6][23]
Mechanism: The reaction proceeds through a sequence of well-established steps:
-
Enamine Formation: Ethyl acetoacetate reacts with ammonia to form this compound.
-
Knoevenagel Condensation: A second molecule of ethyl acetoacetate condenses with the aldehyde to form an α,β-unsaturated carbonyl compound.[3][23]
-
Michael Addition: The nucleophilic α-carbon of the enamine (this compound) attacks the electron-deficient β-carbon of the α,β-unsaturated intermediate.[3][23]
-
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization and loses a molecule of water to form the stable 1,4-dihydropyridine ring.[3]
Caption: Mechanistic workflow of the Hantzsch Pyridine Synthesis.
This protocol is a representative example of a Hantzsch-type cycloaddition reaction used in the synthesis of the drug Felodipine.[22]
Materials:
-
2,3-Dichlorobenzylideneacetylacetic acid methyl ester (benzylidene intermediate, 1.0 eq)
-
This compound (1.5 eq)
-
Toluene
-
Heptane
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reaction vessel with the methyl benzylidene intermediate (e.g., 25.0 g, 0.091 mol) and this compound (e.g., 17.72 g, 0.136 mol). The reaction is performed under solvent-free (neat) conditions.[22]
-
Heat the reaction mixture to a temperature range of 55-60 °C with stirring for 3 hours.[22]
-
After the reaction is complete (monitored by HPLC or TLC), add toluene and heat to 65-70 °C to obtain a clear solution.
-
Precipitate the solid product by adding heptane to the warm toluene solution.
-
Isolate the pale yellow solid by filtration and dry. This yields the dihydropyridine product (Felodipine) with high purity (>98%).[22]
Causality: Performing the reaction neat at a moderate temperature accelerates the cycloaddition while minimizing solvent waste. The choice of a toluene/heptane solvent system for crystallization is a classic technique where toluene acts as the "good" solvent and heptane as the "poor" solvent (anti-solvent), allowing for controlled precipitation and purification of the final product.
Safety and Handling
This compound is a corrosive chemical and must be handled with appropriate safety precautions.[24][25]
GHS Hazard Information
| Hazard Class | GHS Code | Signal Word | Statement | Source(s) |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [7][8][11] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [7][8] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [7][8][11] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24][25]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[8][24]
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[13][24][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, and oxidizing agents.[15][24] Due to its sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]
Conclusion
This compound stands out as a remarkably versatile and powerful intermediate in organic chemistry. Its value is derived from a unique combination of structural features: the tautomeric equilibrium between its dominant enamine and minor imine forms provides a switchable reactivity profile, allowing it to function as a potent ambident nucleophile. This dual nature, coupled with its straightforward synthesis, makes it an indispensable tool for constructing the complex heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its properties, reactivity, and the causality behind its reaction mechanisms, as detailed in this guide, is paramount for any scientist seeking to exploit its full synthetic potential.
References
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- 25. fishersci.com [fishersci.com]
Ethyl 3-Aminocrotonate: A Technical Guide for the Pharmaceutical Scientist
1.0 Executive Summary
Ethyl 3-aminocrotonate (CAS No. 626-34-6) is a highly versatile and foundational building block in modern pharmaceutical synthesis.[1] As a β-enamino ester, its unique electronic and structural characteristics, particularly its ambident nucleophilicity, render it an indispensable intermediate for the construction of a wide array of nitrogen-containing heterocycles.[2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, optimized synthesis protocols, core reactivity, and pivotal role in the manufacturing of Active Pharmaceutical Ingredients (APIs). Special emphasis is placed on its application in the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds that includes blockbuster calcium channel blockers such as Nifedipine and Felodipine.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.
2.0 Physicochemical Properties & Structural Analysis
A comprehensive understanding of a starting material's properties is paramount for reaction design, process optimization, and safety.
2.1 Key Identifiers and Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [5][7] |
| Molecular Weight | 129.16 g/mol | [5][6][7] |
| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [8] |
| Synonyms | Ethyl β-aminocrotonate, 3-Amino-2-butenoic acid ethyl ester | [8] |
| Appearance | Colorless to pale yellow liquid or fused solid | [9][10] |
| Melting Point | 33-35 °C | [4][6] |
| Boiling Point | 210-215 °C | [4][6] |
| Density | ~1.022 g/mL at 25 °C | [6] |
| Water Solubility | 26 g/L at 25 °C | [4][11] |
2.2 Structural and Electronic Characteristics
The synthetic utility of this compound is a direct consequence of its unique molecular structure.[2] It exists as a mixture of (Z) and (E) geometric isomers, with the (Z)-isomer being more stable due to the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.[2]
The molecule also exhibits keto-enol tautomerism, though the enamine form is overwhelmingly predominant.[2] This enamine functionality is the heart of its reactivity, creating a conjugated system that results in two key nucleophilic sites: the nitrogen atom and the α-carbon. This "ambident nucleophilic character" allows it to react with electrophiles at either position, a behavior that can be controlled by carefully selecting reaction conditions to achieve desired regioselectivity.[2][12]
3.0 Synthesis and Purification
The most prevalent and industrially scalable method for producing this compound is the condensation reaction between ethyl acetoacetate and an ammonia source.[2][4]
3.1 Primary Synthetic Route: Condensation of Ethyl Acetoacetate
This reaction involves the formation of an enamine from the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration.[2] The choice of ammonia source (e.g., aqueous ammonia, ammonium acetate, ammonium carbamate) and solvent can be optimized to maximize yield and purity.[2][5][13]
Caption: Synthesis of this compound from Ethyl Acetoacetate.
3.2 Detailed Experimental Protocol (Batch Synthesis)
This protocol describes a robust laboratory-scale synthesis using ammonium carbamate, which readily provides ammonia in situ.
Materials:
-
Ethyl acetoacetate (154 mmol, 19.4 mL)
-
Ammonium carbamate (154 mmol, 11.7 g)
-
Methanol (160 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of ethyl acetoacetate in methanol within the round-bottom flask, add ammonium carbamate in one portion at room temperature (20°C).[5]
-
Stir the resulting suspension vigorously. The solid material will gradually dissolve over approximately 1.5 hours, yielding a clear yellow solution.[5]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) with a mobile phase of cyclohexane/EtOAc (1:1).
-
Once the reaction is complete, concentrate the reaction mixture to dryness using a rotary evaporator.
-
The resulting yellow liquid is this compound, often obtained in quantitative yield without the need for further purification.[5]
3.3 Process Optimization Insights
-
Temperature Control: The reaction temperature is a critical parameter. While some batch processes run at room temperature, continuous flow processes using aqueous ammonia have shown that increasing the temperature from 30°C to 50°C can boost yields from 84% to 94%.[2][5] However, in other setups, higher temperatures can lead to decreased yields, highlighting the need for optimization specific to the chosen reagents and equipment.[2]
-
Continuous Flow Synthesis: For large-scale production, continuous flow reactors offer superior control over reaction parameters. A common setup involves mixing ethyl acetoacetate with a 25% aqueous ammonia solution in a 1:3 ratio with a residence time of around 22 minutes, achieving high yields efficiently.[5]
4.0 Core Reactivity for Heterocyclic Synthesis
This compound's value lies in its ability to serve as a synthon for a multitude of heterocyclic scaffolds fundamental to medicinal chemistry.
4.1 The Hantzsch Dihydropyridine Synthesis
The most significant application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces 1,4-dihydropyridines (1,4-DHPs).[2][3] These structures form the core of a major class of calcium channel blockers used to treat cardiovascular diseases.[2][14] The reaction condenses an aldehyde, a β-ketoester, and an enamine (this compound) to form the DHP ring.[14][15]
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
4.1.1 General Protocol for Hantzsch Dihydropyridine Synthesis
This protocol is a general template adaptable for various aldehydes and β-ketoesters.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., methyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., ethanol, isopropanol) (10-20 mL)
-
Catalyst (optional, e.g., piperidine, acetic acid)
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.[15]
-
Add this compound to the mixture.[15]
-
If a catalyst is employed, add it at this stage (e.g., a few drops of piperidine).[15]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[15]
-
Upon completion, cool the mixture to room temperature. The product often crystallizes out of the solution.
-
Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.
4.2 Paal-Knorr and Related Pyrrole Syntheses
The Paal-Knorr synthesis traditionally involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[16][17] this compound can participate in variations of this reaction. Its enamine nitrogen acts as the nucleophile that initiates cyclization, making it a valuable precursor for constructing substituted pyrrole rings, which are prevalent in many natural products and pharmaceuticals.[18][19] The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic conditions may favor furan synthesis.[18]
4.3 Pyrimidine Ring Formation
Pyrimidines are another critical class of heterocycles, forming the basis of nucleic acids and numerous drugs.[20][21] this compound can serve as a three-carbon component in pyrimidine synthesis. It can undergo condensation reactions with compounds containing an amidine functionality (or precursors like urea) to form the six-membered pyrimidine ring.[20][22] These syntheses often involve a cyclization-condensation sequence, providing a direct route to functionalized pyrimidine-5-carboxylic esters.[23]
5.0 Case Study: Synthesis of Dihydropyridine-Based APIs
The industrial significance of this compound is best exemplified by its use in the synthesis of dihydropyridine calcium channel blockers.
5.1 The Felodipine and Nifedipine Synthetic Pathways
The synthesis of Felodipine involves a cycloaddition reaction between this compound and a 2,3-dichlorobenzylidene compound.[2][24] Similarly, Nifedipine is prepared by reacting a 2-nitrobenzylidene intermediate with an aminocrotonate ester.[25][26] These reactions are large-scale industrial applications of the Hantzsch synthesis.
Caption: Synthetic Pathway to Dihydropyridine APIs.
Process conditions for these syntheses are carefully controlled. The reaction is typically carried out by refluxing the components in an alcohol solvent like isopropanol for an extended period.[24] In some processes, catalysts such as pyridine or a strong acid may be used to drive the cyclization to completion.[24] The final API product often crystallizes directly from the reaction solution, which can be isolated by filtration, simplifying the purification process.[24]
6.0 Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
6.1 Hazard Identification
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [8][27] |
| Serious Eye Damage | H318: Causes serious eye damage. | [8][27] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | [8][27] |
| Other Hazards | Lachrymator (tear-inducing), Stench. | [7] |
6.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[6]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[27]
6.3 Storage and Stability
-
Keep the container tightly closed to protect from air and moisture, as the compound is hygroscopic.[4][11]
-
Store in a designated corrosives area away from incompatible substances such as acids, bases, and strong oxidizing agents.[7][11]
-
The material is stable under recommended storage conditions.[11]
This compound is more than a simple chemical intermediate; it is a strategic building block that enables the efficient synthesis of complex, biologically active heterocyclic molecules. Its well-understood reactivity, particularly in the Hantzsch dihydropyridine synthesis, has cemented its role in the production of life-saving cardiovascular drugs. For the pharmaceutical scientist, a mastery of its properties, synthesis, and reaction mechanisms is essential for innovation in drug discovery and the optimization of API manufacturing processes.
8.0 References
-
Benchchem. (n.d.). This compound | 626-34-6. Retrieved from Benchchem.
-
Chemical Industry News. (2025, November 6). Exploring the Chemical Properties and Synthesis of this compound (CAS 626-34-6).
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook.
-
Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - this compound. Retrieved from Sigma-Aldrich.
-
Godavari Biorefineries Ltd. (2016, January 13). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Retrieved from Godavari Biorefineries Ltd.
-
Sigma-Aldrich. (n.d.). This compound 98 626-34-6. Retrieved from Sigma-Aldrich.
-
Pharmaffiliates. (n.d.). This compound: A Key Pharmaceutical Intermediate and Its Applications.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Actylis. (n.d.). Ethyl-3-Aminocrotonate - Catalyst. Retrieved from Actylis.
-
Godavari Biorefineries Ltd. (2022, May 2). This compound Safety Data Sheet. Retrieved from Godavari Biorefineries Ltd.
-
Nguyen, T. H. P., et al. (n.d.). study on factors influencing synthesis of this compound. ResearchGate.
-
Grokipedia. (n.d.). Paal–Knorr synthesis.
-
Google Patents. (2012, September 20). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.
-
Indian Journal of Chemistry, Sec B. (2021, February). Systematic study on acylation of mthis compound with acid chlorides of aliphatic, aromatic and α.
-
Thermo Fisher Scientific. (n.d.). This compound, 98+% 500 g. Retrieved from thermofisher.com.
-
Benchchem. (n.d.). Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in Hantzsch Ester Synthesis.
-
Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from Fisher Scientific.
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis.
-
International Journal of Pharmaceutical Sciences and Research. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
-
Google Patents. (n.d.). US6294673B1 - Process for preparing nifedipine.
-
Wikipedia. (n.d.). Paal–Knorr synthesis.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021, December 22). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.
-
Godavari Biorefineries Ltd. (n.d.). Ethyl 3-amino crotonate. Retrieved from Godavari Biorefineries Ltd.
-
Opulent Pharma. (n.d.). This compound.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
-
ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
-
Veeprho. (n.d.). Nifedipine EP Impurity D | CAS 14205-39-1.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
-
Google Patents. (n.d.). DE19727350C1 - Process for the preparation of nifedipine.
-
PubMed. (n.d.). [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents].
-
Glindia. (n.d.). Mthis compound.
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
-
Simson Pharma Limited. (n.d.). Building Blocks.
-
Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
References
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A Preliminary Investigation of Ethyl 3-Aminocrotonate Reactions: A Technical Guide for Synthetic Chemists
Abstract
Ethyl 3-aminocrotonate (EAC) is a highly versatile and economically significant building block in modern organic synthesis. Its value is derived from a unique β-enamino ester structure, which confers ambident nucleophilic and electrophilic properties. This dual reactivity makes it a cornerstone intermediate for constructing a wide array of molecular scaffolds, particularly nitrogen-containing heterocycles that are central to many pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis and core reactions of this compound, grounded in mechanistic principles and field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful synthon.
Introduction: The Synthetic Power of a β-Enamino Ester
This compound, systematically named ethyl (2E)-3-aminobut-2-enoate, is a fine chemical intermediate whose utility far outweighs its simple structure.[1][2] As a β-enamino ester, it exists in equilibrium with its imine tautomer, though the enamine form is predominant.[3] The core of its reactivity lies in the conjugated system involving the amino group, the carbon-carbon double bond, and the ester moiety.
This arrangement creates two primary nucleophilic centers: the nitrogen atom and the α-carbon.[3] This "ambident nucleophilicity" allows EAC to react with a wide range of electrophiles at either site, with the outcome often dictated by reaction conditions.[3] Conversely, the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack, completing its profile as a versatile synthon.[3] Historically, its significance is deeply connected to the development of multicomponent reactions, most notably the Hantzsch Pyridine Synthesis, first reported in 1881.[3]
Physicochemical Properties
A thorough understanding of EAC's physical properties is critical for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 626-34-6 | |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Appearance | Light yellow, low melting solid or liquid | [5] |
| Melting Point | 33-35 °C (lit.) | [1] |
| Boiling Point | 210-215 °C (lit.) | [1] |
| Density | 1.022 g/mL at 25 °C (lit.) | |
| Solubility | Soluble in water (26 g/L at 25°C) | [1][6] |
| Storage | Store in a cool, dry, well-ventilated area. Air and moisture sensitive, hygroscopic.[1][6] | [1][6] |
Synthesis of this compound
The most prevalent and industrially scalable method for synthesizing EAC is the condensation reaction between ethyl acetoacetate and an ammonia source.[1][3] This approach is efficient and utilizes readily available starting materials.
Caption: General synthesis of this compound.
Comparative Synthesis Protocols
The choice of ammonia source and reaction conditions can significantly impact yield and purity. Catalysts may be employed to enhance reaction rates.[3]
| Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Carbamate | Methanol | 20 | 1.5 | ~100 (quantitative) | [4] |
| Ammonium Acetate | Methanol | Room Temp. | 20 | Not specified, but effective | [7] |
| Ammonium Acetate | (solvent free) | 60 | 18 | 78.3 | [3][7] |
| 25% Aqueous Ammonia | Continuous Flow | 50 | 22 min (residence) | 94 | [4] |
Self-Validating Experimental Protocol: Synthesis via Ammonium Carbamate
This protocol, adapted from literature, provides a high-yield synthesis at room temperature.[4] The self-validating design explains the rationale behind each step.
Objective: To synthesize this compound from ethyl acetoacetate and ammonium carbamate.
Materials:
-
Ethyl acetoacetate (19.4 mL, 154 mmol)
-
Ammonium carbamate (11.7 g, 154 mmol)
-
Methanol (160 mL)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reagent Dissolution: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methanol (160 mL) and ethyl acetoacetate (19.4 mL). Begin stirring to ensure a homogenous solution.
-
Causality: Using the solvent to dissolve one reactant before adding the second ensures efficient mixing and a controlled reaction initiation.
-
-
Reaction Initiation: Add ammonium carbamate (11.7 g) to the solution in one portion. The mixture will initially be a suspension.
-
Causality: Ammonium carbamate serves as a convenient solid source of ammonia in situ. Adding it in one portion is acceptable for this reaction as it is not violently exothermic.
-
-
Reaction Execution: Stir the resulting suspension at room temperature (approx. 20°C) for 1.5 hours.
-
System Validation: Observe the reaction mixture. The solid material should completely dissolve over this period, resulting in a clear yellow solution. This visual cue indicates the consumption of the starting material and the progression of the reaction to completion.[4]
-
-
Work-up and Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Causality: This step removes the methanol solvent and any volatile byproducts, leaving the desired product.
-
-
Product Characterization: The resulting yellow liquid is the crude this compound (expected yield: ~19.8 g, ~100%).[4] The product can be characterized by NMR spectroscopy to confirm its structure and purity.
Core Reactivity and Synthetic Applications
The synthetic utility of EAC is vast, primarily centered on its role as a precursor to a wide range of heterocyclic compounds.[3]
The Hantzsch Pyridine Synthesis
The most prominent application of EAC is in the Hantzsch Pyridine Synthesis. This classic multicomponent reaction is a highly effective method for creating 1,4-dihydropyridines (DHPs), which are a major class of calcium channel blockers used to treat cardiovascular diseases.[3][8] The reaction involves the condensation of an aldehyde, a β-ketoester, and EAC (or ethyl acetoacetate and ammonia, which form EAC in situ).[3][8][9]
Mechanism: The synthesis proceeds through two key intermediates.
-
Knoevenagel Condensation: The aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound (a benzylidene intermediate).[3]
-
Michael Addition: EAC, acting as an enamine nucleophile, attacks the β-carbon of the α,β-unsaturated intermediate.[3]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.[3]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Protocol: Synthesis of a Felodipine Analogue This protocol outlines the cycloaddition reaction, a key step in synthesizing DHP drugs like Felodipine.[10]
Objective: To synthesize a 1,4-dihydropyridine via Hantzsch condensation.
Materials:
-
Substituted benzylidene intermediate (e.g., methyl 2-(2,3-dichlorobenzylidene)acetoacetate) (0.091 mol)
-
This compound (11.80 g, 0.091 mol)
-
Toluene
-
Heptane
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Reaction Setup: Combine the benzylidene intermediate and this compound in a reaction vessel under solvent-free conditions.
-
Causality: Running the reaction "neat" (solvent-free) maximizes reactant concentration, which can accelerate the reaction rate.
-
-
Thermal Reaction: Heat the reaction mixture to 55-60°C and maintain for 4 hours with stirring.
-
System Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The thermal energy is required to overcome the activation energy for the cyclization step.[10]
-
-
Product Solubilization: After the reaction is complete, add toluene to the vessel and heat to 65-70°C until a clear solution is obtained.
-
Causality: Toluene is a good solvent for the DHP product at elevated temperatures, which is necessary for the subsequent purification step.
-
-
Crystallization: Precipitate the solid product by adding heptane as an anti-solvent.
-
Causality: The DHP product is insoluble in the toluene/heptane mixture, causing it to crystallize out of the solution, leaving impurities behind.
-
-
Isolation and Drying: Isolate the pale yellow solid by filtration and dry under vacuum.
-
Expected Outcome: A high-purity crystalline product. One patent reported a 78% yield with 98.8% HPLC purity under similar, optimized conditions.[10]
-
Ambident Nucleophilicity: C- vs. N-Acylation
EAC's dual nucleophilic sites on the α-carbon and the nitrogen atom allow for selective reactions with electrophiles like acyl chlorides.[3] The choice of base and reaction conditions can direct the acylation to one site over the other, yielding either C-acylated enaminones or N-acylated enamides.[3]
Caption: Competing C- and N-acylation pathways of EAC.
Studies have shown that using pyridine as the base during acylation with aliphatic acid chlorides in benzene leads selectively to (Z)-enamides (N-acylation). This suggests kinetic control, where the more accessible nitrogen atom reacts faster.
Other Key Reactions
-
Knoevenagel Condensation: This reaction is fundamental to forming the α,β-unsaturated intermediate required for the Hantzsch synthesis. It involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[11] While EAC itself is not the typical active methylene component, its synthesis and its most famous application are critically dependent on this reaction type.[3]
-
Michael Addition: As a key step in the Hantzsch synthesis, the enamine functionality of EAC enables it to act as a soft nucleophile in Michael (or conjugate) additions to activated alkenes.[3][12] This C-C bond-forming reaction is a cornerstone of synthetic chemistry.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area, preferably a fume hood.[13]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, chemical-resistant clothing, and a face shield/goggles.
-
-
Handling and Storage:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 30 minutes and seek urgent medical attention.[13]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[13]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical aid.[13][14]
-
Conclusion
This compound is a powerful and versatile intermediate whose simple structure belies its complex and synthetically useful reactivity. Its ambident nucleophilicity is the key to its utility, enabling its participation in a host of classic and modern organic transformations. A comprehensive understanding of its core reactions—particularly the Hantzsch synthesis, acylation, and Michael addition—provides chemists with a robust tool for the construction of complex, biologically active molecules. Mastery of its synthesis and safe handling are prerequisite to unlocking its full potential in pharmaceutical development and advanced organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, 98.5% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. godavaribiorefineries.com [godavaribiorefineries.com]
- 14. godavaribiorefineries.com [godavaribiorefineries.com]
- 15. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Role and Application of Ethyl 3-Aminocrotonate in the Hantzsch Pyridine Synthesis
This technical guide provides an in-depth exploration of the Hantzsch pyridine synthesis, with a specific focus on the pivotal role of ethyl 3-aminocrotonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and provides robust, field-proven protocols for the synthesis of 1,4-dihydropyridines (DHPs) and their subsequent aromatization to pyridines.
Introduction: The Hantzsch Synthesis and the Significance of this compound
First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction (MCR) that has become a cornerstone in heterocyclic chemistry.[1][2] It traditionally involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine derivative.[1][3]
The enduring relevance of this synthesis is largely due to the pharmacological importance of the 1,4-DHP scaffold. These compounds are a prominent class of L-type calcium channel blockers, essential in the treatment of cardiovascular diseases such as hypertension and angina.[1][2][4] Commercially significant drugs like nifedipine, amlodipine, and felodipine are all synthesized using this fundamental chemistry.[1][5]
At the heart of the Hantzsch reaction mechanism lies a key intermediate: the enamine derived from the β-ketoester and ammonia. This compound, the enamine formed from ethyl acetoacetate, is a versatile and crucial building block in this process.[2][4] It can be prepared in a separate step or, more commonly, generated in situ during the reaction. Understanding its formation and reactivity is fundamental to mastering and optimizing the Hantzsch synthesis.
The Reaction Mechanism: A Tale of Two Intermediates
The Hantzsch synthesis elegantly converges four distinct molecules into a complex heterocyclic ring. While several pathways have been proposed, extensive NMR spectroscopic studies have established that the reaction predominantly proceeds via the condensation of two key intermediates.[1][6]
-
Knoevenagel Condensation Product: One equivalent of the β-ketoester (ethyl acetoacetate) reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound (an arylidene or alkylidene acetoacetate).[3][5]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia (or an ammonia source like ammonium acetate) to form the crucial enamine intermediate, this compound.[2][4][5]
These two intermediates then undergo a Michael addition, where the nucleophilic enamine attacks the electrophilic α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[5] The driving force for the subsequent oxidation step is the formation of a stable aromatic pyridine ring.[1]
Below is a diagram illustrating the core mechanistic pathway.
Caption: Mechanistic overview of the Hantzsch Pyridine Synthesis.
Experimental Protocols
This section details two robust protocols: the in situ generation of this compound within a classical Hantzsch reaction and a procedure for the subsequent aromatization of the resulting 1,4-DHP.
Protocol 1: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a classic example of the Hantzsch synthesis, where this compound is formed in situ. It is a reliable method that serves as an excellent baseline for further optimization.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Workflow Diagram:
Caption: Experimental workflow for one-pot Hantzsch 1,4-DHP synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (20 mmol).
-
Solvent Addition: Add 25 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold ethanol to remove unreacted starting materials. Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).
Expected Outcome: A yellow crystalline solid. The typical yield for this procedure ranges from 80-95%.
Protocol 2: Oxidation of 1,4-Dihydropyridine to Pyridine
The synthesized 1,4-DHP can be aromatized to the corresponding pyridine. This protocol uses a mild and efficient oxidizing agent.
Materials:
-
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (1.0 g, ~3 mmol)
-
Calcium hypochlorite [Ca(OCl)₂] (0.86 g, 6 mmol)
-
Ethyl acetate (15 mL)
-
Water (15 mL)
-
Beaker or Erlenmeyer flask (50 mL)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the 1,4-DHP (3 mmol) in 15 mL of ethyl acetate in a 50 mL flask or beaker.
-
Oxidant Addition: To this solution, add water (15 mL) followed by fresh calcium hypochlorite (6 mmol).[7]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is often exothermic and typically completes within a very short time (5-15 minutes), which can be monitored by TLC.[7]
-
Workup: Transfer the mixture to a separatory funnel. Add an additional 10 mL of water and 10 mL of ethyl acetate.
-
Extraction: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the pyridine product.[7]
Expected Outcome: The pyridine product is typically isolated as a solid or a viscous oil. Further purification can be achieved by recrystallization or column chromatography if necessary.
Optimization and Variations
The classical Hantzsch synthesis has been extensively modified to improve yields, shorten reaction times, and enhance its environmental footprint ("green chemistry").[1]
| Parameter | Classical Method | Modern Variations & Insights | References |
| Catalyst | Typically uncatalyzed or uses weak acid/base from reactants. | Lewis/Brønsted Acids: p-TSA, Ceric Ammonium Nitrate (CAN), Yb(OTf)₃ promote the reaction, often at room temperature. | [1][3][8] |
| Heterogeneous Catalysts: γ-Al₂O₃ nanoparticles, silica sulfuric acid, and hydrotalcites allow for easy catalyst recovery and reuse. | [9][10] | ||
| Solvent | Ethanol or acetic acid. | Green Solvents: Water, ionic liquids, or glycerol are effective and environmentally benign alternatives. | [5][11][12] |
| Solvent-Free: Reactions can be run neat, often with microwave irradiation or grinding, reducing waste and simplifying workup. | [8][9] | ||
| Energy Source | Conventional heating (reflux). | Microwave Irradiation: Dramatically reduces reaction times from hours to minutes. | [1][13] |
| Ultrasonic Irradiation: Can enhance reaction rates and yields, particularly in aqueous media. | [1] | ||
| Nitrogen Source | Ammonia or Ammonium Acetate. | Ammonium carbonate or other ammonia surrogates can be used. | [11] |
Causality Behind Choices:
-
Acid Catalysis: Catalysts like p-toluenesulfonic acid (p-TSA) or ceric ammonium nitrate (CAN) accelerate the reaction by activating the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation.[1][14]
-
Solvent-Free Conditions: Eliminating the solvent can increase reactant concentration, leading to faster reaction rates. This approach is particularly effective with microwave heating, which provides rapid and uniform energy input.[8][9]
-
Aqueous Medium: Conducting the synthesis in water aligns with green chemistry principles. The hydrophobic effect can help drive the components together, and in some cases, product precipitation simplifies isolation.[11][15]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield of the 1,4-DHP is low, ensure the aldehyde is pure, as impurities can inhibit the reaction. Consider adding a catalytic amount of a Brønsted acid like acetic acid or p-TSA. Extending the reflux time may also improve conversion.
-
Side Reactions: The formation of a 1,5-diketone intermediate can sometimes occur, especially with highly electron-withdrawing groups on the β-dicarbonyl compound.[6] Using pre-formed this compound can sometimes mitigate this by favoring the desired pathway.
-
Difficult Oxidation: If the DHP is resistant to oxidation, a stronger oxidizing agent may be required. However, harsh conditions can lead to degradation. Common oxidants include nitric acid, manganese dioxide, or ferric chloride.[1][16][17] The choice depends on the substrate's sensitivity.
-
Purification Challenges: The 1,4-DHP products are often highly crystalline and can be purified by simple recrystallization from ethanol. If the product is an oil or contains persistent impurities, flash column chromatography (typically with a hexane/ethyl acetate eluent system) is effective.[18][19]
Conclusion
The Hantzsch pyridine synthesis, powered by the reactivity of key intermediates like this compound, remains an indispensable tool in synthetic and medicinal chemistry. Its operational simplicity, tolerance of diverse functional groups, and amenability to modern optimization techniques ensure its continued application. By understanding the mechanistic nuances and leveraging the appropriate protocols, researchers can efficiently construct the valuable dihydropyridine and pyridine scaffolds for applications ranging from drug discovery to materials science.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. This compound | 626-34-6 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of dihydropyridines using Ethyl 3-aminocrotonate
Application Note & Protocol
Topic: A Practical Guide to the Hantzsch Synthesis of 1,4-Dihydropyridines Utilizing Ethyl 3-Aminocrotonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of 1,4-Dihydropyridines
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, most famously recognized for its role in a major class of cardiovascular drugs.[1] Compounds such as nifedipine, amlodipine, and felodipine are widely prescribed as L-type calcium channel blockers for the treatment of hypertension and angina.[2][3][4] Their mechanism of action involves relaxing the smooth muscle of blood vessel walls, which leads to vasodilation and a reduction in blood pressure.[3][5] Beyond cardiovascular applications, the DHP core is a "privileged scaffold" associated with a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[6][7][8]
The most reliable and direct route to this vital heterocyclic system is the Hantzsch pyridine synthesis, a multicomponent reaction first reported by Arthur Hantzsch in 1881.[4][9] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10][11]
This application note details a refined and highly practical modification of the Hantzsch synthesis. By utilizing this compound, a pre-formed enamine, this protocol offers excellent control over the reaction, leading to the efficient and predictable synthesis of unsymmetrically substituted 1,4-dihydropyridines. We will explore the mechanistic rationale behind this choice and provide a detailed, step-by-step protocol for the synthesis of a model DHP compound, suitable for adaptation in research and drug development settings.
The Hantzsch Reaction: Mechanistic Rationale
The elegance of the Hantzsch synthesis lies in its convergence of multiple components to rapidly build molecular complexity. The reaction proceeds through the formation of two key intermediates that ultimately combine and cyclize.[10]
-
Knoevenagel Condensation Product: An aldehyde reacts with a β-ketoester (like ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound.
-
Enamine Intermediate: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.
Our protocol streamlines this process by using this compound, which serves as the pre-formed enamine intermediate.[12][13] This approach has distinct advantages: it simplifies the reaction mixture and can prevent the formation of certain side products, often leading to cleaner reactions and higher yields.
The reaction mechanism using this compound can be visualized as follows:
-
Step 1: The aldehyde (e.g., benzaldehyde) undergoes a Knoevenagel condensation with a β-ketoester (e.g., ethyl acetoacetate) to form an electron-deficient alkene (a benzylidene derivative).
-
Step 2: The nucleophilic enamine, this compound, attacks this α,β-unsaturated system in a Michael addition reaction.[11]
-
Step 3: The resulting intermediate undergoes an intramolecular cyclization via attack of the amine onto the ketone carbonyl.
-
Step 4: A final dehydration step yields the stable 1,4-dihydropyridine ring.
Caption: Figure 1: Hantzsch Reaction Mechanism
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes the synthesis of a model 1,4-DHP using benzaldehyde, ethyl acetoacetate, and this compound. It is a robust procedure known for providing good yields of a crystalline product.
Materials and Equipment
Reagents:
-
Benzaldehyde (≥99%, freshly distilled if necessary)
-
Ethyl acetoacetate (≥99%)
-
Ethanol (Absolute, 200 proof)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Silica Gel (for TLC, 60 F₂₅₄)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
TLC plates and developing chamber
-
Melting point apparatus
-
Rotary evaporator
Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) | 1.0 |
| Ethyl Acetoacetate | 130.14 | 10.0 | 1.30 g (1.27 mL) | 1.0 |
| This compound | 129.16 | 10.0 | 1.29 g | 1.0 |
| Ethanol (Solvent) | 46.07 | - | 25 mL | - |
Step-by-Step Procedure
The experimental workflow is outlined below. Many variations, including solvent-free or water-based procedures, have been developed to make the synthesis more environmentally benign.[16][17][18] However, this classic ethanol-based protocol is highly reliable.
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ethanol (25 mL).
-
Reagent Addition: Sequentially add benzaldehyde (1.02 mL, 10.0 mmol), ethyl acetoacetate (1.27 mL, 10.0 mmol), and this compound (1.29 g, 10.0 mmol) to the stirring solvent.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The product spot should be clearly visible and UV-active.
-
Isolation: Once the reaction is complete (as judged by TLC), remove the heat source and allow the flask to cool to room temperature. A yellow solid should begin to precipitate.
-
Crystallization: Place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Purification: Transfer the crude solid to a clean flask and perform a recrystallization from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Record the final mass and calculate the yield.
Expected Results and Characterization
| Parameter | Expected Result |
| Product Name | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Appearance | Pale yellow crystalline solid |
| Expected Yield | 75-90% |
| Melting Point | 156-158 °C |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 5H, Ar-H), ~5.7 (s, 1H, NH), ~4.9 (s, 1H, CH), ~4.1 (q, 4H, OCH₂), ~2.3 (s, 6H, CH₃), ~1.2 (t, 6H, OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3340 (N-H), ~1690 (C=O, ester), ~1650 (C=C) |
Troubleshooting and Field-Proven Insights
-
Low Yield: The purity of the aldehyde is critical. If yields are low, distill the aldehyde immediately before use to remove any benzoic acid impurity, which can interfere with the reaction.
-
Reaction Stalls: While this reaction is generally robust, ensuring the mixture reaches a gentle reflux is important for driving the final dehydration step.
-
Oily Product: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent on a rotary evaporator and attempt purification by column chromatography (silica gel, hexane:ethyl acetate gradient).[17][19]
-
Oxidation: 1,4-DHPs can be sensitive to oxidation, which converts them to the corresponding aromatic pyridine derivative.[4] While generally stable, avoid unnecessarily harsh conditions or prolonged exposure to strong oxidizing agents unless aromatization is the desired outcome.
Conclusion
The Hantzsch synthesis using this compound is an efficient, high-yielding, and pedagogically rich method for accessing the medicinally vital 1,4-dihydropyridine core. The protocol presented here is a reliable foundation for researchers and drug development professionals to synthesize a diverse array of DHP derivatives for biological screening and lead optimization. Its operational simplicity and the commercial availability of the key reagents make it an invaluable tool in modern synthetic and medicinal chemistry.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buzzrx.com [buzzrx.com]
- 3. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 15. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Ambident Reactivity of Ethyl 3-Aminocrotonate in Electrophilic Reactions
Abstract
Ethyl 3-aminocrotonate (EAC) is a highly versatile and economically significant building block in modern organic synthesis.[1][2][3] As a β-enamino ester, its utility is derived from a conjugated electronic system that bestows it with ambident nucleophilic character.[4] This guide provides an in-depth exploration of the reaction mechanisms of this compound with various electrophiles. We will dissect the underlying principles of its reactivity, focusing on the critical factors that govern regioselectivity between nitrogen and α-carbon attack. Detailed, field-proven protocols for key transformations, including selective acylation and the renowned Hantzsch dihydropyridine synthesis, are provided to equip researchers in synthetic and medicinal chemistry with a robust framework for leveraging this powerful synthon.
The Core Principle: Understanding the Ambident Nucleophilicity of this compound
This compound exists as a resonance hybrid of enamine and imine tautomers, although the enamine form is generally favored.[5][6] The core of its reactivity lies in the delocalization of the nitrogen lone pair into the π-system, creating two primary nucleophilic centers: the nitrogen atom (N) and the α-carbon (Cα).[4][7] This dual reactivity is termed ambident nucleophilicity.
The reaction pathway an electrophile will take is not random; it is dictated by a nuanced interplay of electronic and steric factors, as well as the specific reaction conditions employed. This allows a chemist to selectively steer the reaction towards a desired outcome—either N- or C-functionalization.
-
Nitrogen Attack (N-Acylation/Alkylation): The nitrogen atom, being more electronegative, is a "harder" nucleophilic center. It preferentially reacts with "hard" electrophiles. This pathway leads to the formation of enamides.[8]
-
α-Carbon Attack (C-Acylation/Alkylation): The α-carbon is a "softer" nucleophilic center. Its reactivity is a cornerstone of C-C bond formation and is favored by "soft" electrophiles. This route yields enaminones or other C-alkylated derivatives.[8][9]
The choice of solvent, base, and temperature can further influence this selectivity by altering the state of ion-pairing, the solvation of the nucleophile, and the kinetic versus thermodynamic control of the reaction.[8]
Figure 1: Tautomerism and key nucleophilic centers of this compound.
Reaction with Acylating Agents: A Study in Controlled Regioselectivity
The acylation of this compound with electrophiles like acid chlorides is a classic example of its ambident reactivity. The choice of base and the structure of the acylating agent are critical determinants for directing the reaction toward either N-acylation (enamide synthesis) or C-acylation (enaminone synthesis).[4][8]
Enamides and enaminones are not merely products; they are valuable, stable intermediates for constructing more complex nitrogen-containing heterocycles and other molecular scaffolds.[8]
Mechanism: The N- vs. C-Acylation Dichotomy
When presented with an acid chloride, EAC can react at either nucleophilic site.
-
N-Acylation Pathway: The nitrogen lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse and loss of chloride, followed by deprotonation by a base, yields the thermodynamically stable Z-enamide.
-
C-Acylation Pathway: The α-carbon attacks the acid chloride. A similar mechanism of addition-elimination, followed by tautomerization, leads to the enaminone product.
The selection of an appropriate organic base is paramount. Pyridine has been shown to favor N-acylation, while other bases or specific substrates can promote C-acylation.[8] For example, acylation with dichloroacetyl chloride in the presence of pyridine exclusively yields the C-acylated product.[8]
Figure 2: Competing pathways for N- versus C-acylation of this compound.
Data Summary: Influence of Acyl Chloride on Site Selectivity
The following table, adapted from studies on the analogous mthis compound, illustrates how the structure of the acid chloride dictates the reaction outcome in the presence of pyridine.[8]
| Entry | R in R-COCl | Product(s) (Selectivity) | Predominant Product Type |
| 1 | CH₃- | N-acylated (Z-enamide) only | N-Acylation |
| 2 | CH₃CH₂- | N-acylated (Z-enamide) only | N-Acylation |
| 3 | (CH₃)₂CH- | N-acylated (Z-enamide) only | N-Acylation |
| 4 | Cl₂CH- | C-acylated (E-s-Z) only | C-Acylation |
| 5 | C₆H₅OCH₂- | Mixture of N- and C-acylated products | Mixture |
| 6 | C₆H₅- | Mixture of N- and C-acylated products | Mixture |
Protocol 1: General Procedure for N-Acylation of this compound
-
Rationale: This protocol utilizes pyridine as a base, which acts as both a catalyst and an acid scavenger, favoring the formation of the N-acylated enamide product with simple aliphatic acid chlorides.[8]
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Benzene or Toluene
-
Pyridine (1.1 eq)
-
Acid Chloride (e.g., Acetyl Chloride or Propionyl Chloride) (1.1 eq)
-
Ice bath
-
Magnetic stirrer and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
Dissolve this compound in anhydrous benzene in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add the acid chloride dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure enamide.
-
The Hantzsch Synthesis: A Cornerstone Multicomponent Reaction
One of the most significant applications of this compound's reactivity is in the Hantzsch dihydropyridine synthesis.[4][10][11] This powerful multicomponent reaction efficiently constructs the 1,4-dihydropyridine (1,4-DHP) core, a privileged scaffold in medicinal chemistry, most notably for calcium channel blockers like nifedipine and felodipine.[10][12][13]
In the classical Hantzsch reaction, EAC is typically formed in situ from the reaction of ethyl acetoacetate with ammonia or ammonium acetate.[4][12] The overall transformation condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.
Mechanism of Hantzsch Dihydropyridine Synthesis
The reaction proceeds through a convergent pathway involving two key intermediates:[11][12][14]
-
Enamine Formation: One equivalent of a β-ketoester (e.g., ethyl acetoacetate) reacts with ammonia to form the crucial enamine intermediate, this compound.[12]
-
Knoevenagel Condensation: A second equivalent of the β-ketoester undergoes a Knoevenagel condensation with an aldehyde to produce an α,β-unsaturated carbonyl compound (a benzylidene intermediate).[11][12]
-
Michael Addition: The nucleophilic α-carbon of the enamine (EAC) attacks the β-carbon of the α,β-unsaturated carbonyl compound in a Michael addition, forming a new C-C bond and linking the two fragments.[4][12]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks the remaining keto-carbonyl. Subsequent dehydration yields the final 1,4-dihydropyridine product.[12]
Figure 3: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Protocol 2: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative
-
Rationale: This one-pot protocol is an efficient method that avoids the isolation of intermediates. Using ethanol as a solvent is common, and the reaction is typically driven to completion by heating.[10][12]
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ethyl Acetoacetate (2.0 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Ethanol
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10-15 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.
-
Maintain the reflux for 3-5 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. Often, the product will crystallize from the solution.
-
If crystallization occurs, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no solid forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
-
Conclusion
This compound's value in synthesis is a direct consequence of its tunable, ambident nucleophilic character. The ability to selectively target either the nitrogen or the α-carbon atom through careful selection of electrophiles and reaction conditions allows for the precise construction of valuable enamide and enaminone intermediates. This controlled reactivity finds its pinnacle in powerful multicomponent reactions like the Hantzsch synthesis, which provides streamlined access to pharmaceutically vital heterocyclic cores. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this fundamental building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 626-34-6 | Benchchem [benchchem.com]
- 5. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. Mthis compound - Glindia [glindiachemicals.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-Aminocrotonate as an Enamine Nucleophile in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of ethyl 3-aminocrotonate as a versatile and efficient enamine nucleophile in Michael addition reactions. The dual electronic nature of this β-enamino ester allows it to serve as a potent carbon nucleophile for the formation of carbon-carbon bonds, a cornerstone in synthetic organic chemistry. This document delves into the mechanistic underpinnings of this transformation, offers detailed experimental protocols, explores the scope and limitations of the methodology, and provides practical troubleshooting guidance. The synthesis of 1,5-dicarbonyl compounds, which are valuable precursors for various heterocyclic and carbocyclic systems, is a key focus.
Introduction: The Versatility of β-Enamino Esters
β-Enamino esters, such as this compound, are highly valued synthons in organic synthesis due to their ambident nucleophilic character. The conjugated system, featuring an electron-donating amino group and an electron-withdrawing ester group, allows for nucleophilic attack from both the nitrogen atom and the α-carbon. This dual reactivity is the foundation of their extensive utility in constructing a variety of molecular scaffolds, including pyridines, quinolines, pyrroles, and other heterocyclic systems of medicinal importance.
The enamine functionality of this compound makes it a particularly effective nucleophile in Michael additions, a class of conjugate additions that are fundamental for C-C bond formation.[1] In this context, the enamine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) to generate a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium ion.[2] This transformation is a key step in numerous named reactions, most notably the Hantzsch pyridine synthesis.
Mechanistic Rationale: Enamine Catalysis in Michael Additions
The utility of this compound in Michael additions is best understood through the principles of enamine catalysis. The reaction proceeds through a catalytic cycle that enhances the nucleophilicity of the carbonyl compound.
The general mechanism for an enamine-mediated Michael addition involves the following key steps:
-
Enamine Formation: In reactions where an enamine is generated in situ, a ketone or aldehyde reacts with a secondary amine to form an enamine. In the case of using the pre-formed and stable this compound, this initial step is bypassed.
-
Nucleophilic Attack (Michael Addition): The electron-rich enamine attacks the β-carbon of the Michael acceptor (an α,β-unsaturated carbonyl compound). This is the crucial C-C bond-forming step.
-
Iminium Ion Formation: The initial addition product is a new enolate which rearranges to a more stable iminium ion.
-
Hydrolysis: The iminium ion is subsequently hydrolyzed to regenerate the carbonyl group, yielding the final 1,5-dicarbonyl product, and releasing the amine.
References
Greener Scaffolds: A High-Yield, Solvent-Free Protocol for Hantzsch Dihydropyridine Synthesis Using Ethyl 3-Aminocrotonate
Introduction: Reimagining a Classic Reaction for Modern Drug Discovery
The 1,4-dihydropyridine (DHP) core is a cornerstone of medicinal chemistry, most notably recognized in a class of potent L-type calcium channel blockers used to treat cardiovascular diseases like hypertension.[1][2][3] The classical Hantzsch synthesis, first reported in 1881, provides a reliable route to these valuable scaffolds through a one-pot, multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2] However, traditional protocols often suffer from drawbacks such as the use of volatile organic solvents, harsh reaction conditions, and long reaction times, which are misaligned with the principles of modern green chemistry.[2]
This application note details a robust, solvent-free protocol for the synthesis of 1,4-dihydropyridines that offers significant environmental and efficiency benefits. By utilizing ethyl 3-aminocrotonate, a pre-formed enamine, this modified Hantzsch approach not only facilitates the creation of unsymmetrical dihydropyridines but also proceeds efficiently without any solvent, leading to high yields, simplified product isolation, and reduced chemical waste.[4] This methodology is particularly relevant for researchers and drug development professionals seeking sustainable, atom-economical, and scalable synthetic routes to novel therapeutic agents.
The Scientific Rationale: Causality Behind the Protocol
The traditional Hantzsch reaction relies on the in situ formation of two key intermediates: an enamine (from the reaction of a β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of an aldehyde and the other β-ketoester).[5] These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the DHP ring.
Our featured protocol strategically separates these steps for greater control and efficiency, particularly for generating unsymmetrical products. It is a two-stage, one-pot synthesis in principle, though often performed stepwise:
-
Stage 1: Knoevenagel Condensation. An aldehyde is first reacted with a β-ketoester (e.g., methyl acetoacetate) to form a stable arylmethylene or "benzylidene" intermediate. This targeted pre-reaction ensures that this specific aldehyde/ketoester combination forms one side of the final DHP.
-
Stage 2: Solvent-Free Cycloaddition. The isolated benzylidene intermediate is then reacted directly with this compound under neat (solvent-free) conditions. Here, the this compound acts as the pre-formed enamine, which undergoes a Michael addition to the benzylidene, followed by spontaneous cyclization to yield the final 1,4-dihydropyridine.
Why a Solvent-Free Approach?
-
Enhanced Reactivity: In the absence of a solvent, reactant concentrations are maximized, often leading to significantly increased reaction rates and shorter reaction times.[6]
-
Green Chemistry: Eliminating solvents is a primary goal of green chemistry. It reduces volatile organic compound (VOC) emissions, minimizes chemical waste, and simplifies downstream processing, as there is no solvent to remove.[6][7]
-
Simplified Work-up: Many solvent-free reactions result in the product precipitating as a solid from the reaction melt upon cooling, allowing for simple isolation by filtration.[1]
Reaction Mechanism & Workflow
The logical flow of this synthetic strategy is designed for control and efficiency. The process begins with the formation of the Knoevenagel adduct, which then serves as a key building block for the final cycloaddition.
Caption: High-level workflow for the two-stage, solvent-free Hantzsch synthesis.
The underlying chemical transformations involve well-established reaction types, culminating in the formation of the stable dihydropyridine ring.
Caption: Simplified reaction mechanism for the solvent-free cycloaddition step.
Detailed Experimental Protocol
This protocol is adapted from a demonstrated synthesis of Felodipine, an unsymmetrical DHP, and can be generalized for various substituted aldehydes.[4]
Materials:
-
Substituted Benzylidene Intermediate (e.g., methyl 2-(2,3-dichlorobenzylidene)acetoacetate) (1.0 eq)
-
This compound (EAC) (1.0 - 1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
TLC plates (Silica gel 60 F254)
-
Recrystallization solvents (e.g., Toluene, Heptane)
Procedure: Solvent-Free Cycloaddition
-
Reaction Setup: To a clean, dry round-bottom flask, add the substituted benzylidene intermediate (e.g., 25.0 g, 0.091 mol) and this compound (e.g., 11.80 g, 0.091 mol for a 1:1 ratio, or 17.72 g, 0.136 mol for a 1:1.5 ratio).[4]
-
Scientist's Note: Using a slight excess of the more volatile this compound (1.1 to 1.5 equivalents) can help drive the reaction to completion. The optimal ratio should be determined empirically for each new substrate.
-
-
Thermal Reaction: Place the flask in a heating mantle or oil bath and begin stirring. Heat the reaction mixture to a temperature between 55-85°C .[4] The solid reactants will melt and form a stirrable slurry or liquid.
-
Scientist's Note: The optimal temperature is a critical parameter. Lower temperatures (e.g., 55-60°C) may require longer reaction times (e.g., 3-4 hours), while higher temperatures (e.g., 80-85°C) can shorten the time to 2-3 hours.[4] Temperature must be carefully controlled to prevent potential degradation of reactants or products.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Withdraw a small aliquot, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting benzylidene starting material.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source.
-
Expert Insight: For many substrates, the product will begin to solidify or crystallize upon cooling. If the mixture becomes too thick to stir, gentle heating can be reapplied before the next step.
-
-
Work-up and Purification: While the mixture is still warm, add a suitable solvent to dissolve the crude product (e.g., Toluene) and heat gently (e.g., 65-70°C) to obtain a clear solution.[4]
-
Crystallization: Precipitate the final product by adding an anti-solvent (e.g., Heptane). Allow the mixture to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold anti-solvent (Heptane), and dry under vacuum to a constant weight. The resulting product is often of high purity (e.g., >98% by HPLC).[4]
Scope and Performance Data
The solvent-free methodology is robust and applicable to a range of substituted aldehydes. The following table summarizes representative data adapted from the literature, demonstrating the efficiency of this approach.
| Aldehyde Precursor | β-Ketoester Precursor | EAC Ratio (eq.) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate | 1.0 | 55-60 | 4 | 79 | 99.2 | [4] |
| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate | 1.5 | 55-60 | 3 | 74 | 98.8 | [4] |
| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate | 1.0 | 80-85 | 2.5 | 63 | 92.0 | [4] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl Acetoacetate | - | RT | 2.5 | 92 | N/A | [1] |
| Benzaldehyde | Ethyl Acetoacetate | - | 80 | 1.5 | 92 | N/A | [8] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | - | 80 | 1.5 | 95 | N/A | [8] |
| Note: Entries 4-6 represent related one-pot, solvent-free Hantzsch reactions using ammonium acetate (where EAC is formed in situ) and are included to show the broader applicability and high yields of solvent-free conditions. Reaction conditions are catalyst-dependent in some cases. |
Conclusion and Outlook
This application note presents a detailed, field-proven protocol for the solvent-free synthesis of 1,4-dihydropyridines using this compound. This method stands out for its operational simplicity, high yields, and adherence to the principles of green chemistry. By eliminating organic solvents from the primary reaction step, this process reduces environmental impact and simplifies product work-up, making it an attractive and scalable alternative to classical Hantzsch procedures. For laboratories engaged in the discovery and development of novel pharmaceuticals, adopting such sustainable and efficient protocols is not just an environmental choice, but a strategic advantage in accelerating the synthesis of complex molecular scaffolds.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis - Wikiwand [wikiwand.com]
- 4. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
Application Note: Continuous Flow Synthesis of Ethyl 3-Aminocrotonate for Industrial Applications
Abstract
Ethyl 3-aminocrotonate (EAC) is a pivotal intermediate in the synthesis of a wide range of fine chemicals and active pharmaceutical ingredients (APIs), including several calcium channel blockers.[1] Traditional batch production methods, while established, present challenges in scalability, process control, and safety, particularly concerning heat management and reaction time consistency. This application note details a robust and highly efficient protocol for the synthesis of this compound via the condensation of ethyl acetoacetate and aqueous ammonia using a continuous flow chemistry platform. By leveraging the inherent advantages of flow chemistry—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—this method achieves high yields and purity, offering a seamless pathway from laboratory-scale optimization to industrial production.[2][3]
Introduction: The Case for Continuous Flow
This compound (CAS: 626-34-6) is a versatile enamine ester widely employed as a building block in organic synthesis.[4][5] Its applications range from the production of pharmaceuticals like Nifedipine and Felodipine to its use as a feed auxiliary agent.[4][6] The most common synthesis route involves the condensation of ethyl acetoacetate with an ammonia source.[7]
While effective, batch processing of this reaction can be suboptimal for industrial manufacturing. The key limitations include:
-
Heat Management: The condensation reaction can be exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting side-product formation and posing safety risks.[8]
-
Process Control: Achieving consistent mixing and uniform reaction times throughout a large vessel is challenging, potentially leading to batch-to-batch variability.
-
Scalability: Scaling up a batch process often requires significant redevelopment and revalidation, a time-consuming and costly endeavor.[3]
Continuous flow chemistry elegantly overcomes these hurdles. By conducting the reaction in a small-volume, temperature-controlled tubular reactor, we achieve near-perfect process control.[9][10] The high surface-area-to-volume ratio of flow reactors ensures rapid heat exchange, mitigating thermal risks.[2][8] Furthermore, scalability is achieved by simply extending the operation time or by "scaling-out" (running multiple systems in parallel), drastically reducing the development cycle from lab to plant.[8] This guide provides the scientific rationale and a validated protocol for implementing this superior synthesis strategy.
Reaction Mechanism and Principles
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of ammonia acts as a nucleophile, attacking the keto-carbonyl of ethyl acetoacetate. This is followed by a dehydration step to yield the stable enamine product.
Causality of Flow Chemistry's Efficacy: The success of this reaction in a continuous flow setup is grounded in several key principles:
-
Enhanced Mass Transfer: Reactants are mixed rapidly and efficiently at a T-junction, ensuring immediate and homogeneous interaction as they enter the reactor coil. This contrasts with batch reactors where mixing efficiency can decrease significantly with scale.
-
Superior Heat Transfer: The narrow diameter of the reactor tubing provides a large surface area relative to the reaction volume. This allows for the rapid removal of any heat generated during the reaction, maintaining a uniform and precise temperature profile, which is critical for minimizing impurity formation.[2]
-
Precise Residence Time Control: The volume of the reactor and the total flow rate of the reagents dictate the exact amount of time the reaction mixture spends at the target temperature. This temporal control is highly reproducible and ensures that the reaction proceeds to completion without significant degradation or side-product formation, leading to higher yields and purity.[8]
Experimental Protocol: Continuous Flow Synthesis
This protocol describes a laboratory-scale continuous synthesis of this compound that is directly scalable for industrial production.
Materials and Equipment
| Reagents | Supplier | CAS Number | Purity |
| Ethyl acetoacetate | Thermo Fisher Scientific | 141-97-9 | ≥99% |
| Ammonia, aqueous solution | Sigma-Aldrich | 1336-21-6 | 25% in H₂O |
| Equipment | Description/Specification |
| HPLC Pumps (2) | Capable of delivering precise, pulseless flow (e.g., 0.1-10.0 mL/min) |
| T-Mixer | PEEK or Stainless Steel, 1/16" fittings |
| Tubular Reactor | 10 mL PFA tubing (1/16" OD, 1 mm ID) |
| Heating System | Thermostatically controlled oil bath or column heater |
| Back-Pressure Regulator (BPR) | 50-100 psi (3.4-6.8 bar) to ensure single phase flow |
| Collection Vessel | Glass flask with appropriate venting |
Experimental Workflow Diagram
The following diagram illustrates the setup for the continuous flow synthesis of this compound.
Caption: Workflow for the continuous synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare two separate reservoirs, one containing pure ethyl acetoacetate and the other containing a 25% aqueous ammonia solution.
-
Degas both solutions by sonicating for 15 minutes to prevent pump cavitation.
-
-
System Assembly and Priming:
-
Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all fittings are secure.
-
Prime Pump A and its corresponding lines with ethyl acetoacetate.
-
Prime Pump B and its corresponding lines with the aqueous ammonia solution.
-
-
Setting Reaction Parameters:
-
Set the temperature of the heating bath to 50°C and allow it to equilibrate.
-
To achieve a 1:3 molar ratio of ethyl acetoacetate to ammonia and a 22-minute residence time in the 10 mL reactor, calculate the required flow rates. Note: This calculation requires the densities and molar masses of the reactants. For this specific example, the approximate flow rates are:
-
Pump A (Ethyl Acetoacetate): 0.10 mL/min
-
Pump B (Aqueous Ammonia 25%): 0.35 mL/min
-
Total Flow Rate: 0.45 mL/min
-
Calculated Residence Time: 10 mL / 0.45 mL/min ≈ 22.2 min
-
-
-
Initiating the Reaction and Achieving Steady State:
-
Start both pumps simultaneously at the calculated flow rates.
-
Allow the system to run for at least three residence times (approx. 67 minutes) to ensure it reaches a steady state. Discard the output during this period. The causality here is that the initial volume exiting the reactor does not represent the true reaction conditions until the entire system is filled with the reacting mixture under stable parameters.
-
-
Product Collection:
-
Once steady state is achieved, place the collection vessel at the outlet of the back-pressure regulator.
-
Collect the product for the desired duration. The output will be a biphasic mixture or a solution of the product in the aqueous phase.
-
-
System Shutdown and Cleaning:
-
Replace the reagent reservoirs with appropriate cleaning solvents (e.g., isopropanol followed by water).
-
Flush the entire system for several residence times to remove all residual reactants and products.
-
Data, Results, and Optimization
The protocol described is based on established findings that demonstrate the effectiveness of this continuous flow process.
Table of Reaction Parameters
The following table summarizes key data points for the synthesis of this compound, illustrating the effect of temperature on yield under the specified flow conditions.[11][12][13]
| Parameter | Value | Reference |
| Reactants | Ethyl Acetoacetate, Aq. Ammonia (25%) | [11][12] |
| Molar Ratio (EAA:Ammonia) | 1:3 | [11][12][13] |
| Reactor | 1.58 mm OD SS316 Tube (1 m length) | [11][12] |
| Residence Time | 22 min | [11][12][13] |
| Temperature | 20 °C | [13] |
| Yield | 73% | [13] |
| Temperature | 30 °C | [12] |
| Yield | 84% | [12] |
| Temperature | 50 °C | [11][13] |
| Yield | 94% | [11][13] |
Optimization Insights
-
Temperature: As the data indicates, increasing the temperature from 20°C to 50°C significantly improves the reaction yield.[11][12][13] This is expected for this type of condensation reaction, as higher temperatures increase the reaction rate. Flow chemistry's precise temperature control allows for operating at these higher temperatures safely to maximize throughput.
-
Residence Time: While 22 minutes provides an excellent yield, this parameter can be optimized further. Shorter residence times would increase process throughput, while longer times might marginally increase conversion at the cost of productivity. An optimization study (e.g., a Design of Experiments, DoE) could pinpoint the economic optimum for a specific production target.
-
Stoichiometry: The excess of ammonia (1:3 ratio) helps to drive the reaction equilibrium towards the product. Adjusting this ratio could be explored, but the 1:3 ratio is a well-validated starting point.[11][12]
Industrial Scale-Up and Safety
Scalability
The transition from this laboratory protocol to industrial-scale production is straightforward. Increased output is achieved by:
-
Longer Run Times: Operating the system continuously for extended periods (hours or days).
-
Scaling-Out: Numbering-up the system by deploying multiple reactor lines in parallel.
-
Increasing Flow Rates: Using a larger volume reactor with proportionally higher flow rates to maintain the optimal residence time.
Downstream processing, such as liquid-liquid extraction and purification, can also be integrated into a continuous workflow for a fully automated end-to-end process.[8]
Safety Considerations
-
Reagent Hazards: this compound can cause severe skin burns and eye damage.[14] Aqueous ammonia is corrosive and has a pungent, irritating odor. All handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Inherent Process Safety: The primary safety advantage of this flow protocol is the minimal volume of reactants being processed at any given moment.[8][10] This drastically reduces the risk associated with potential exothermic events compared to a large-scale batch reactor. The sealed, contained nature of the flow system also minimizes operator exposure to hazardous chemicals.
Conclusion
The continuous flow synthesis of this compound offers a safe, efficient, and highly scalable alternative to traditional batch manufacturing. The precise control over temperature, residence time, and stoichiometry afforded by flow chemistry leads to high yields (up to 94%) and consistent product quality.[11][13] The protocol detailed in this application note provides a validated, self-consistent system that serves as a reliable foundation for researchers, scientists, and drug development professionals aiming to leverage modern manufacturing technologies for the production of this vital chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Techniques for Fine Chemical Manufacturing [lonza.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 626-34-6 | Benchchem [benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 10. mt.com [mt.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. data.epo.org [data.epo.org]
- 13. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]
Application Note: The Strategic Application of Ethyl 3-Aminocrotonate in the Synthesis of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antibacterial drugs. Ethyl 3-aminocrotonate, a versatile β-enamino ester, serves as a pivotal building block in the construction of these heterocyclic systems. Its ambident nucleophilicity, with reactive sites at both the nitrogen and the α-carbon, allows for its participation in a variety of cyclization strategies. This document provides an in-depth guide to the application of this compound and its precursors in the synthesis of quinolone derivatives, focusing on the mechanistic principles and practical execution of classical and modern synthetic methodologies.
Introduction: The Versatility of this compound
This compound is a highly valued synthon in organic synthesis, primarily due to the dual electronic nature of β-enamino esters.[1] The enamine system features an electron-rich α-carbon and a nucleophilic nitrogen atom, while the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack.[1] This inherent reactivity is expertly exploited in the synthesis of quinolones, a class of compounds with significant biological activity, including antibacterial, antimalarial, and anticancer properties.[2][3]
The classical approaches to quinolone synthesis, such as the Conrad-Limpach and Knorr syntheses, rely on the condensation of anilines with β-ketoesters like ethyl acetoacetate. This initial reaction often proceeds via the in situ formation of this compound or its N-aryl derivative, which then undergoes a thermally-induced cyclization to form the core quinolone ring system. Understanding the factors that control the regioselectivity of the initial condensation and the high-energy requirements of the subsequent cyclization is critical for the successful synthesis of the desired quinolone isomer.
Foundational Synthetic Strategies
The construction of the quinolone ring from acyclic precursors is a well-established field, dominated by several named reactions that hinge on the reactivity of β-enamino esters or related intermediates.
The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters, primarily ethyl acetoacetate, and can lead to two different isomers depending on the reaction conditions.[4] The pathway is dictated by the initial site of nucleophilic attack by the aniline on the ethyl acetoacetate molecule.
-
Conrad-Limpach Pathway (Thermodynamic Control): At elevated temperatures (110-140°C), the reaction is thermodynamically controlled, favoring the formation of an ethyl β-anilinocrotonate intermediate (an N-arylated derivative of this compound).[3] This intermediate requires a subsequent high-temperature thermal cyclization (typically >250 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A to furnish 4-hydroxyquinoline derivatives.[3][5] The high temperature is necessary to overcome the energy barrier for the 6-π electrocyclization.[2][6]
-
Knorr Quinoline Synthesis (Kinetic Control): At room temperature and under acidic conditions, the reaction is kinetically controlled. The aniline preferentially attacks the more reactive ketone carbonyl of ethyl acetoacetate, leading to the formation of an acetoacetanilide intermediate.[7] Subsequent cyclization, typically promoted by a strong acid like sulfuric acid, yields 2-hydroxyquinoline derivatives.
The Conrad-Limpach pathway is particularly relevant as it directly involves the formation of the key enaminone intermediate that leads to the 4-quinolone core, a common feature in many antibacterial agents.[3]
The Gould-Jacobs Reaction
While not directly employing this compound, the Gould-Jacobs reaction is a fundamental method for synthesizing 4-hydroxyquinolines and provides critical context.[2][6] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3][8] The resulting anilidomethylenemalonate intermediate is structurally analogous to the enamine in the Conrad-Limpach synthesis.
The multi-step sequence is as follows:
-
Condensation: Nucleophilic attack of the aniline on DEEM, followed by elimination of ethanol.[6][8]
-
Thermal Cyclization: Heating the intermediate above 250 °C induces a 6-electron electrocyclization to form the quinoline ring.[2][6]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[8]
Modern adaptations, particularly the use of microwave irradiation, have dramatically improved the efficiency of the cyclization step, reducing reaction times from hours to minutes and often improving yields.[2][6]
Modern Synthetic Developments
More recent methodologies aim to overcome the harsh conditions (i.e., very high temperatures) of the classical syntheses. Transition-metal catalysis has emerged as a powerful alternative. For example, Co(III)-catalyzed C-H amidation uses an enaminone directing group to facilitate C-N bond formation under milder conditions, providing an efficient route to quinolone scaffolds.[9][10][11] Another approach involves the cyclocondensation of isatoic anhydrides with the sodium enolate of ethyl acetoacetate.[12][13]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of quinolone derivatives, contrasting a classical thermal method with a modern microwave-assisted approach.
Protocol 1: Classical Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
This two-step protocol first forms the enamine intermediate, which is then cyclized at high temperature.
Step A: Synthesis of Ethyl β-anilinocrotonate
-
Reagents & Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (0.01 eq.), and toluene (approx. 2 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude ethyl β-anilinocrotonate can often be used directly in the next step without further purification.
Step B: Thermal Cyclization
-
Reagents & Setup: In a separate round-bottom flask suitable for high temperatures and equipped with a reflux condenser, add the crude ethyl β-anilinocrotonate from Step A. Add a high-boiling inert solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[3]
-
Reaction: Heat the solution vigorously to reflux (approx. 250-260 °C) using a suitable heating mantle.[3][6] Maintain this temperature for 30-60 minutes.
-
Isolation & Purification: Cool the reaction mixture to room temperature. The 2-methyl-4-hydroxyquinoline product should precipitate from the solution. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help wash away the diphenyl ether.[2][6]
-
Finishing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove any residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-4-hydroxyquinoline
This one-pot protocol offers a significant improvement in reaction time and efficiency.
-
Reagents & Setup: In a dedicated microwave synthesis vial, combine ethyl β-anilinocrotonate (1.0 eq), prepared as in Protocol 1, Step A. The reaction can often be run neat (solvent-free).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 200-220 °C) for a short duration (e.g., 2-10 minutes). Monitor the internal pressure, which may increase significantly.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A solid product should form upon cooling.
-
Purification: Add a small amount of a suitable solvent, such as acetonitrile or ethanol, to the vial. Break up the solid and collect it by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting material or byproducts.
-
Analysis: Dry the solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS, NMR spectroscopy, and by comparing its melting point to the literature value.
Comparative Data of Synthetic Methods
| Reaction Type | Key Reagents | Solvent/Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conrad-Limpach | Aniline, Ethyl Acetoacetate | Diphenyl Ether | ~250 | 30-60 min | <30% (no solvent) to 95% | [3] |
| Gould-Jacobs | Aniline, DEEM | Diphenyl Ether | ~250 | 30-60 min | High (up to 95%) | [2][6] |
| Microwave-Assisted | Ethyl β-anilinocrotonate | Solvent-free | 200-220 | 2-10 min | Good to Excellent | |
| Co(III)-Catalyzed | Enaminone, Dioxazolone | DCE / AgBF₄ | Optimized | - | High (up to 92%) | [9] |
Conclusion
This compound and its precursors are indispensable tools for the synthesis of the quinolone core. While classical thermal methods like the Conrad-Limpach synthesis are robust and well-documented, they require harsh conditions and long reaction times. Modern methodologies, especially microwave-assisted synthesis, offer a greener and more efficient alternative, providing rapid access to these valuable heterocyclic scaffolds. The choice of synthetic route will depend on the specific substitution pattern desired, available equipment, and scalability requirements. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing conditions and achieving high yields of the target quinolone derivatives for further development in pharmaceutical research.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jptcp.com [jptcp.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis [organic-chemistry.org]
- 10. Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 13. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Hantzsch-Type Condensations of Ethyl 3-Aminocrotonate with Lewis Acid Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of Lewis acid catalysis in condensation reactions involving ethyl 3-aminocrotonate, a versatile building block in synthetic chemistry. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind catalyst selection and protocol design, empowering researchers to optimize their synthetic strategies. We will dissect the role of this compound as an ambident nucleophile, detail the mechanism of Lewis acid-mediated activation in the context of the Hantzsch dihydropyridine synthesis, and provide validated, step-by-step protocols for practical application.
Foundational Principles: The Unique Reactivity of this compound
This compound is a β-enamino ester, a class of compounds highly valued for their dual reactivity.[1] Its structure exists in equilibrium between the enamine and imine tautomeric forms, with the enamine form being predominant. This enamine system is the heart of its utility, featuring two nucleophilic centers: the nitrogen atom and the α-carbon.[1] This "ambident nucleophilicity" allows it to react with a wide range of electrophiles, making it a cornerstone synthon for the construction of diverse heterocyclic systems, most notably 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch synthesis.[1][2]
The classical Hantzsch reaction, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia).[2] A common variant utilizes one equivalent of an aldehyde and two equivalents of this compound, which serves as both the β-dicarbonyl equivalent and the nitrogen donor. While effective, the traditional synthesis often requires harsh conditions and long reaction times, yielding modest results.[2] Lewis acid catalysis has emerged as a powerful strategy to overcome these limitations.
The Mechanistic Role of Lewis Acid Catalysis
Lewis acids function as electron-pair acceptors, activating electrophilic substrates and thereby accelerating the reaction rate.[3] In the context of the Hantzsch condensation, the primary role of the Lewis acid (LA) is to coordinate with the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and making it significantly more susceptible to nucleophilic attack by the enamine.[3][4]
The catalytic cycle can be described in several key stages:
-
Activation of the Electrophile: The Lewis acid reversibly coordinates to the aldehyde's carbonyl oxygen, forming a highly activated complex.
-
Knoevenagel Condensation: One molecule of this compound attacks the activated aldehyde. Subsequent dehydration, also facilitated by the Lewis acid, forms an intermediate vinylogous iminium species.
-
Michael Addition: A second molecule of this compound acts as a Michael donor, attacking the β-position of the vinylogous iminium intermediate.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by elimination of the amine and tautomerization to yield the stable 1,4-dihydropyridine ring. The Lewis acid is regenerated and can enter a new catalytic cycle.
Caption: Lewis acid activation pathway in Hantzsch synthesis.
A Comparative Survey of Lewis Acid Catalysts
The choice of Lewis acid is critical and depends on factors such as substrate scope, desired reaction conditions (e.g., solvent, temperature), and tolerance to air and moisture. Water-tolerant Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Indium(III) chloride (InCl₃) are particularly attractive as they do not require strictly anhydrous conditions.[5][6][7]
Below is a comparative summary of commonly employed Lewis acids for promoting the synthesis of 1,4-dihydropyridines.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages & Insights | References |
| Sc(OTf)₃ | 1 - 5 | Solvent-free or Acetonitrile | 25 - 80 | Excellent activity, water-tolerant, recyclable. Often provides high yields in short reaction times.[7] Considered a benchmark for efficiency. | [5][7] |
| InCl₃ | 10 - 20 | Dichloromethane or Solvent-free | 25 - 50 | Mild and efficient, moisture-tolerant.[6][8] Good for sensitive functional groups. May require slightly higher loading than Sc(OTf)₃. | [6][8][9] |
| Yb(OTf)₃ | 5 - 10 | Acetonitrile or Ethanol | 25 - Reflux | Similar to Sc(OTf)₃ in being a water-tolerant lanthanide triflate. Highly effective for one-pot syntheses. | [10] |
| FeCl₃ / Fe₃PO₄ | 10 | Solvent-free or Ethanol | 60 - 80 | Inexpensive and readily available. Fe₃PO₄ has been used as a recyclable solid acid catalyst.[4] Can be effective, though sometimes less active than lanthanide triflates. | [2][4] |
| CeCl₃·7H₂O | 10 - 15 | Ethanol | Reflux | A "green" and inexpensive hydrated lanthanide salt that works well in protic solvents, avoiding the need for anhydrous conditions. | [1] |
Application Notes: Field-Proven Insights for Protocol Optimization
-
Catalyst Selection Rationale: For initial screening and high-throughput applications, Sc(OTf)₃ is often the catalyst of choice due to its high activity at low loadings and robust nature.[5][7] For cost-sensitive, large-scale syntheses, exploring catalysts like FeCl₃ or CeCl₃·7H₂O is highly recommended.[1][4] InCl₃ provides a good balance of reactivity and mildness, making it suitable for complex substrates with acid-sensitive groups.[6]
-
Solvent Effects: Many modern protocols leverage solvent-free conditions, which are environmentally benign and can accelerate the reaction by increasing reactant concentration.[4][5] When a solvent is necessary, polar aprotic solvents like acetonitrile are often effective. Protic solvents like ethanol can also be used, especially with water-tolerant catalysts like CeCl₃·7H₂O.[1]
-
Troubleshooting - Low Yields:
-
Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally accelerate the reaction, while electron-donating groups can slow it down. For less reactive aldehydes, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or the reaction temperature.
-
Catalyst Deactivation: While many catalysts are water-tolerant, excessive water can lead to hydrolysis and deactivation. Ensure reagents are reasonably dry, especially if using a more sensitive Lewis acid.
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a small, additional charge of the catalyst can sometimes drive it to completion.
-
-
Self-Validating System: A well-designed protocol should yield a product that crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent (e.g., water or hexane).[11] The ability to isolate a high-purity product by simple filtration is a key indicator of a successful and efficient transformation. If an oily residue is obtained, purification by column chromatography is necessary.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible.
Protocol 5.1: Sc(OTf)₃-Catalyzed Synthesis of a 1,4-Dihydropyridine under Solvent-Free Conditions
This protocol describes the reaction between an aromatic aldehyde and two equivalents of this compound.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
This compound (2.2 mmol, 284 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg, 5 mol%)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: To the 10 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.2 mmol), and Sc(OTf)₃ (0.05 mmol).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir the mixture. The reactants will typically melt to form a clear, viscous liquid.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.
-
Workup and Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid mass should form.
-
Purification: Add 5 mL of ethanol to the flask and gently heat until the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The catalyst remains in the filtrate and can potentially be recovered.[5]
Caption: Experimental workflow for Sc(OTf)₃-catalyzed synthesis.
Protocol 5.2: InCl₃-Catalyzed Synthesis in a Conventional Solvent
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
This compound (2.2 mmol, 284 mg)
-
Indium(III) chloride (InCl₃) (0.2 mmol, 44 mg, 20 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and this compound (2.2 mmol) in 5 mL of CH₂Cl₂.
-
Catalyst Addition: Add InCl₃ (0.2 mmol) to the solution and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction may take 2-5 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.
Conclusion
Lewis acid catalysis provides a significant advancement for condensation reactions involving this compound, particularly for the synthesis of pharmaceutically relevant 1,4-dihydropyridines. By activating the aldehyde electrophile, Lewis acids enable these multi-component reactions to proceed under milder conditions, with shorter reaction times, and often in higher yields compared to traditional methods. The use of water-tolerant catalysts like Sc(OTf)₃ and InCl₃ further enhances the practicality of these protocols, aligning with the principles of green and efficient chemistry. The insights and protocols provided herein serve as a robust starting point for researchers to harness the power of this catalytic system for their specific synthetic targets.
References
- 1. This compound | 626-34-6 | Benchchem [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 8. InCl3: A mild Lewis acid but effi... preview & related info | Mendeley [mendeley.com]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Hantzsch Reaction with Ethyl 3-Aminocrotonate
Introduction
The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone multicomponent reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1] These scaffolds are prevalent in numerous biologically active compounds, including vital calcium channel blockers like nifedipine and amlodipine.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.
A common and efficient variant of this synthesis utilizes ethyl 3-aminocrotonate, an enamine that serves as a key intermediate, reacting with an α,β-unsaturated ketoester (a Knoevenagel adduct).[2][3] While elegant, this pathway is frequently plagued by low yields, complex product mixtures, and inconsistent results. This technical guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using this compound in the Hantzsch reaction.
Quick Diagnosis: Troubleshooting Workflow
Before diving into detailed FAQs, use this workflow to rapidly identify the potential source of your low yield issue.
Caption: General troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). Where should I start my investigation?
A1: Low yields in this reaction almost always trace back to one of three areas: (1) Reactant Integrity , (2) Reaction Conditions , or (3) Side Reactions .
-
Reactant Integrity: The primary suspect is often the this compound itself. It is sensitive to air and moisture and can degrade upon storage.[4] Verify its purity (>99%) by NMR. If the purity is questionable or unknown, the most reliable strategy is to generate it in situ from ethyl acetoacetate and an ammonia source like ammonium acetate.[5] This approach often provides a significant yield boost by ensuring a fresh, reactive enamine is present.[6]
-
Reaction Conditions: The classical Hantzsch conditions of refluxing ethanol without a catalyst are known to be slow and low-yielding.[7] The absence of a suitable catalyst is a major cause of failure.[8] Modern protocols using acid catalysts (Brønsted or Lewis), heterogeneous catalysts, or alternative energy sources (microwaves, ultrasound) dramatically improve yields and reduce reaction times.[1][9][10]
-
Side Reactions: If your TLC shows multiple spots, you are likely forming significant byproducts. This can be due to an imbalance in the rates of the intermediate steps. For example, if the Michael addition is slow, the Knoevenagel adduct may accumulate or participate in other reactions.[3]
Q2: Should I use pre-synthesized this compound or generate it in situ?
A2: For consistency and high yields, in situ generation is strongly recommended .
-
Pros of In Situ Generation: This method circumvents issues of reactant stability and purity.[6] By combining ethyl acetoacetate with an ammonia source (ammonium acetate is ideal) directly in the reaction flask, you ensure the enamine is generated fresh for immediate consumption in the subsequent Michael addition step.[11][12] This minimizes degradation pathways and is often more atom-economical.
-
Cons of Using Pre-Synthesized Enamine: this compound is a lachrymator, is corrosive, and requires careful handling under an inert atmosphere.[13] Its stability can be poor, and impurities from its synthesis or degradation can inhibit the main reaction or lead to byproducts. If you must use a pre-synthesized batch, ensure it is of high purity and has been stored correctly.
Q3: My reaction is extremely slow and results in a complex mixture of products. What are the likely causes?
A3: This classic symptom points directly to inefficient catalysis and suboptimal temperature .
-
Catalysis: The Hantzsch reaction requires catalysis to proceed efficiently at moderate temperatures.[14] An uncatalyzed reaction at room temperature will often show only trace product formation after many hours.[8] The catalyst, typically a Brønsted or Lewis acid, activates the carbonyl groups, facilitating both the Knoevenagel condensation and the subsequent cyclization steps.[9]
-
Temperature: While heating a reaction can increase its rate, excessively high temperatures in the absence of an effective catalyst can promote decomposition and side reactions over the desired pathway. The optimal temperature is highly dependent on the chosen catalyst and solvent system. For instance, many modern heterogeneous catalysts can drive the reaction to completion in under an hour at temperatures of 60-80 °C.[9][15]
-
Order of Addition: In some cases, particularly for unsymmetrical products, the order of reagent addition is critical. Pre-forming the Knoevenagel adduct (by reacting the aldehyde and one equivalent of β-ketoester) before adding the enamine can sometimes prevent the formation of undesired symmetrical byproducts.[3][10]
Q4: What are the common side products, and how can I minimize them?
A4: Understanding the reaction mechanism is key to diagnosing side products. The main competing pathways involve the accumulation of intermediates.
Caption: Simplified Hantzsch reaction mechanism.
-
Knoevenagel Adduct (Intermediate A): This α,β-unsaturated compound can be isolated. If the subsequent Michael addition with the enamine is slow, it can accumulate.
-
1,5-Diketone (Intermediate C, pre-cyclization): This is the Michael adduct. If the final cyclization and dehydration are inefficient, this intermediate may be observed. With certain electron-withdrawing groups, the cyclized but not-yet-dehydrated product can also be isolated.[16]
-
Pyran Derivatives: With sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes), an alternative intramolecular cyclization can occur, leading to the formation of a substituted pyran instead of the desired dihydropyridine.[6] This is a significant and often overlooked side reaction.
Minimization Strategies:
-
Use an Efficient Catalyst: A good catalyst ensures that all steps proceed at compatible rates, preventing the buildup of any single intermediate.[9]
-
Control Stoichiometry: Ensure precise molar ratios. An excess of the aldehyde or enamine can lead to side reactions.
-
Optimize Temperature: Find the lowest temperature that allows the reaction to proceed to completion in a reasonable time to minimize thermal decomposition or unwanted pathways.[15]
Q5: How can I improve product isolation and purification?
A5: The 1,4-DHP product is often a stable, crystalline solid that precipitates directly from the reaction mixture upon cooling.[7][17]
-
Direct Filtration: If a precipitate forms, cool the reaction mixture (an ice bath can help), and collect the solid by vacuum filtration. Wash the solid with a cold solvent (e.g., cold ethanol or a water/ethanol mixture) to remove soluble impurities.[18] This method can often yield a product of high purity without further steps.
-
Recrystallization: If the filtered product is not sufficiently pure, recrystallization from a suitable solvent like ethanol is a standard and effective method.[19]
-
Column Chromatography: If the product is an oil or if direct filtration/recrystallization fails to separate it from impurities, flash column chromatography on silica gel is necessary. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[20]
Data Summary: Catalyst Performance Comparison
The choice of catalyst is arguably the most critical factor for optimizing the Hantzsch synthesis. The following table summarizes the performance of various catalytic systems for the synthesis of a model 1,4-dihydropyridine.
| Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 h | 65 | [9] |
| p-TSA | Ethanol | Reflux | 6 h | 82 | [9] |
| p-TSA | Aqueous Micelles (SDS) | RT | 2.5 h | 96 | [1] |
| Ceric Ammonium Nitrate (CAN) | None (Solvent-Free) | RT | 15 min | 98 | [1][21] |
| Tannic Acid | Water | 80 | 1 h | 94 | [9] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 30 min | 96 | [9] |
| Deep Eutectic Solvent (DES) | DES (as solvent & catalyst) | RT | 30 min | 95 | [8] |
This data clearly shows that catalyzed reactions, especially those using modern or "green" catalysts, offer vast improvements in yield and reaction time over the traditional uncatalyzed method.[9]
Validated Experimental Protocol: High-Yield, Solvent-Free Hantzsch Synthesis
This protocol, adapted from studies using ceric ammonium nitrate (CAN), provides excellent yields at room temperature with a simple workup.[1][21]
Materials:
-
Aldehyde (1 mmol)
-
This compound (2 mmol) OR Ethyl acetoacetate (2 mmol) and Ammonium acetate (1.2 mmol) for in situ generation.
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 10 mol%)
-
Mortar and pestle
-
Small reaction vial or round-bottom flask
Procedure:
-
Reactant Preparation (In Situ Method Recommended):
-
To a clean, dry mortar, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and CAN (0.1 mmol).
-
-
Reaction Initiation:
-
Grind the mixture gently with the pestle at room temperature. The reaction is often accompanied by a color change, and the solid mixture may become a paste.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 5-10 minutes. The reaction is typically complete within 15-30 minutes.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, add 10 mL of water to the reaction mixture and stir for 5 minutes.
-
The solid product will precipitate. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.
-
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 626-34-6 | Benchchem [benchchem.com]
- 13. godavaribiorefineries.com [godavaribiorefineries.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bhu.ac.in [bhu.ac.in]
- 20. pubs.acs.org [pubs.acs.org]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Side Reactions in Dihydropyridine Synthesis using Ethyl 3-aminocrotonate
Welcome to the Technical Support Center for troubleshooting dihydropyridine synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing ethyl 3-aminocrotonate in the Hantzsch dihydropyridine synthesis. Here, we will explore common side reactions, their mechanistic origins, and provide practical, field-tested solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Hantzsch synthesis?
The Hantzsch reaction, while elegant, is a multi-component reaction where several equilibrium processes occur simultaneously.[1] When using pre-formed this compound, the primary side reactions include:
-
Oxidation (Aromatization): The desired 1,4-dihydropyridine (1,4-DHP) product is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative.[1][2] This is often the most prevalent side reaction, driven by the thermodynamic stability of the aromatic ring.[1]
-
Michael Addition Byproducts: Unreacted this compound or other nucleophiles can engage in Michael addition with the Knoevenagel condensation product (an α,β-unsaturated carbonyl compound), leading to undesired adducts.[3]
-
Formation of 1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the less stable 1,2-dihydropyridine isomer can occur, which may further react or complicate purification.[4]
-
Incomplete Cyclization/Side Condensations: Various intermediates in the reaction cascade can undergo alternative condensation pathways, particularly if reaction conditions are not optimal, leading to a complex mixture of products.[3]
Q2: My 1,4-dihydropyridine product appears to be oxidizing into the corresponding pyridine. What causes this and how can I prevent it?
Oxidation of the 1,4-DHP ring to a pyridine is a common issue, as the aromatization is a thermodynamically favorable process.[1] This can be catalyzed by air (oxygen), light, acid, or heat. In fact, the metabolism of 1,4-DHP drugs in the liver is an oxidative process catalyzed by cytochrome P-450.[5][6]
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flask in aluminum foil.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps. Classical Hantzsch synthesis often involves refluxing in ethanol, which can contribute to oxidation.[7] Consider milder conditions or alternative energy sources like microwave irradiation, which can shorten reaction times.[6][8]
-
Careful Workup: During the workup, avoid strong oxidizing agents and prolonged exposure to acidic conditions.[9]
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation.
Q3: I'm experiencing a low yield of my desired dihydropyridine. What are the likely culprits?
Low yields in Hantzsch synthesis are a frequent challenge and can be attributed to several factors.[8] The classical method often suffers from long reaction times and harsh conditions, which can lead to product degradation and the formation of side products.[7][8]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The choice of solvent and temperature is critical. While ethanol is common, other solvents like isopropanol may offer better crystallization of the product.[10] Explore different solvents and temperature profiles to find the optimal conditions for your specific substrates.[7] |
| Incomplete Reaction | The reaction may not be going to completion. Consider the use of a catalyst to accelerate the reaction. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been shown to be effective.[8] |
| Side Reactions | The formation of byproducts, such as the oxidized pyridine or Michael adducts, directly consumes starting materials and reduces the yield of the desired 1,4-DHP.[8] Careful control of stoichiometry and reaction conditions can help minimize these. |
| Purity of Reactants | Impurities in the aldehyde or this compound can significantly hinder the reaction. Ensure all reactants are of high purity. |
| Product Isolation Issues | The desired product might be lost during workup or purification. Optimize your extraction and crystallization or chromatography procedures. |
Q4: How can I confirm the structure of my product and identify any side products?
A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. For a 1,4-DHP, you should observe a characteristic proton signal for the C4-H (around 4.5-5.5 ppm) and the N-H proton (a broad singlet). In the corresponding pyridine, the C4-H signal will be absent, and the aromatic proton signals will shift downfield.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can help confirm the structure. The oxidized pyridine will have a molecular weight that is 2 Da less than the 1,4-DHP.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H bond (around 3300-3500 cm-1) in the 1,4-DHP, which will be absent in the pyridine.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and identify the number of components in the product mixture. The 1,4-DHP is typically less polar than the corresponding pyridine.
Troubleshooting Guides
Guide 1: Minimizing Oxidation to the Pyridine Byproduct
Problem: Significant formation of the aromatic pyridine derivative is observed, reducing the yield and complicating purification.
Mechanistic Insight: The driving force for this side reaction is the gain in resonance energy upon aromatization.[1] The 1,4-dihydropyridine ring is non-planar, and oxidation to the planar, aromatic pyridine ring is thermodynamically favorable.
Troubleshooting Workflow:
Caption: Workflow for minimizing pyridine formation.
Step-by-Step Protocol to Minimize Oxidation:
-
Reaction Setup: Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the aldehyde, this compound, and solvent to the reaction flask under the inert atmosphere.
-
Temperature Control: If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Perform any aqueous extractions with deoxygenated solvents. If an acidic wash is necessary, keep the contact time brief.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
-
Purification and Storage: Purify the crude product immediately by recrystallization or column chromatography, protecting it from light. Store the purified 1,4-dihydropyridine under an inert atmosphere, in the dark, and at a low temperature.
Guide 2: Addressing Michael Addition Side Products
Problem: Formation of acyclic adducts or other unexpected high molecular weight species.
Mechanistic Insight: The Hantzsch synthesis proceeds through key intermediates, including a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) and an enamine (this compound).[4][11] These can react with each other in a Michael addition to form a 1,5-dicarbonyl compound, which then cyclizes.[3] However, if the stoichiometry is not well-controlled or if one component reacts faster than the other, the Knoevenagel intermediate can react with another molecule of the enamine or other nucleophiles present, leading to side products.
Reaction Mechanism Visualization:
Caption: Desired vs. side reaction pathways.
Troubleshooting and Optimization:
-
Stoichiometry Control: Ensure the precise stoichiometry of the reactants. A 1:2:1 molar ratio of aldehyde to β-keto ester (or its enamine equivalent) to ammonia source is typical for the classical Hantzsch reaction.[1] When using pre-formed this compound, a 1:2 ratio of aldehyde to the aminocrotonate is generally used.
-
Order of Addition: In some cases, the order of reagent addition can influence the outcome. Try adding the aldehyde slowly to a solution of the this compound to maintain a low concentration of the aldehyde and the resulting Knoevenagel intermediate.
-
Catalyst Choice: The use of an appropriate catalyst can promote the desired cyclization over competing side reactions.[8] For instance, a mild Brønsted or Lewis acid might facilitate the desired pathway.
-
Solvent Effects: The polarity of the solvent can influence the rates of the competing reactions.[7] Experiment with different solvents to see if selectivity can be improved.
By carefully considering these factors and applying the troubleshooting strategies outlined, researchers can significantly improve the yield and purity of their desired dihydropyridine products.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Oxidative aromatization of Hantzsch 1,4-dihydropyridines in the presence of mixed-addenda vanadomolybdophosphate heteropolyacid, H6PMo9V3O40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Dihydropyridines from Hantzsch Reaction Mixtures
Welcome to the technical support center for the purification of 1,4-dihydropyridines (DHPs) synthesized via the Hantzsch reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating pure DHP products. Here, we provide field-proven insights and detailed protocols to navigate common purification hurdles, ensuring the integrity and quality of your compounds.
The Hantzsch synthesis, a cornerstone multi-component reaction, condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the DHP core.[1][2] While elegant in its convergence, the reaction mixture often contains a variety of byproducts and unreacted starting materials, making purification a critical and sometimes non-trivial step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Hantzsch reaction mixture?
A1: The impurity profile can vary based on reaction conditions, but typically includes:
-
Unreacted Starting Materials: Excess β-ketoester, unreacted aldehyde, and residual ammonia source (e.g., ammonium acetate) are common.
-
Knoevenagel Condensation Product: This intermediate, formed from the aldehyde and one equivalent of the β-ketoester, can persist if the subsequent Michael addition and cyclization are incomplete.[2][3][4]
-
Oxidized Pyridine Analog: The 1,4-DHP product is susceptible to oxidation, especially under harsh conditions (e.g., prolonged heating, presence of air), leading to the formation of the corresponding aromatic pyridine derivative.[1] This is often a highly colored impurity.
-
Michael Adducts and Other Intermediates: Incomplete cyclization can leave various linear intermediates in the mixture.[5]
-
Side-Products from the Aldehyde: Aldehyd self-condensation or other side reactions can occur, particularly with aliphatic aldehydes.
Q2: My reaction is complete. What is the immediate work-up procedure before purification?
A2: A proper work-up is crucial for a cleaner crude product. A general procedure is as follows:
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Often, the DHP product, being a large, relatively nonpolar molecule, will precipitate from the reaction solvent (commonly ethanol or methanol).[6] Further cooling in an ice bath can maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same as the reaction solvent) to remove soluble impurities. Washing with water can also be effective for removing salts like ammonium acetate.[7][8]
-
Drying: Dry the crude product thoroughly under vacuum. Residual solvent can make the product oily and interfere with subsequent purification steps.
Q3: Which purification techniques are most effective for 1,4-dihydropyridines?
A3: The two primary methods for purifying DHPs are recrystallization and column chromatography.
-
Recrystallization is the preferred method for its efficiency and scalability when dealing with relatively clean crude products (>85% purity). It is excellent for removing minor impurities with different solubility profiles.
-
Column Chromatography is necessary for complex mixtures with multiple, closely related impurities or when the product is an oil. It offers high-resolution separation but is more labor-intensive and requires more solvent.[9]
Q4: How do I select an appropriate solvent system for recrystallization?
A4: The ideal recrystallization solvent should dissolve the DHP product well at elevated temperatures but poorly at room or sub-ambient temperatures.
-
General Choices: Alcohols like ethanol and methanol are excellent starting points, as many DHPs are synthesized in them and exhibit the required temperature-dependent solubility.[10]
-
Solvent Screening: Use a small amount of your crude product to test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good candidate will require heating to dissolve the solid.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system (one "soluble" solvent and one "anti-solvent") is effective. Dissolve the crude product in a minimal amount of the "soluble" solvent (e.g., ethyl acetate, acetone) and slowly add the "anti-solvent" (e.g., hexanes, water) at an elevated temperature until the solution becomes cloudy.[11] Add a drop or two of the soluble solvent to clarify and then allow to cool slowly.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues encountered during the purification of 1,4-dihydropyridines.
Problem 1: The crude product is an oil or a sticky gum, not a filterable solid.
-
Probable Cause 1: High Impurity Load. Significant quantities of unreacted starting materials or oily byproducts can prevent the desired product from crystallizing.
-
Probable Cause 2: Residual Solvent. Even small amounts of reaction solvent (e.g., ethanol, acetic acid) can act as a plasticizer.
-
Probable Cause 3: Low Melting Point. The intrinsic properties of your specific DHP derivative may favor a non-crystalline state.
-
Recommended Solutions:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the crude mixture under high vacuum, possibly with gentle heating.
-
Trituration: This is a highly effective technique. Add a poor solvent (an "anti-solvent") in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The product should solidify, and the impurities will be washed away. Filter the resulting solid.
-
Proceed to Chromatography: If the product remains an oil after drying and trituration attempts, direct purification by column chromatography is the best path forward. Absorb the oil onto a small amount of silica gel for dry loading.
-
Problem 2: The purified product is persistently yellow or brown, suggesting oxidation.
-
Probable Cause: Aromatic Pyridine Impurity. The most common colored impurity is the oxidized pyridine analog of your DHP. This species is often more polar and can be difficult to separate by simple recrystallization.
-
Recommended Solutions:
-
Recrystallization with Activated Charcoal: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is required. The oxidized pyridine is typically more polar than the DHP. A well-chosen solvent system (e.g., ethyl acetate/hexanes) will allow for separation. Monitor fractions carefully by TLC.
-
Problem 3: Very low recovery after recrystallization.
-
Probable Cause 1: Incorrect Solvent Choice. The product may be too soluble in the chosen solvent, even at low temperatures.
-
Probable Cause 2: Excessive Solvent Volume. Using too much hot solvent to dissolve the crude product will keep a significant amount of product in solution upon cooling.
-
Probable Cause 3: Premature Crystallization During Hot Filtration. If using charcoal or removing insoluble material, the product may crystallize on the filter funnel.
-
Recommended Solutions:
-
Optimize Solvent System: Re-evaluate the solvent choice as described in the FAQ section.
-
Use Minimal Solvent: Add the hot solvent in small portions, just enough to fully dissolve the solid.
-
Slow Cooling Protocol: Allow the flask to cool slowly to room temperature, then transfer to an ice bath, and finally to a freezer (if the solvent's freezing point allows) to maximize crystal formation.
-
Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated filter funnel and flask to maintain the solution's temperature.
-
Problem 4: Product decomposes on the silica gel column.
-
Probable Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation or oxidation of sensitive DHP compounds.
-
Recommended Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. This is often sufficient to protect the DHP.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Minimize Residence Time: Run the column efficiently without unnecessary delays. Avoid letting the product sit on the column for extended periods.
-
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the standard decision-making process for purifying a crude Hantzsch reaction product.
Caption: Decision workflow for DHP purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Troubleshooting common purification issues.
Standardized Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude, dry DHP solid in an Erlenmeyer flask. Add a minimal volume of ethanol and bring the mixture to a gentle reflux with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Return the mixture to a brief reflux (2-5 minutes).
-
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a filter funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your DHP product and its major impurities. The ideal Rf for the product is between 0.25 and 0.40. A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (eluent). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply pressure (flash chromatography) to begin eluting the compounds. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting pure product under high vacuum to remove any residual solvent.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. tandfonline.com [tandfonline.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijrcs.org [ijrcs.org]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Hantzsch Reaction Conditions for Ethyl 3-Aminocrotonate
Welcome to the technical support center for the Hantzsch pyridine synthesis, with a specific focus on protocols utilizing ethyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multi-component reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, renowned for its efficiency in constructing highly functionalized 1,4-dihydropyridines (1,4-DHPs) and pyridines in a single pot.[1][2][3] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous cardiovascular drugs, including calcium channel blockers like nifedipine and amlodipine.[4][5][6]
Utilizing a pre-formed enamine, such as this compound, offers a strategic advantage by providing greater control over the substitution pattern of the resulting dihydropyridine ring, particularly for creating unsymmetrical products.[5][7] This guide addresses the common challenges and questions that arise when employing this valuable synthon.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your experiments.
Question 1: My Hantzsch reaction is giving a very low yield. What are the most common causes and how can I fix it?
Answer:
Low yield is a frequent challenge in the classical Hantzsch synthesis, often stemming from harsh reaction conditions, long reaction times, or suboptimal purification.[8][9] Let's break down the primary culprits and their solutions.
-
Suboptimal Reaction Conditions: The traditional approach of simply refluxing the components in ethanol can be inefficient.[9]
-
Causality: The reaction proceeds through several equilibrium steps, including a Knoevenagel condensation, enamine formation, and a Michael addition.[1][4] Inefficient conditions can fail to drive these equilibria towards the product.
-
Solution 1: Catalysis: The use of a catalyst can dramatically accelerate the reaction.[9] A wide range of effective catalysts have been reported, including:
-
Brønsted acids: p-Toluenesulfonic acid (PTSA) has been shown to give yields up to 96% when used with ultrasonic irradiation.[2][8]
-
Lewis acids: Ytterbium triflate (Yb(OTf)₃) is another effective promoter.[10]
-
Heterogeneous catalysts: Reusable catalysts like γ-alumina nanoparticles can provide high yields under solvent-free conditions and simplify workup.[11]
-
-
Solution 2: Energy Input: Conventional heating can be slow. Consider alternative energy sources:
-
-
Purity of Reactants:
-
Causality: Impurities in your starting materials, particularly the aldehyde, can lead to side reactions. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. The quality of your this compound is also critical.
-
Solution: Use freshly distilled aldehydes. Ensure your this compound is pure; if prepared in-house, confirm its structure and purity via NMR.[13] Maintaining anhydrous conditions can also be beneficial.[14]
-
-
Solvent Choice:
-
Causality: The polarity of the solvent influences the stability of intermediates and reaction rates.[9] While ethanol is common, it's not always optimal.
-
Solution: A solvent screen can be highly effective. Greener and more efficient options have been developed:
-
Aqueous Micelles: Using surfactants like sodium dodecyl sulfate (SDS) in water can lead to excellent yields.[2][10]
-
Glycerol: This green solvent can promote high atom economy.[4]
-
Solvent-Free Conditions: Heating a neat mixture of reactants, often with a solid catalyst, can be highly efficient, reduce waste, and simplify purification.[11]
-
-
Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound | 626-34-6 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to avoid byproduct formation in Ethyl 3-aminocrotonate reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 3-aminocrotonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile enamine. Our goal is to provide you with the in-depth technical knowledge and field-proven insights required to optimize your synthetic outcomes by minimizing or eliminating the formation of common byproducts.
Troubleshooting Guide: Isolating and Resolving Specific Byproduct Issues
This section addresses specific problems you may encounter during your experiments. Each question is structured to help you diagnose the issue, understand its mechanistic origin, and implement a robust solution.
Q1: My reaction is yielding a significant amount of a higher molecular weight adduct. Is this a Michael addition byproduct, and how can I prevent it?
A1: Diagnosis and Mechanism
Yes, the formation of a higher molecular weight species is a classic indicator of a Michael addition (or 1,4-conjugate addition) byproduct.[1][2] this compound is an "ambident nucleophile," meaning it can react at two different sites: the nitrogen atom and the α-carbon.[3] In the context of Michael additions, the electron-rich α-carbon of the enamine system is a potent "soft" nucleophile. It readily attacks Michael acceptors (α,β-unsaturated carbonyls, nitriles, or nitro compounds) at the β-carbon, leading to the formation of a new carbon-carbon bond and an undesired adduct.[2][4]
This side reaction is particularly prevalent if your reaction mixture contains α,β-unsaturated impurities or if one of your intended reagents can act as a Michael acceptor.
Mitigation Strategies & Protocols
Controlling Michael addition byproducts hinges on managing the nucleophilicity and the concentration of potential Michael acceptors.
Protocol 1: Strict Control of Stoichiometry and Reagent Addition
-
Initial Analysis: Ensure the purity of all reagents. Use techniques like NMR or GC-MS to check for α,β-unsaturated impurities in your starting materials and solvents.
-
Order of Addition: If your primary reaction does not involve a Michael addition, ensure that any potential Michael acceptors are generated in situ or are consumed rapidly by the desired reaction pathway. A slow, controlled addition of the this compound to the reaction mixture can help maintain its low concentration, thus minimizing its opportunity to engage in side reactions.
-
Stoichiometric Precision: Use a precise molar ratio of reactants. Avoid using a large excess of this compound, as this will increase the statistical probability of it participating in undesired Michael additions.
Protocol 2: Temperature and Solvent Optimization
-
Low-Temperature Conditions: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Lower temperatures (e.g., 0 °C to -20 °C) generally disfavor the higher activation energy pathways of many side reactions.
-
Solvent Choice: The polarity of the solvent can influence reaction pathways.[3] While highly polar solvents may stabilize charged intermediates in some desired reactions, they can also promote undesired ionic side reactions. Screen a range of solvents to find the optimal balance. A study on the synthesis of this compound itself highlighted methanol as a particularly efficient solvent.[5][6]
Q2: I'm observing the reappearance of ethyl acetoacetate in my product mixture. What causes this hydrolysis, and how can it be stopped?
A2: Diagnosis and Mechanism
The reappearance of ethyl acetoacetate is a clear sign of enamine hydrolysis. The enamine functional group in this compound is susceptible to hydrolysis back to its parent β-ketoester (ethyl acetoacetate) and ammonia, particularly under acidic or basic conditions in the presence of water.[3]
The mechanism involves protonation of the enamine (either at the nitrogen or the α-carbon), followed by the addition of water to form a carbinolamine intermediate. This intermediate then collapses, eliminating ammonia to yield the ketone.
Mitigation Strategies & Protocols
Preventing hydrolysis requires the rigorous exclusion of water from the reaction system.
Protocol 3: Anhydrous Reaction Conditions
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents are thoroughly dried and that the this compound itself is of high purity and stored under inert gas, as it is known to be moisture-sensitive.[7][8]
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.
-
pH Control: If your reaction requires an acid or base, use a non-aqueous source. For example, use a solution of HCl in dioxane instead of aqueous HCl. If a base is needed, consider non-nucleophilic, anhydrous bases like proton sponge or DBU.
-
Work-up Procedure: When quenching the reaction, do so at low temperatures and work quickly. Use anhydrous drying agents (like Na₂SO₄ or MgSO₄) to remove any residual water from the organic phase during extraction.
Q3: My acylation reaction is giving a mixture of N-acylated and C-acylated products. How can I improve the selectivity?
A3: Diagnosis and Mechanism
This is a common selectivity challenge arising from the ambident nucleophilicity of this compound.[3] Acylation can occur at the nucleophilic nitrogen atom to form an enamide (N-acylation) or at the α-carbon to form a β-enaminone (C-acylation).[3] The outcome is often dictated by kinetic versus thermodynamic control and is highly sensitive to reaction conditions.
-
N-acylation is often the kinetically favored product—the reaction is faster and often irreversible.
-
C-acylation can be the thermodynamically more stable product in some cases.
Mitigation Strategies & Protocols
Directing the selectivity of acylation requires careful tuning of the base, solvent, and acylating agent.
Protocol 4: Directing Acylation Selectivity
-
Choice of Base: The base used for the acylation is critical.
-
For N-acylation: Use of a non-nucleophilic amine base like pyridine or triethylamine often favors the formation of the N-acylated product. These bases are strong enough to scavenge the acid byproduct but typically do not promote the formation of the C-acylated thermodynamic product.
-
For C-acylation: Stronger bases that can deprotonate the α-carbon (e.g., NaH, LDA) will heavily favor C-acylation.
-
-
Solvent Effects: The choice of solvent can influence which resonance structure of the enamine is more reactive. Aprotic solvents like benzene or THF are commonly used. Experimentation is key.
-
Acylating Agent: "Harder" acylating agents (e.g., acetyl chloride) may favor reaction at the "harder" nitrogen site, while "softer" agents might show preference for the "soft" α-carbon.
Visualization of Byproduct Pathways
The following diagram illustrates the primary pathways for byproduct formation from this compound.
Caption: Major byproduct formation pathways from this compound.
Frequently Asked Questions (FAQs)
This section provides answers to broader, preventative questions regarding the use of this compound.
Q: How critical is the purity of the starting this compound? A: It is absolutely critical. Commercial this compound can contain residual ethyl acetoacetate, water, or other impurities from its synthesis.[9] These can directly interfere with your reaction. For example, residual ethyl acetoacetate can compete in reactions, and moisture can cause hydrolysis of the desired product.[7] We recommend either purchasing from a high-purity supplier or purifying the material yourself (e.g., by distillation or recrystallization) before use. Always store it under an inert atmosphere and away from moisture.[8]
Q: What is the optimal temperature range for reactions involving this compound? A: There is no single "optimal" temperature; it is highly dependent on the specific reaction. However, a general principle is to start at lower temperatures. The synthesis of this compound itself can see yields increase from 84% to 94% when going from 30°C to 50°C in some systems, while in others, the same temperature increase leads to a yield decrease.[3] This highlights the sensitivity of the system. For subsequent reactions, elevated temperatures (e.g., > 60-80 °C) often increase the rate of side reactions like self-condensation and decomposition. Always perform a temperature screening study to find the sweet spot for your specific transformation.
Q: Which solvent is best for my reaction? A: The choice of solvent is a powerful tool for controlling reactivity and selectivity.[3] As demonstrated in the synthesis of this compound, solvent choice has a dramatic impact on yield.
Table 1: Effect of Solvent on the Synthesis Yield of this compound [5][6]
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Methanol | 92.1 |
| 2 | Ethanol | 84.4 |
| 3 | Isopropyl alcohol | 73.7 |
| 4 | Acetonitrile | 68.6 |
| 5 | Benzene | 52.8 |
| 6 | Toluene | 50.9 |
| 7 | Solvent-free | 78.3 |
For your specific reaction, consider the polarity required to solvate your reagents and intermediates for the desired pathway. Aprotic solvents (like THF, Dioxane, Toluene) are often a good starting point to minimize hydrolysis, while polar protic solvents (like Methanol, Ethanol) may be necessary for other transformations but require strict anhydrous conditions.
Q: How does reaction time influence byproduct formation? A: Reaction time is a critical parameter that must be optimized. Allowing a reaction to proceed for too long, even after the starting material is consumed, can lead to the slow formation of thermodynamic byproducts or product degradation. In a study optimizing the synthesis of this compound, the yield peaked at 20 hours and then began to decrease due to the formation of byproducts.[5][6] It is essential to monitor your reaction progress (e.g., by TLC, LC-MS, or GC) and to quench it as soon as it reaches completion.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering poor results in your this compound reactions.
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 626-34-6 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
Technical Support Center: Improving the Regioselectivity of Ethyl 3-Aminocrotonate Acylation
Welcome to the technical support center for the acylation of ethyl 3-aminocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to control the regioselectivity of this versatile reaction, enabling you to predictably synthesize either N-acylated enamides or C-acylated enaminones.
Introduction: The Challenge of Regioselectivity
This compound is a valuable bifunctional building block in organic synthesis. Its structure as a β-enamino ester makes it an ambident nucleophile, with two potential sites for electrophilic attack: the nitrogen atom and the α-carbon.[1] This dual reactivity can be a powerful tool, but it also presents a significant challenge: controlling whether acylation occurs at the nitrogen (N-acylation) to yield an enamide, or at the carbon (C-acylation) to form an enaminone.[1] This guide will provide the technical insights and practical protocols to help you master this selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of this compound.
Question: I am getting a mixture of N- and C-acylated products. How can I favor the formation of the N-acylated product (enamide)?
Answer:
Achieving high selectivity for N-acylation requires careful consideration of your reaction conditions, particularly the base and the nature of the acylating agent.
-
Choice of Base: The choice of an organic base is critical. For favoring N-acylation, pyridine is generally the most effective choice.[2] Pyridine is a moderately weak base that facilitates the reaction without promoting the formation of significant amounts of the more thermodynamically stable C-acylated product. In contrast, stronger or bulkier bases like triethylamine can lead to polymerization or the formation of acid anhydrides, resulting in lower yields of the desired product.[2]
-
Acylating Agent: The structure of the acyl chloride plays a significant role. Generally, aliphatic acid chlorides, such as acetyl chloride and propionyl chloride, show a strong preference for N-acylation, especially when pyridine is used as the base.[2]
-
Reaction Temperature: Running the reaction at a lower temperature, typically starting at 0°C and then allowing it to warm to room temperature, can also enhance the selectivity for the kinetically favored N-acylated product.
Here is a workflow to guide your experimental setup for selective N-acylation:
References
Effect of temperature on the stability of Ethyl 3-aminocrotonate
Technical Support Center: Ethyl 3-aminocrotonate Stability
A Senior Application Scientist's Guide to Understanding and Preventing Thermal Degradation
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this versatile intermediate. As an enamine ester, this compound's utility in pharmaceutical synthesis is significant, but its stability is a critical parameter that must be carefully managed to ensure the integrity of your experiments and the quality of your final products.[1][2][3] This guide provides in-depth answers to frequently asked questions and a comprehensive protocol for evaluating thermal stability.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[4] The recommended storage temperature is typically between 2-8°C in a refrigerator.[5] The compound is sensitive to air and moisture and is hygroscopic, meaning it can absorb water from the atmosphere.[3][6] Therefore, it is crucial to store it in a tightly sealed container. For optimal stability, especially for long-term storage, blanketing the material with an inert gas like nitrogen or argon is recommended to prevent exposure to air and moisture.[7]
Q2: My this compound has turned yellow and solidified. Is it still usable?
A2: this compound is a low-melting solid, with a melting point of 33-35°C.[2] It can appear as a colorless to pale yellow liquid or a fused solid depending on the ambient temperature.[8] A pale yellow color is not necessarily an indication of degradation. However, a significant color change to a darker yellow or brown, especially when accompanied by a change in consistency or the appearance of new peaks in an analytical chromatogram, suggests potential degradation. It is highly recommended to perform a purity analysis (e.g., by HPLC or GC) to confirm its integrity before use.
Q3: What are the primary chemical hazards associated with handling this compound?
A3: this compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[9][10][11][12] It may also cause respiratory irritation.[9][10] Therefore, it is imperative to handle this compound in a well-ventilated area or a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn at all times.[4]
Stability and Degradation
Q4: What are the main degradation pathways for this compound, particularly concerning temperature?
A4: The primary degradation pathway of concern for this compound, especially in the presence of moisture, is hydrolysis. As an enamine, it is susceptible to reacting with water, which reverses its synthesis reaction. This hydrolysis is often catalyzed by acidic conditions and accelerated by elevated temperatures.[13][14] The degradation products are ethyl acetoacetate and ammonia. At very high temperatures, thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][6]
Q5: At what temperature does this compound start to significantly degrade?
A5: While safety data sheets advise avoiding "excess heat," there is no universally defined temperature for the onset of significant degradation, as it depends on factors like time, presence of moisture, and impurities.[1][4] Synthesis of the compound is often carried out at temperatures between 20-60°C, suggesting a degree of stability in this range for short periods.[15] However, for storage and experimental use, it is crucial to minimize thermal stress. A forced degradation study is the most effective way to determine the intrinsic stability of the molecule under your specific experimental conditions.[7][8]
Q6: How can I detect and quantify the degradation of this compound in my sample?
A6: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred approach.[16][17] A reversed-phase C18 column is often suitable for separating the polar this compound from its less polar degradation product (ethyl acetoacetate) and other potential impurities. Gas Chromatography (GC) can also be an effective technique.[18] By comparing the peak area of the active compound in a stressed sample to that of a control sample, the percentage of degradation can be accurately quantified.
Troubleshooting Guide: A Proactive Approach to Stability
Proactive stability assessment is a cornerstone of robust drug development. A forced degradation study is an essential tool to understand the intrinsic stability of a molecule, identify potential degradation products, and develop a stability-indicating analytical method.[9][19][20]
Experimental Protocol: Forced Thermal Degradation Study
This protocol outlines a systematic approach to evaluating the thermal stability of this compound.
Objective: To determine the rate of degradation of this compound at various temperatures and to identify its primary degradation products.
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Thermostatically controlled ovens or heating blocks
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) in a 50 mL volumetric flask. This will be your stock solution (approx. 1 mg/mL).
-
-
Preparation of Samples for Stressing:
-
Pipette 5 mL of the stock solution into several appropriately labeled vials.
-
One vial will serve as the unstressed control (T=0 sample) and should be stored at 2-8°C.
-
Place the other vials in ovens or heating blocks set to the desired stress temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).
-
-
Stress Conditions and Sampling:
-
At specified time points (e.g., 0, 6, 12, 24, and 48 hours), remove one vial from each temperature condition.
-
Allow the vials to cool to room temperature.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential impurities and degradants. A suggested starting point is a reversed-phase C18 column with a gradient elution of water and acetonitrile.
-
Inject the prepared samples, including the T=0 control, into the HPLC system.
-
Monitor the chromatograms at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and any new peaks that appear in the stressed samples.
-
Calculate the percentage of degradation at each time point and temperature using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
-
Visualizing the Degradation Pathway
The primary degradation pathway for this compound in the presence of heat and moisture is hydrolysis.
Caption: Hydrolysis of this compound.
Interpreting the Results: Illustrative Data
The following table presents hypothetical data from a forced degradation study to illustrate the effect of temperature on the stability of this compound.
| Temperature | Time (hours) | Purity of this compound (%) | % Degradation | Primary Degradant Observed |
| 40°C | 24 | 99.5 | 0.5 | Ethyl Acetoacetate |
| 48 | 98.9 | 1.1 | Ethyl Acetoacetate | |
| 50°C | 24 | 97.2 | 2.8 | Ethyl Acetoacetate |
| 48 | 95.1 | 4.9 | Ethyl Acetoacetate | |
| 60°C | 24 | 92.5 | 7.5 | Ethyl Acetoacetate |
| 48 | 86.0 | 14.0 | Ethyl Acetoacetate | |
| 70°C | 24 | 81.3 | 18.7 | Ethyl Acetoacetate |
| 48 | 68.2 | 31.8 | Ethyl Acetoacetate |
Data Interpretation: The illustrative data clearly shows a temperature-dependent degradation of this compound. As the temperature increases, the rate of degradation significantly accelerates. This underscores the importance of maintaining cool storage conditions and minimizing exposure to elevated temperatures during experimental procedures. The primary degradation product observed is consistent with the hydrolysis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 626-34-6 [chemicalbook.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. fishersci.com [fishersci.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 11. caprysses.fr [caprysses.fr]
- 12. This compound, 98.5% | Fisher Scientific [fishersci.ca]
- 13. One moment, please... [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. data.epo.org [data.epo.org]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. ajrconline.org [ajrconline.org]
- 20. ema.europa.eu [ema.europa.eu]
Preventing oxidation of dihydropyridines synthesized from Ethyl 3-aminocrotonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridines (DHPs) synthesized from ethyl 3-aminocrotonate. This guide is designed to provide in-depth troubleshooting and practical solutions to a common and critical challenge in DHP chemistry: preventing oxidation. The inherent instability of the dihydropyridine ring, which readily aromatizes to the corresponding pyridine derivative, can lead to yield loss, purification difficulties, and compromised biological activity.[1][2][3] This resource combines mechanistic understanding with field-proven protocols to ensure the integrity of your synthesized compounds.
Section 1: Understanding the Challenge: The Chemistry of Dihydropyridine Oxidation
The Hantzsch synthesis, a classic multi-component reaction, is a widely used method for preparing 1,4-dihydropyridines.[1][4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate, which forms this compound in situ), and a nitrogen donor.[1][6] While efficient for forming the DHP core, the product is susceptible to oxidation, which is the driving force towards the more stable aromatic pyridine ring.[1]
Several factors can promote this oxidation:
-
Atmospheric Oxygen: Exposure to air is a primary driver of oxidation, particularly in solution.
-
Light: Photodegradation can occur, especially for light-sensitive DHP derivatives.[7][8]
-
Trace Metals: Metal ions can catalyze oxidation reactions.
-
Harsh Reaction/Work-up Conditions: Strong oxidizing agents, high temperatures, and acidic or basic conditions can accelerate aromatization.[1] For example, common oxidizing agents used intentionally for aromatization include nitric acid, potassium permanganate, and chromium trioxide.[1]
The mechanism of oxidation can be complex, but often involves the initial loss of a hydride ion from the dihydropyridine ring, followed by subsequent proton loss to yield the aromatic pyridine.[9][10] Studies have also shown that superoxide can quantitatively oxidize Hantzsch dihydropyridines to their corresponding pyridine derivatives.[11][12]
Caption: Generalized pathway of dihydropyridine oxidation.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, work-up, and storage of dihydropyridines.
Q1: My reaction mixture turns dark yellow or brown during the synthesis, and the yield of my desired dihydropyridine is low. What's happening?
A1: A significant color change often indicates the formation of the oxidized pyridine derivative and potentially other side products. The low yield of your DHP is a direct consequence of this degradation.
-
Probable Cause: Oxidation is likely occurring during the reaction itself. This can be due to prolonged reaction times, excessive heat, or the presence of atmospheric oxygen.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Optimize the reaction temperature. While some heat may be necessary, excessive temperatures can accelerate oxidation.[6] Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Solvent Choice: Ensure your solvent is degassed prior to use to remove dissolved oxygen. Solvents like ethanol, water, and glycerol are commonly used in Hantzsch synthesis.[4]
-
Q2: I successfully synthesized my dihydropyridine, but it seems to be degrading during purification by column chromatography. How can I prevent this?
A2: Column chromatography, especially on silica gel, can be harsh on sensitive compounds like DHPs. The slightly acidic nature of silica gel and the large surface area exposed to air can promote oxidation.
-
Probable Cause: Oxidation on the stationary phase.
-
Solution:
-
Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. You can prepare this by making a slurry of silica gel in your desired eluent and adding 1-2% triethylamine.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible while maintaining good separation.
-
Alternative Purification: Consider alternative purification methods such as recrystallization, which can be gentler on the compound.
-
Solvent System: Use degassed solvents for your mobile phase.
-
Q3: My purified dihydropyridine is a nice crystalline solid, but it starts to discolor over time, even when stored in a vial. What are the best storage practices?
A3: Dihydropyridines can be unstable even in the solid state, especially with prolonged exposure to light and air.
-
Probable Cause: Slow oxidation and/or photodegradation during storage.
-
Solution:
-
Inert Atmosphere: Store the solid under an inert atmosphere (nitrogen or argon).
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light.[7][13]
-
Low Temperature: Store at low temperatures, preferably in a freezer (-20°C).
-
Antioxidants: For solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).
-
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric oxygen, a key oxidant. |
| Light | Amber vials or foil-wrapped containers | Prevents photodegradation, a common issue for DHPs.[7][8] |
| Temperature | -20°C or lower (Freezer) | Slows down the rate of degradation reactions. |
| Form | Solid (when possible) | Solids are generally more stable than solutions. |
| Additives (for solutions) | Antioxidants (e.g., BHT) | Scavenge free radicals that can initiate oxidation. |
Table 1: Recommended Storage Conditions for Dihydropyridines.
Section 3: Preventative Measures and Protocols
Being proactive is key to preserving your dihydropyridine compounds. Here are some detailed protocols to integrate into your workflow.
Protocol 1: Synthesis of a Dihydropyridine under an Inert Atmosphere
This protocol is a modification of the standard Hantzsch synthesis.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: Degas all solvents (e.g., ethanol) by bubbling nitrogen or argon through them for at least 30 minutes before use.
-
Reaction:
-
To the flask, add your aldehyde, this compound, and the second equivalent of the β-ketoester under a positive flow of inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid quickly and wash with cold, degassed water.
-
-
Drying: Dry the product under vacuum.
Caption: Inert atmosphere synthesis workflow for dihydropyridines.
Protocol 2: Detecting Oxidation using ¹H NMR Spectroscopy
A key indicator of oxidation is the disappearance of the N-H proton signal and changes in the chemical shifts of the ring protons.
-
Sample Preparation: Prepare a standard NMR sample of your dihydropyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Dihydropyridine: Look for a characteristic singlet for the N-H proton, typically between δ 5-9 ppm. The C4-H proton will also be a characteristic singlet.
-
Pyridine (Oxidized Product): The N-H proton signal will be absent.[14][15] The aromatic protons of the pyridine ring will appear further downfield compared to the protons on the dihydropyridine ring.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use an antioxidant during the reaction itself?
A: It is generally not recommended to add an antioxidant directly to the reaction mixture as it may interfere with the desired reaction. It's better to focus on maintaining an inert atmosphere and optimizing reaction conditions. Antioxidants are more suitable for storage.
Q: Are all dihydropyridines equally susceptible to oxidation?
A: No, the stability can vary depending on the substituents on the dihydropyridine ring. Electron-withdrawing groups can sometimes increase stability, while bulky groups at the 4-position can also influence the rate of oxidation.
Q: I have a mixture of the dihydropyridine and its oxidized pyridine form. Can I reduce the pyridine back to the dihydropyridine?
A: While reduction of pyridines is possible, it is often challenging and may require harsh conditions that could degrade other parts of your molecule. It is far more practical to prevent the oxidation in the first place.
Q: How does pH affect the stability of dihydropyridines?
A: Both strongly acidic and strongly basic conditions can promote degradation. Near-neutral pH is generally preferred for storage and handling. In some cases, the formation of the dihydropyridine anion under basic conditions can lead to easier oxidation.[11][12]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. This compound | 626-34-6 | Benchchem [benchchem.com]
- 7. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 14. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 15. fcs.wum.edu.pk [fcs.wum.edu.pk]
Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-Aminocrotonate Reactions
Welcome to the technical support center for optimizing catalyst loading in Ethyl 3-aminocrotonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction for yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A catalyst's main function is to increase the rate of the reaction by providing an alternative reaction pathway with a lower activation energy.[1] In the synthesis of this compound from ethyl acetoacetate and an ammonia source, the catalyst facilitates the key proton transfer steps required for the condensation and subsequent dehydration to form the enamine product.[2] This acceleration allows the reaction to reach equilibrium faster and often under milder conditions, which can be crucial for preventing side reactions and decomposition.[3]
Q2: What types of catalysts are commonly used for this reaction?
A variety of catalysts can be employed, ranging from simple acid catalysts to more complex metal-based systems. Acid catalysts, such as acetic acid or p-toluenesulfonic acid (p-TSA), are frequently used.[4][5] Lewis acids like zinc chloride, cerium(III) chloride heptahydrate, and bismuth(III) trifluoroacetate have also been shown to be effective.[4][6] More recently, gold(I)/silver(I) combinations and palladium-based catalysts have been explored for the synthesis of β-enaminones and β-enaminoesters under mild conditions.[4][7] The choice of catalyst often depends on the specific reaction conditions, desired purity, and cost considerations.
Q3: How does catalyst loading generally affect the reaction rate and yield?
Increasing the catalyst concentration typically enhances the reaction rate by providing more active sites for the reactants to interact.[8] This is based on the collision theory, where a higher concentration of catalyst molecules leads to more frequent effective collisions with reactant molecules.[8] However, this effect is not always linear. There is often an optimal catalyst concentration beyond which further increases may lead to diminishing returns or even negative effects, such as catalyst aggregation or the promotion of side reactions.[8] Finding this optimal loading is key to maximizing yield and efficiency.
Q4: Can too much catalyst be detrimental to the reaction?
Yes, excessive catalyst loading can be problematic. High concentrations can sometimes lead to catalyst deactivation or poisoning, where reaction byproducts or impurities block the active sites.[9] In some cases, a high catalyst load can promote unwanted side reactions, leading to a decrease in selectivity and the formation of impurities that complicate purification.[8] From an economic standpoint, using an excessive amount of a costly catalyst is also inefficient.[9]
Q5: What are the initial signs that my catalyst loading might be suboptimal?
Common indicators of non-optimal catalyst loading include:
-
Slow or incomplete reaction: If the reaction is sluggish or stalls before all the starting material is consumed, the catalyst loading may be too low.
-
Low yield: Insufficient catalyst can result in a lower-than-expected yield of this compound.
-
Formation of significant byproducts: The presence of unexpected impurities could indicate that the catalyst loading is too high, promoting side reactions.
-
Inconsistent results: Poor reproducibility between batches can sometimes be traced back to inaccurate or inappropriate catalyst loading.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, with a focus on catalyst-related issues.
Issue 1: The reaction is very slow or fails to reach completion.
-
Question: My synthesis of this compound is taking much longer than expected, and analysis (e.g., by TLC or GC) shows a significant amount of unreacted ethyl acetoacetate even after extended reaction times. What should I do?
-
Answer: This is a classic symptom of insufficient catalytic activity, which can stem from several sources:
-
Low Catalyst Loading: The most straightforward cause is that the amount of catalyst is too low to effectively turn over the reactants. The rate of many catalyzed reactions is directly proportional to the catalyst concentration, especially at low loadings.[10]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by the product itself inhibiting the catalyst.
-
Poor Catalyst Solubility: If you are using a solid catalyst in a liquid-phase reaction, it must have adequate solubility or surface area to be effective. Ensure the catalyst is dissolving or is well-dispersed in the reaction medium. Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in steps of 0.5 mol%) and monitor the reaction progress. There is often an optimal range; for some enamine syntheses, catalyst loadings can be reduced to as low as 0.1 mol% under optimized conditions, while others may require higher amounts.[11]
-
Check Reagent Purity: Ensure your ethyl acetoacetate, ammonia source, and solvent are of high purity and dry, as water can sometimes interfere with the reaction or deactivate certain catalysts.[11]
-
Consider a Different Catalyst: If increasing the loading of your current catalyst doesn't help or leads to side products, you may need a more active catalyst for your specific conditions.
-
Issue 2: The reaction yields are consistently low, despite the starting material being consumed.
-
Question: My starting material disappears, but the yield of this compound is poor. I'm observing multiple other spots on my TLC plate. Could this be a catalyst issue?
-
Answer: Yes, this scenario strongly suggests that while the catalyst is active, it may lack selectivity at the current loading, or it may be promoting the decomposition of the product.
-
High Catalyst Loading Promoting Side Reactions: An excess of catalyst can sometimes accelerate undesired reaction pathways. For this compound, which has both a nucleophilic nitrogen and α-carbon, the catalyst might be facilitating side reactions like C-acylation or polymerization if reactive electrophiles are present.[2]
-
Product Decomposition: Some catalysts, particularly strong acids at high concentrations, can promote the hydrolysis or decomposition of the enamine product, especially if water is present. Troubleshooting Steps:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if the formation of byproducts is suppressed. An optimal loading will maximize the rate of the desired reaction while minimizing side reactions.
-
Optimize Temperature: High temperatures combined with high catalyst loading can often lead to byproduct formation. Consider running the reaction at a lower temperature.
-
Choose a Milder Catalyst: If reducing the loading of a strong acid catalyst isn't effective, switch to a milder catalyst, such as a Lewis acid, which may offer better selectivity.
-
Issue 3: I'm seeing batch-to-batch inconsistency in my reaction outcomes.
-
Question: I am running the same reaction under what I believe are identical conditions, but my yields and reaction times are varying significantly. What could be the cause?
-
Answer: Inconsistency often points to subtle, uncontrolled variables. In the context of catalysis:
-
Inaccurate Catalyst Measurement: For reactions sensitive to catalyst loading, small errors in weighing a solid catalyst or dispensing a solution can lead to large variations in outcome. This is especially true for very low catalyst loadings.
-
Catalyst Quality/Activity Variation: If you are using a catalyst from different batches or suppliers, there may be variations in its purity, particle size, or activity that are affecting the reaction.
-
Atmospheric Moisture: this compound and some catalysts can be sensitive to moisture.[12] Variations in atmospheric humidity on different days can affect the reaction if it is not performed under an inert atmosphere. Troubleshooting Steps:
-
Standardize Catalyst Handling: Prepare a stock solution of the catalyst if possible to ensure more accurate and reproducible dispensing. If using a solid, ensure it is homogenous and use a high-precision balance.
-
Qualify Your Catalyst: If you suspect catalyst variability, try to use a single, well-characterized batch for a series of experiments.
-
Control the Reaction Atmosphere: Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, especially if using sensitive catalysts.
-
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a systematic approach to determining the optimal catalyst loading for your specific reaction conditions.
Objective: To identify the catalyst loading (in mol%) that provides the highest yield of pure this compound in a reasonable timeframe.
Materials:
-
Ethyl acetoacetate
-
Ammonia source (e.g., ammonium acetate)
-
Selected catalyst (e.g., acetic acid)
-
Solvent (e.g., methanol or ethanol)[5]
-
Reaction vessels (e.g., round-bottom flasks with stir bars)
-
Inert atmosphere setup (optional but recommended)
-
Analytical equipment (TLC, GC, or HPLC) for monitoring reaction progress
Procedure:
-
Set up a Series of Reactions: Prepare a set of identical reaction vessels. For this example, we will test five different catalyst loadings plus a control.
-
Charge Reactants: To each flask, add the solvent, ethyl acetoacetate, and the ammonia source in the desired stoichiometric ratio. A study has shown that a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate can be optimal.[5]
-
Add Catalyst: Add the catalyst to each flask according to the concentrations outlined in the table below. It is often easiest to do this by adding a specific volume of a stock solution.
-
Run Reactions: Stir all reactions at the same temperature (e.g., room temperature or 50°C) and for the same duration.[5][13]
-
Monitor Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it appropriately, and analyze it by TLC or GC to monitor the consumption of starting material and the formation of the product.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), perform an identical work-up on each reaction mixture. This may involve solvent evaporation, extraction, and drying.[14]
-
Determine Yield and Purity: Isolate the product from each reaction (e.g., by column chromatography) and determine the yield.[14] Analyze the purity of the isolated product by GC, HPLC, or NMR.
Data Presentation
Table 1: Example Results of a Catalyst Loading Optimization Study
| Reaction | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) | Observations |
| 1 | 0 (Control) | 24 | <5 | <1 | N/A | Negligible reaction |
| 2 | 1.0 | 12 | 85 | 75 | 98 | Clean reaction, but slow |
| 3 | 2.5 | 6 | >99 | 92 | 99 | Fast and clean reaction |
| 4 | 5.0 | 4 | >99 | 90 | 96 | Faster, but minor byproducts observed |
| 5 | 10.0 | 3 | >99 | 82 | 90 | Very fast, significant byproduct formation |
The data in this table are illustrative and will vary depending on the specific catalyst, solvent, and temperature used.
Based on these hypothetical results, a catalyst loading of 2.5 mol% would be considered optimal, as it provides the best balance of high yield, high purity, and a reasonable reaction time.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for catalyst optimization.
Safety Information
Always handle chemicals in a well-ventilated area, preferably in a fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] this compound may cause skin and eye irritation.[18] Consult the Safety Data Sheet (SDS) for all reagents before use.[15][16][17][19]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajeee.co.in [ajeee.co.in]
- 10. quora.com [quora.com]
- 11. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 15. godavaribiorefineries.com [godavaribiorefineries.com]
- 16. godavaribiorefineries.com [godavaribiorefineries.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 3-Aminocrotonate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous structural validation of the final product is a critical, non-negotiable step. This guide provides an in-depth analysis of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethyl 3-aminocrotonate, a key building block in the synthesis of various pharmaceuticals.[1][2] We will explore the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide detailed protocols to ensure self-validating and trustworthy results.
The Imperative of Structural Integrity in Synthesis
This compound is a versatile intermediate used in the synthesis of numerous compounds, including calcium channel blockers like Nifedipine and Felodipine.[3][4] Its unique enamine ester structure, featuring a conjugated system with an amino group and an ester, allows for a variety of chemical transformations.[1][4] However, this reactivity also presents the potential for the formation of isomers and impurities during synthesis. Therefore, unambiguous confirmation of the desired molecular architecture is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[5][6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a comprehensive structural validation.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound product in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.
Data Interpretation: Decoding the Spectra
The expected NMR data for this compound provides a unique fingerprint that confirms its structure.
¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.62 (br s, 2H, NH₂): A broad singlet corresponding to the two protons of the amino group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
δ 4.30 (s, 1H, =CH): A singlet for the vinylic proton. Its downfield shift is indicative of its position in a conjugated system.
-
δ 3.90 (q, J = 7.1 Hz, 2H, OCH₂CH₃): A quartet for the methylene protons of the ethyl group, split by the adjacent methyl protons.
-
δ 1.71 (s, 3H, C=C-CH₃): A singlet for the methyl group attached to the double bond.
-
δ 1.06 (t, J = 7.1 Hz, 3H, OCH₂CH₃): A triplet for the terminal methyl protons of the ethyl group, split by the adjacent methylene protons.[8]
¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ 170.5 (C=O): The carbonyl carbon of the ester group.
-
δ 160.6 (C-NH₂): The carbon atom of the double bond attached to the amino group.
-
δ 83.7 (=CH): The vinylic carbon atom.
-
δ 58.6 (OCH₂CH₃): The methylene carbon of the ethyl group.
-
δ 22.2 (C=C-CH₃): The methyl carbon attached to the double bond.
-
δ 14.8 (OCH₂CH₃): The terminal methyl carbon of the ethyl group.[8]
The presence of all these signals with their characteristic chemical shifts, multiplicities, and integrations provides strong evidence for the successful synthesis of this compound.
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more robust validation. The following table compares NMR with other common analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry. | Unambiguous structure determination. | Relatively low sensitivity, requires higher sample concentration. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=C). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, excellent for confirming molecular formula. | Does not provide detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers/impurities. | Quantitative analysis, high resolving power. | Does not provide direct structural information. |
The Synergy of Analytical Methods
The most reliable validation of this compound is achieved through the complementary use of these techniques.
Caption: Interplay of analytical techniques for comprehensive product validation.
FT-IR Spectroscopy: The infrared spectrum of this compound will show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the C=C stretch of the enamine system. This provides a quick confirmation of the presence of key functional groups.
Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the product, which should correspond to the molecular formula C₆H₁₁NO₂ (129.16 g/mol ).[9][10] The fragmentation pattern can also provide additional structural information.
HPLC: A validated HPLC method is crucial for determining the purity of the synthesized this compound and for separating it from any starting materials, byproducts, or isomers.[11] This is particularly important in pharmaceutical applications where purity is a critical quality attribute.
Conclusion
The structural validation of this compound is a multi-faceted process that relies heavily on the detailed information provided by NMR spectroscopy. By following a rigorous experimental protocol and interpreting the spectral data correctly, researchers can confidently confirm the structure of their synthesized product. The integration of complementary analytical techniques such as FT-IR, Mass Spectrometry, and HPLC further strengthens this validation, ensuring the quality and integrity of this vital pharmaceutical intermediate. This comprehensive approach is fundamental to the principles of scientific integrity and is an essential component of modern drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 626-34-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jchps.com [jchps.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Ethyl 3-aminobenzoate | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to FT-IR Analysis: Characterizing Heterocyclic Compounds Synthesized from Ethyl 3-Aminocrotonate
Introduction: The Versatility of Ethyl 3-Aminocrotonate as a Synthetic Precursor
In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds, this compound (EAC) stands out as a uniquely versatile and powerful building block.[1] Its structure, featuring a nucleophilic enamine nitrogen, an electrophilic ester carbonyl group, and a reactive α-carbon, allows it to participate in a wide array of cyclization and condensation reactions.[2] This trifecta of reactivity makes EAC a favored starting material for synthesizing pharmaceutically relevant scaffolds such as dihydropyridines and dihydropyrimidinones, which are known to exhibit a range of biological activities, including as calcium channel blockers.[3][4]
Understanding the transformation of this compound into these more complex molecules is paramount for process optimization and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. By monitoring the disappearance of reactant functional groups and the emergence of new vibrational bands characteristic of the product, researchers can efficiently confirm the success of a synthesis.
This guide provides an in-depth comparison of the FT-IR analysis for two distinct and significant classes of compounds synthesized from EAC: a 1,4-dihydropyridine via the Hantzsch synthesis and a dihydropyrimidinone via a Biginelli-type reaction. We will explore the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data to build a comprehensive understanding of how FT-IR validates these crucial synthetic transformations.
Baseline Analysis: The FT-IR Spectrum of this compound
Before we can analyze reaction products, we must first understand the spectral signature of our starting material, this compound. The key to its reactivity lies in its enamine-ester structure, which gives rise to a distinct FT-IR spectrum.
The structure of EAC was confirmed by IR, 1H-NMR, and LC-MS spectroscopic data.[3][5] The most critical absorptions in its FT-IR spectrum are the N-H stretching vibrations of the primary amine, which appear as two distinct bands, and the C=O stretch of the α,β-unsaturated ester.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Significance |
| N-H Stretch (Amine) | 3453 & 3337 | These two sharp bands are characteristic of a primary amine (-NH₂) group. Their disappearance is a key indicator of successful N-cyclization or acylation.[3] |
| C-H Stretch (Aliphatic) | ~2980-2900 | Corresponds to the methyl and ethyl groups in the molecule. These are expected to persist in the product. |
| C=O Stretch (Ester) | ~1716 | A strong absorption from the ester carbonyl group. Its position is slightly lowered due to conjugation with the C=C double bond.[3] |
| C=C Stretch (Alkene) | ~1660 | This band arises from the C=C double bond of the enamine system.[3] |
| C-O Stretch (Ester) | ~1250-1150 | Characteristic of the C-O single bond in the ester functionality. |
This baseline spectrum is our reference. In the following sections, we will see how these characteristic peaks are altered upon conversion into different heterocyclic systems.
Application 1: Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch synthesis, first reported in 1882, is a classic one-pot, multi-component reaction used to generate 1,4-dihydropyridines (1,4-DHPs).[6] These compounds are of immense pharmaceutical importance; for instance, nifedipine is a well-known 1,4-DHP used to treat hypertension.[6] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7] In our case, we will use this compound as a pre-formed enamine, which simplifies the initial steps of the reaction mechanism.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a representative Hantzsch reaction. The causality for using an alcohol as a solvent is its ability to dissolve all reactants and facilitate the necessary proton transfers during the cyclization cascade.
-
Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and this compound (1.29 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product, typically a pale-yellow solid, can be further purified by recrystallization from ethanol if necessary.[8]
FT-IR Analysis of the 1,4-Dihydropyridine Product
The FT-IR spectrum of the 1,4-DHP product provides definitive evidence of successful cyclization. The most crucial change is the transformation of the primary amine (-NH₂) in EAC into a secondary amine (-NH-) within the dihydropyridine ring.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Interpretation and Comparison with EAC |
| N-H Stretch (Amine) | ~3350 | Appearance of a single, sharp band. The two N-H bands of EAC's primary amine have been replaced by a single band, characteristic of the secondary amine in the 1,4-DHP ring. This is the primary confirmation of cyclization. |
| C=O Stretch (Ester) | ~1690-1700 | Shift to lower wavenumber. A very strong band appears. The ester carbonyls are still present, but their electronic environment has changed within the conjugated ring system. |
| C=C Stretch (Alkene) | ~1650 | A strong band confirming the presence of the C=C bonds within the dihydropyridine ring. |
| Aromatic C-H Bending | ~750 and ~700 | New absorptions. These two strong bands in the fingerprint region are characteristic of the out-of-plane bending of C-H bonds on the monosubstituted phenyl ring from the benzaldehyde reactant. |
The FT-IR spectrum clearly validates the formation of the 1,4-dihydropyridine ring. The disappearance of the dual N-H stretch from EAC and the appearance of a single N-H stretch, coupled with the new aromatic bending bands, are unmistakable indicators of the target molecule.
Application 2: Biginelli-Type Synthesis of Dihydropyrimidinones
The Biginelli reaction is another cornerstone multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These scaffolds are also prevalent in medicinal chemistry, exhibiting a wide range of therapeutic properties.[4] The classic reaction involves an aldehyde, a β-ketoester, and urea. Here, we adapt the synthesis by reacting an aldehyde, this compound, and urea, which follows a similar mechanistic pathway to produce a DHPM core.
Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol utilizes an acid catalyst (HCl) to facilitate the key imine formation and cyclization steps, a common strategy to improve yields in Biginelli reactions.[9]
-
Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), this compound (1.29 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst: Add 25 mL of ethanol, followed by a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours with stirring.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove excess urea and catalyst, and then wash with a small amount of cold ethanol. Dry the solid product under vacuum.
FT-IR Analysis of the Dihydropyrimidinone Product
The FT-IR spectrum of the DHPM product is distinctly different from both the EAC starting material and the 1,4-DHP product, primarily due to the introduction of the urea-derived amide functionality into the ring.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Interpretation and Comparison with EAC |
| N-H Stretch (Amide) | ~3245 | Appearance of a strong, slightly broad band. The primary amine bands of EAC are gone. This single N-H stretch is characteristic of the amide groups within the DHPM ring. |
| C=O Stretch (Amide I) | ~1700-1710 | New, very strong absorption. This is the characteristic C=O stretch of the cyclic amide (lactam) from the urea component. This is a key distinguishing feature.[10] |
| C=O Stretch (Ester) | ~1650 | Shift to lower wavenumber. This strong band is from the ester carbonyl, now heavily conjugated within the DHPM ring system. Its position is significantly lower than in EAC.[10] |
| N-H Bending (Amide II) | ~1590 | New absorption. This band, characteristic of N-H bending in secondary amides, provides further confirmation of the DHPM structure. |
| Aromatic C-H Bending | ~760 and ~700 | New absorptions. Similar to the Hantzsch product, these bands confirm the incorporation of the phenyl ring from benzaldehyde. |
The presence of the strong amide C=O stretch around 1700 cm⁻¹ is the most definitive evidence for the formation of the dihydropyrimidinone ring and serves as the primary feature to distinguish it from the Hantzsch product.[10]
Comparative Analysis: Differentiating Products with FT-IR
FT-IR spectroscopy excels at distinguishing between the starting material and the two different heterocyclic products based on the unique vibrational signatures of their functional groups.
| Vibrational Mode | This compound | 1,4-Dihydropyridine | Dihydropyrimidinone |
| N-H Stretch | ~3453 & 3337 cm⁻¹ (2 bands, primary amine) | ~3350 cm⁻¹ (1 band, secondary amine) | ~3245 cm⁻¹ (1 band, secondary amide) |
| Highest C=O Stretch | ~1716 cm⁻¹ (Ester) | ~1690 cm⁻¹ (Ester) | ~1705 cm⁻¹ (Amide I) |
| Second C=O / C=C | ~1660 cm⁻¹ (C=C) | ~1650 cm⁻¹ (C=C) | ~1650 cm⁻¹ (Ester) |
| Key Differentiator | Two N-H bands | Single sec-amine N-H | Strong Amide I C=O band |
This comparative data clearly shows that while both reactions start from the same precursor, the resulting FT-IR spectra are unambiguously different. The N-H stretch region differentiates the primary amine of the reactant from the secondary amine/amide of the products, while the carbonyl region clearly distinguishes the dihydropyridine from the dihydropyrimidinone.
Visualization of Workflows
Synthetic Pathways from this compound
Caption: Synthetic routes from this compound to different heterocyclic products.
FT-IR Analysis Workflow
Caption: Step-by-step workflow for validating synthesis using FT-IR analysis.
Conclusion
This compound is a foundational reagent whose synthetic transformations can be monitored with precision and confidence using FT-IR spectroscopy. As we have demonstrated, the conversion of EAC into either a 1,4-dihydropyridine or a dihydropyrimidinone results in a dramatic and easily interpretable change in the infrared spectrum. The key diagnostic regions—specifically the N-H stretching region (3500-3200 cm⁻¹) and the carbonyl stretching region (1750-1650 cm⁻¹)—provide a powerful fingerprint for product identification. For any researcher working with this versatile precursor, a firm grasp of these FT-IR correlations is not just beneficial but essential for confirming reaction outcomes, optimizing conditions, and ensuring the integrity of their synthesized compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 8. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Performance in the Hantzsch Dihydropyridine Synthesis Using Ethyl 3-Aminocrotonate
The Hantzsch synthesis, a foundational multi-component reaction first reported in 1881, remains a cornerstone for the synthesis of 1,4-dihydropyridines (DHPs).[1][2] These heterocyclic scaffolds are of immense pharmacological importance, forming the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine used to treat cardiovascular diseases.[1][3] The classical approach, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, often suffers from drawbacks such as harsh reaction conditions, extended reaction times, and modest yields.[1]
A significant refinement to this process involves the use of pre-formed β-enamino esters, such as Ethyl 3-aminocrotonate. This modification provides a direct pathway to one of the key intermediates, offering better control over the substitution pattern of the final DHP ring.[4] However, the true leap in efficiency for the Hantzsch synthesis has been the development of advanced catalytic systems. Catalysts are crucial for activating the substrates and facilitating the key condensation and cyclization steps, leading to dramatically improved yields and shorter reaction times under milder, more environmentally benign conditions.[2][5]
This guide provides a comparative analysis of various catalysts for the Hantzsch synthesis, focusing on reactions that utilize this compound or its in-situ formation from ethyl acetoacetate and an ammonia source. We will delve into the mechanistic role of the catalyst, present comparative yield data, and provide detailed experimental protocols to aid researchers in selecting the optimal system for their synthetic needs.
The Mechanistic Role of Catalysis
The Hantzsch synthesis proceeds through a series of condensation and addition reactions. A catalyst, typically a Brønsted or Lewis acid, accelerates the reaction by facilitating two key intermediate formations.[5][6] First, it promotes the Knoevenagel condensation between the aldehyde and one equivalent of a β-ketoester. Second, it facilitates the Michael addition of the enamine (this compound) to this Knoevenagel adduct. The resulting intermediate then undergoes intramolecular cyclization and dehydration to furnish the final 1,4-dihydropyridine product.[2][4][6][7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 3-aminocrotonate Derivatives
Introduction: The Analytical Imperative for Purity in Dihydropyridine Synthesis
Ethyl 3-aminocrotonate and its related esters are foundational building blocks in synthetic organic chemistry. Their most prominent role is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a class of compounds that includes critical cardiovascular drugs like Nifedipine and Felodipine.[1][2] The purity of the final Active Pharmaceutical Ingredient (API) is non-negotiable, and this control begins with the starting materials and intermediates. This compound, being a primary reactant, is considered a critical process-related impurity that must be monitored and controlled in the final drug substance.[3][4]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of DHP-type molecules, with a specific focus on the resolution and quantification of residual this compound. We will move beyond simply listing parameters to explore the underlying chromatographic principles and the rationale that drives method selection, development, and validation in a regulated pharmaceutical environment.
The Core Chromatographic Challenge
The primary analytical challenge lies in the significant polarity difference between the key analytes:
-
This compound: A relatively small, polar, and basic starting material.[5]
-
Dihydropyridine Derivatives (e.g., Nifedipine): Large, non-polar, and hydrophobic molecules.[6][7]
An effective HPLC method must provide sufficient retention for the non-polar API and its related impurities while ensuring the polar this compound is retained long enough to be resolved from the solvent front and other early-eluting species, all within a reasonable run time. This scenario makes Reversed-Phase (RP-HPLC) the undisputed technique of choice.[8]
Comparative Analysis of RP-HPLC Methodologies
We will compare two robust RP-HPLC approaches: a conventional C18 method with acidic mobile phase and a method employing a polar-embedded column for enhanced retention and selectivity.
Method A: The Industry Workhorse - C18 with Acidic Mobile Phase
This is the most common and logical starting point for developing a purity method for DHP derivatives. The non-polar C18 stationary phase provides strong hydrophobic interactions, which are necessary to retain the large DHP molecule and its non-polar impurities.[9]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its high hydrophobicity, ensuring adequate retention of the non-polar DHP API, allowing the more polar this compound to elute earlier.
-
Mobile Phase (Acetonitrile/Water/Acid): Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks for DHP compounds.[10] The inclusion of an acid (e.g., phosphoric acid or trifluoroacetic acid) to maintain a low pH (typically 2.5-3.5) is critical. This ensures that the primary amine on this compound is consistently protonated, preventing peak tailing and improving reproducibility.[10]
-
Detection (UV): Dihydropyridine derivatives possess a strong chromophore, making UV detection highly effective. A wavelength between 235 nm and 275 nm typically provides excellent sensitivity for both the API and its related impurities.[6][11]
Method B: Enhanced Polar Retention - Polar-Embedded Stationary Phase
A potential pitfall of highly aqueous mobile phases on traditional C18 columns is "phase collapse" or "pore dewetting," where the stationary phase repels the mobile phase, leading to a sudden loss of retention and reproducibility.[12] This can be a concern if very low organic concentrations are needed to retain this compound. A polar-embedded phase (e.g., amide or carbamate) offers a solution.
Causality Behind Experimental Choices:
-
Stationary Phase (Polar-Embedded C18): These columns have a polar functional group embedded near the base of the alkyl chain. This feature makes the phase compatible with 100% aqueous mobile phases, preventing phase collapse and providing an alternative selectivity mechanism (hydrogen bonding) for polar analytes.[12] This can improve the retention and peak shape of this compound.
-
Mobile Phase (Methanol/Buffer): Methanol can be an effective organic modifier, and its different selectivity compared to acetonitrile can be exploited to resolve closely eluting peaks. A buffer (e.g., ammonium formate) is used to maintain a stable pH while being volatile and compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification.
-
Detection (UV/MS): While UV detection remains the primary quantification technique, coupling the method to a mass spectrometer provides unequivocal peak identification, which is a core tenet of modern analytical development and is essential for investigating unknown peaks found during stability studies.[13]
Data Summary: Method Performance Comparison
| Parameter | Method A: Conventional C18 | Method B: Polar-Embedded Phase | Rationale for Comparison |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Polar-Embedded C18, 3.5 µm, 4.6 x 150 mm | Comparing the industry standard with a modern phase designed for enhanced polar selectivity and stability. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 10 mM Ammonium Formate, pH 3.5B: Methanol | Evaluating different organic modifiers and pH control systems (acid vs. buffer) for their effect on selectivity. |
| Elution | Gradient: 30% B to 80% B in 20 min | Gradient: 20% B to 75% B in 15 min | Shorter column and smaller particle size in Method B allow for a faster, more efficient separation. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Adjusted for optimal performance based on column dimensions and particle size. |
| Detection | UV at 235 nm[11][14] | UV at 235 nm, with optional MS | Highlighting the added benefit of mass detection for impurity identification. |
| Pros | Robust, widely available, extensive literature support. | Excellent peak shape for bases, resistant to phase collapse, alternative selectivity. | A classic vs. modern approach to a common separation problem. |
| Cons | Susceptible to phase collapse in highly aqueous conditions, potential for peak tailing with bases. | Different selectivity may require re-validation of existing methods, potentially higher cost. | Understanding the trade-offs in performance and practicality. |
The Principle of Self-Validation: Forced Degradation Studies
A purity method is only trustworthy if it is proven to be "stability-indicating." This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[15] The goal is to demonstrate that the analytical method can successfully separate the main API peak from all known impurities and any newly formed degradants.[16]
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
A successful study, where all peaks are spectrally pure and mass balance is achieved (typically 95-105%), provides high confidence that the method can accurately measure the purity of samples throughout their shelf life.[17]
Experimental Protocols
Protocol 1: HPLC Purity Method using Conventional C18 Column
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Column Temperature: 30 °C.[11]
-
Autosampler Temperature: 10 °C.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.[11]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the DHP reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL. Create a spiked solution for specificity.
-
Test Sample: Accurately weigh and dissolve the sample in diluent to a final concentration of 0.5 mg/mL.
-
Protocol 2: ICH Method Validation Workflow
The validation of an analytical method is a formal process that proves its suitability for the intended purpose, as mandated by guidelines such as ICH Q2(R1).[18]
Caption: Logical workflow for HPLC method validation per ICH guidelines.
-
Specificity: As demonstrated by forced degradation, ensure the method is free from interference from blanks, excipients, and degradants.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., from the Limit of Quantitation to 150% of the impurity specification limit). A correlation coefficient (r²) > 0.999 is typically required.[18]
-
Accuracy: Determined by spiking the sample matrix with known amounts of impurities and calculating the percent recovery. Acceptance criteria are usually within 90-110% for impurities.[8]
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). The Relative Standard Deviation (RSD) should be less than 10% for low-level impurities.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Often established based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[18]
-
Robustness: Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) to ensure the method's performance remains acceptable, indicating its reliability for routine use.
Conclusion and Recommendations
For the routine quality control of this compound and related impurities in DHP drug substances, the Conventional C18 method (Method A) remains a highly robust, reliable, and cost-effective choice. Its widespread adoption means that column technology is mature and troubleshooting is well-documented.
However, during early-stage development, when impurity profiles are not fully characterized and challenging separations are common, the Polar-Embedded Phase (Method B) offers significant advantages. Its resistance to phase collapse and alternative selectivity, especially when coupled with mass spectrometry, provide a powerful platform for method development and impurity identification.
Ultimately, the choice of method depends on the product lifecycle stage. A well-validated C18 method is sufficient for release testing, but an analyst equipped with knowledge of alternative selectivities will be far more effective at developing new methods and troubleshooting unexpected purity issues.
References
- 1. wjpmr.com [wjpmr.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Analysis of this compound impurity in felodipine using HPLC-UV - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. 3-氨基巴豆酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. CN117169392A - Pretreatment method for detecting impurity content in nifedipine controlled release tablet, detection method and application thereof - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
The Dual Personality of Ethyl 3-Aminocrotonate: A Tale of Two Nucleophiles
A Comprehensive Guide to Solvent Effects on the Reactivity of Ethyl 3-Aminocrotonate
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of key synthetic intermediates is paramount. This compound, a versatile building block, is a prime example of a molecule whose synthetic utility is profoundly influenced by the reaction environment.[1] Its ambident nucleophilic nature, possessing reactive sites at both the nitrogen and the α-carbon, presents both an opportunity for diverse functionalization and a challenge in achieving regioselectivity.[2] This guide provides an in-depth comparative study of how solvent choice dictates the reaction pathways of this compound, supported by experimental data and detailed protocols.
This compound exists as a resonance hybrid, with electron density delocalized across the nitrogen, the α-carbon, and the carbonyl oxygen. This delocalization is the origin of its ability to react with electrophiles at two distinct positions: the nitrogen atom (N-attack) and the α-carbon (C-attack).[2] The preferred reaction pathway is a delicate balance of electronic and steric factors, heavily influenced by the surrounding solvent molecules.
The choice of solvent can stabilize or destabilize the transition states leading to N- or C-substituted products, thereby directing the regioselectivity of the reaction. Broadly, solvent effects can be rationalized by considering the polarity, proticity, and hydrogen-bonding capabilities of the medium.
Visualizing the Ambident Nucleophilicity
Caption: Resonance structures illustrating the N- and C-nucleophilic sites.
I. Solvent Effects on the Synthesis of this compound
The very formation of this compound from ethyl acetoacetate and an ammonia source is a solvent-dependent process. A systematic study on the condensation of ethyl acetoacetate with ammonium acetate reveals that polar protic solvents generally afford higher yields.[3][4]
Comparative Data: Yields of this compound in Various Solvents
| Solvent | Type | Yield (%)[3] |
| Methanol | Polar Protic | 92.1 |
| Ethanol | Polar Protic | 84.4 |
| Isopropyl Alcohol | Polar Protic | 73.7 |
| t-Butanol | Polar Protic | 74.3 |
| Acetonitrile | Polar Aprotic | 68.6 |
| Benzene | Nonpolar | 52.8 |
| Toluene | Nonpolar | 50.9 |
| Solvent-free | - | 78.3 |
Analysis: The highest yield is achieved in methanol, a polar protic solvent. This can be attributed to methanol's ability to dissolve the ammonium acetate reactant and to stabilize the polar intermediates and transition states involved in the condensation and dehydration steps through hydrogen bonding. In contrast, nonpolar solvents like benzene and toluene provide significantly lower yields, as they are less effective at solvating the ionic and polar species in the reaction.[3][4]
Experimental Protocol: Synthesis of this compound in Methanol
This protocol is adapted from a study on factors influencing the synthesis of this compound.[3]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Dichloromethane
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (0.036 mol) and ethyl acetoacetate (0.012 mol) in methanol.
-
Stir the solution at room temperature for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 25% ethyl acetate/hexanes eluent.
-
Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 30 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer three times with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel using a gradient of 10-25% ethyl acetate in n-hexanes.
II. Regioselectivity in Acylation Reactions: A Case Study in Solvent and Base Influence
The acylation of β-enamino esters like this compound is a classic example of competing N- vs. C-attack. The outcome is highly dependent on the reaction conditions, including the nature of the acylating agent, the base employed, and the solvent.[2] A systematic study on the acylation of the closely related mthis compound provides significant insights into these effects.
In the presence of pyridine (which can act as both a base and a solvent), acylation with simple acid chlorides like acetyl chloride and propionyl chloride in benzene occurs exclusively at the nitrogen atom to yield N-acylated products (enamides).
However, the choice of base can dramatically alter this selectivity. For instance, the reaction with dichloroacetyl chloride in the presence of triethylamine leads exclusively to the C-acylated product. This is because triethylamine promotes the formation of a highly reactive dichloroketene intermediate, which then reacts at the more nucleophilic carbon position of the enamine.
Mechanistic Considerations
-
N-Acylation (Kinetic Control): In many cases, N-acylation is the kinetically favored process. The nitrogen atom is often more sterically accessible and has a higher intrinsic nucleophilicity. Solvents that do not strongly coordinate to the enamine nitrogen may favor this pathway.
-
C-Acylation (Thermodynamic Control): C-acylated products are often more thermodynamically stable due to the formation of a more conjugated system. Conditions that allow for equilibration or the formation of a more reactive electrophile (like a ketene) can favor C-acylation. Polar aprotic solvents can stabilize the enolate-like resonance structure, potentially enhancing the nucleophilicity of the α-carbon.
Visualizing the Acylation Workflow
Caption: A generalized experimental workflow for studying the acylation of this compound.
III. Solvent Influence in the Hantzsch Dihydropyridine Synthesis
This compound is a key component in the Hantzsch synthesis, a multicomponent reaction used to produce dihydropyridines, a class of compounds with significant pharmacological activity (e.g., as calcium channel blockers).[1] The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions. Modern approaches have demonstrated that solvent choice is critical for optimizing this reaction.
While traditional solvents like ethanol and isopropanol are commonly used, greener and more efficient solvent systems have been explored. For instance, conducting the Hantzsch synthesis in aqueous micelles under ultrasonic irradiation has been shown to give superior yields compared to conventional solvents like methanol, ethanol, or THF.[4] Furthermore, the use of ionic liquids as solvents can also enhance reaction efficiency, likely by stabilizing the charged intermediates formed during the reaction. In some cases, solvent-free conditions have also proven effective, particularly for industrial-scale synthesis.[2][5]
Concluding Remarks for the Practicing Scientist
The reactivity of this compound is a clear illustration of the principle that a solvent is not merely an inert medium but an active participant in a chemical reaction.
-
For Synthesis: When preparing this compound, polar protic solvents, particularly methanol, offer the highest yields.[3]
-
For Regioselective Reactions: To achieve selective N- or C-functionalization, the interplay between the solvent and the base is critical. For N-acylation, a base like pyridine in a non-polar solvent can be effective. For C-alkylation or acylation, a stronger, non-nucleophilic base in a polar aprotic solvent may be necessary to enhance the nucleophilicity of the α-carbon, although this requires experimental verification.
-
For Multicomponent Reactions: In complex syntheses like the Hantzsch reaction, consider unconventional solvent systems such as aqueous micelles or ionic liquids to improve yields and reaction times.[4]
This guide serves as a foundational resource. The specific substrate and electrophile will always introduce additional variables. Therefore, the principles and data presented here should be used as a starting point for methodical optimization of your specific reaction conditions.
References
A Comparative Guide to Structure Confirmation of Ethyl 3-Aminocrotonate Products: The Definitive Role of X-ray Crystallography
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. For reaction products derived from ethyl 3-aminocrotonate, a versatile building block in the synthesis of numerous biologically active compounds, precise structural confirmation is not merely a matter of academic rigor but a critical determinant of a substance's efficacy and safety.[1][2][3] This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for structure elucidation against other common analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
The Challenge: Structural Ambiguity in this compound Derivatives
This compound is a valuable intermediate, often used in the synthesis of heterocyclic compounds.[2][4] Its reactivity, however, can lead to a variety of products, including isomers and stereoisomers, where subtle differences in atomic arrangement can drastically alter biological activity. This necessitates analytical methods that can provide not just connectivity but a precise map of the molecule's three-dimensional architecture.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution.[5][6] The technique works on the principle that when X-rays are directed at a crystal, they are diffracted by the regularly spaced atoms in the crystal lattice.[7] By analyzing the resulting diffraction pattern, scientists can determine the precise arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[7][8]
The primary advantage of X-ray crystallography is its ability to provide a direct, three-dimensional visualization of the molecule.[9][10] This is in contrast to other methods that often rely on inference and interpretation of spectral data to build a structural model.
The journey from a newly synthesized this compound derivative to a fully resolved crystal structure is a multi-step process that demands careful execution.
Caption: The workflow for single-crystal X-ray diffraction analysis.
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[11]
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent.[12] Over time, as the solvent evaporates, the solution will become supersaturated, promoting crystal growth.
-
Vapor Diffusion: This is an excellent method when only small amounts of the compound are available.[12] Dissolve the compound in a small volume of a relatively non-volatile solvent. Place this solution in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[13]
-
Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in size), carefully remove them from the solution using a loop or a fine needle and mount them on the diffractometer.[7]
The choice of crystallization technique is critical and often requires experimentation. The goal is to produce a single, well-ordered crystal free of defects.[7]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible, primarily due to the requirement of a suitable single crystal.[14][15] Therefore, it is essential to understand the strengths and limitations of alternative and often complementary techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules[16] |
| Sample Type | Single, well-ordered crystal[9] | Soluble compound in a suitable solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation and dynamics[17] | Molecular weight, elemental composition, fragmentation patterns[17] |
| Key Advantage | Unambiguous 3D structure determination[6][18] | Provides information about the molecule in solution | High sensitivity and determination of molecular formula[16] |
| Key Limitation | Requires a high-quality single crystal[14] | Structure is inferred, can be ambiguous for complex stereochemistries | Provides no direct information on 3D structure |
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound and its derivatives, ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms.[2][19] Two-dimensional NMR techniques, such as COSY and HSQC, can further map out the relationships between protons and carbons.
However, while NMR is excellent for determining the carbon skeleton and the relative arrangement of atoms, it can be challenging to definitively assign absolute stereochemistry, especially in complex molecules with multiple chiral centers. The structure is ultimately inferred from spectral data rather than directly observed.[20]
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[16] High-resolution mass spectrometry can provide the molecular formula, which is a crucial piece of information in structure elucidation. Fragmentation patterns can also offer clues about the different functional groups present in the molecule.
The primary limitation of mass spectrometry is that it does not provide direct information about the three-dimensional arrangement of atoms. It tells you "what" atoms are present and in what numbers, but not "how" they are connected in space.
The Synergy of Techniques: A Holistic Approach
The most robust approach to structure confirmation often involves a combination of techniques. An initial analysis by NMR and MS can provide a working hypothesis of the structure. X-ray crystallography can then be employed to provide the definitive, unambiguous confirmation of that structure.
Caption: A synergistic workflow for structure elucidation.
Conclusion: The Enduring Value of X-ray Crystallography
In the rigorous world of drug development and chemical research, ambiguity is a liability. While techniques like NMR and mass spectrometry are vital for the initial characterization of this compound products, they often leave room for interpretation, particularly concerning the precise three-dimensional arrangement of atoms. X-ray crystallography, by providing a direct and detailed atomic map, remains the ultimate arbiter of molecular structure.[6][18] Its ability to deliver an unambiguous, high-resolution picture of a molecule is what solidifies its position as the gold standard, ensuring the integrity and validity of chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 626-34-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. rigaku.com [rigaku.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. excillum.com [excillum.com]
- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. sydney.edu.au [sydney.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. rigaku.com [rigaku.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 3-Aminocrotonate: Efficacy of Green Chemistry Methods
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency, sustainability, and cost-effectiveness is paramount. Ethyl 3-aminocrotonate, a pivotal intermediate in the synthesis of numerous pharmaceuticals, including dihydropyridine-based calcium channel blockers, serves as an excellent case study for evaluating the evolution of synthetic methodologies.[1][2] This guide provides an in-depth comparison of conventional and green chemistry approaches for the synthesis of this compound, offering researchers, scientists, and drug development professionals a critical analysis of various techniques supported by experimental data. Our focus is to elucidate the practical advantages and mechanistic underpinnings of greener alternatives, thereby empowering informed decisions in process development.
The Enduring Importance of this compound
This compound is a versatile building block in organic synthesis. Its enamine functionality, conjugated with an ester group, imparts a unique reactivity profile that is instrumental in the construction of a wide range of heterocyclic compounds. Beyond its role in the synthesis of cardiovascular drugs, it is a key precursor for various other biologically active molecules. The efficiency and environmental footprint of its synthesis are therefore critical considerations for the pharmaceutical industry.
Conventional Synthesis: The Benchmark
The traditional and most widely employed method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and an ammonia source, typically aqueous ammonia or ammonium acetate, often in the presence of an organic solvent.[3]
Reaction Scheme: Conventional Synthesis
Caption: Conventional synthesis of this compound.
This method, while reliable, often suffers from drawbacks such as long reaction times, the use of volatile and often toxic organic solvents, and challenges in product isolation and purification, which contribute to a significant environmental burden.
Green Chemistry Alternatives: A Paradigm Shift
In response to the growing need for sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and simplify reaction procedures.
Solvent-Free Synthesis
Eliminating the solvent is a cornerstone of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and the environmental hazards associated with solvent use, recovery, and disposal.
Reaction Scheme: Solvent-Free Synthesis
Caption: Solvent-free synthesis of this compound.
This approach offers a significant improvement in terms of environmental impact and process simplicity. However, it may require higher temperatures and longer reaction times compared to solvent-based methods, and the viscosity of the reaction mixture can sometimes pose challenges.
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful tool for green and efficient synthesis. Reactions are performed in a continuously flowing stream within a reactor, offering precise control over reaction parameters, enhanced safety, and scalability.
Workflow: Continuous Flow Synthesis
Caption: Continuous flow synthesis of this compound.
This method allows for excellent heat and mass transfer, leading to significantly reduced reaction times and often higher yields compared to batch processes. The enclosed nature of the system also minimizes the release of volatile compounds.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized organic synthesis by providing rapid and uniform heating of the reaction mixture. This often leads to dramatic reductions in reaction times, increased yields, and improved product purity.
Workflow: Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis workflow.
Microwave-assisted synthesis is particularly well-suited for high-throughput screening and optimization of reaction conditions. The ability to perform reactions in sealed vessels allows for temperatures to exceed the solvent's boiling point, further accelerating the reaction rate.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy for promoting reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes key performance indicators for the different synthetic methods based on available literature data.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Ethyl acetoacetate, Ammonium acetate | Methanol | Room Temp. | 20 h | 92 | [1][2] |
| Solvent-Free | Ethyl acetoacetate, Ammonium acetate | None | 60 | 18 h | 78.3 | [4] |
| Continuous Flow | Ethyl acetoacetate, Aqueous ammonia (25%) | Water | 50 | 22 min | 94 | [5][6] |
| Microwave-Assisted | Ethyl acetoacetate, Ammonia | - | - | - | 70 | [7] |
| Ultrasound-Assisted | Ethyl acetoacetate, Amines | None | - | Minutes | High |
Note: Data for microwave and ultrasound-assisted synthesis of this compound is limited in publicly available literature; the provided yield for microwave-assisted synthesis is for a related Hantzsch three-component reaction. Ultrasound-assisted synthesis of related β-enamino esters shows high yields in minutes.
Green Chemistry Metrics: Quantifying the "Greenness"
To move beyond a qualitative assessment, we can employ green chemistry metrics to quantify the environmental performance of each synthetic route.
| Metric | Conventional (Methanol) | Solvent-Free | Continuous Flow (Water) |
| Atom Economy (%) | ~87.1% | ~87.1% | ~87.1% |
| E-Factor | High (due to solvent) | Low | Very Low |
| Process Mass Intensity (PMI) | High | Low | Very Low |
Calculations:
-
Atom Economy: Calculated as (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100. For the reaction of ethyl acetoacetate (130.14 g/mol ) and ammonia (17.03 g/mol ) to form this compound (129.16 g/mol ) and water (18.01 g/mol ), the atom economy is (129.16 / (130.14 + 17.03)) * 100 ≈ 87.1%.
-
E-Factor (Environmental Factor): Calculated as (Total mass of waste / Mass of product). This metric highlights the amount of waste generated. Solvent-based methods typically have a high E-Factor.
-
Process Mass Intensity (PMI): Calculated as (Total mass of input / Mass of product). This provides a holistic view of the process efficiency, including all materials used.
The calculations clearly demonstrate the superior environmental performance of the solvent-free and continuous flow methods, which generate significantly less waste compared to the conventional approach.
Experimental Protocols
Conventional Synthesis in Methanol[1]
-
Dissolve ammonium acetate (0.036 mol) in methanol (1.45 ml).
-
Add ethyl acetoacetate (0.012 mol) to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (CH2Cl2) and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Solvent-Free Synthesis[4]
-
Mix ethyl acetoacetate and ammonium acetate in a reaction vessel.
-
Heat the mixture at 60°C for 18 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified as needed.
Continuous Flow Synthesis[5][6]
-
Set up a continuous flow reactor system consisting of two syringe pumps, a T-mixer, and a heated tubular reactor.
-
Prepare a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia.
-
Pump the two solutions at a defined flow rate to achieve a 1:3 molar ratio of ethyl acetoacetate to ammonia into the T-mixer.
-
Pass the mixed stream through the tubular reactor maintained at 50°C with a residence time of 22 minutes.
-
Collect the product stream at the reactor outlet.
-
Isolate the product from the aqueous stream.
Conclusion and Future Outlook
The synthesis of this compound provides a clear illustration of the tangible benefits of adopting green chemistry principles. While conventional methods remain prevalent, the superior efficiency, safety, and environmental performance of solvent-free, continuous flow, and energy-assisted methods are undeniable.
-
Solvent-free synthesis offers a straightforward and environmentally benign alternative, particularly for industrial applications where cost and waste reduction are critical.
-
Continuous flow synthesis represents a technologically advanced approach that provides exceptional control over reaction conditions, leading to high yields and purity in remarkably short reaction times. This method is highly scalable and inherently safer than batch processing.
-
Microwave and ultrasound-assisted syntheses , while requiring further specific investigation for this particular reaction, hold immense promise for accelerating reaction rates and improving energy efficiency, especially in research and development settings.
As the pharmaceutical and chemical industries continue to embrace sustainability, the adoption of these greener methodologies for the synthesis of key intermediates like this compound will be crucial. Further research focused on developing heterogeneous catalysts for these reactions could lead to even more sustainable and economically viable processes by enabling easy catalyst separation and reuse. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and engineers committed to advancing the principles of green chemistry in their work.
References
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 626-34-6 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. biotage.com [biotage.com]
Comparative Guide: Ethyl 3-Aminocrotonate vs. β-Ketoesters as Precursors for Dihydropyridine Synthesis
From the Desk of a Senior Application Scientist
To researchers, scientists, and drug development professionals navigating the synthesis of dihydropyridine (DHP) scaffolds, the choice of starting materials is a critical decision point that dictates reaction efficiency, yield, and purity. The Hantzsch dihydropyridine synthesis, a cornerstone multi-component reaction since its discovery in 1881, remains a prevalent method for creating these valuable heterocyclic compounds, many of which have found application as calcium channel blockers like Nifedipine and Amlodipine.[1][2][3]
Traditionally, the Hantzsch synthesis is a one-pot, four-component condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[2][4] However, an elegant modification involves the use of a pre-formed enamine, ethyl 3-aminocrotonate, which is the condensation product of ethyl acetoacetate and ammonia.[5][6] This guide provides an in-depth comparison of these two approaches, supported by mechanistic insights and experimental data, to determine which precursor offers a superior strategic advantage in the laboratory.
Mechanistic Underpinnings: A Tale of Two Pathways
Understanding the reaction pathways is fundamental to appreciating the advantages and limitations of each precursor.
The Classical Hantzsch Pathway (via β-Ketoester)
The traditional one-pot synthesis is a cascade of reactions where intermediates are formed in situ. While efficient, its concurrent reaction pathways can sometimes lead to side products and purification challenges.[2]
The mechanism proceeds through two primary arms that ultimately converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate, often referred to as a benzylidene derivative in the case of benzaldehyde.[1][4]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to generate a β-enamino ester (like this compound).[1][7]
-
Convergence and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. Subsequent cyclization via loss of a water molecule yields the final 1,4-dihydropyridine ring structure.[1]
Caption: Classical Hantzsch synthesis pathway.
The Convergent Pathway (via this compound)
This modified approach simplifies the reaction mixture by using the pre-formed enamine, this compound. This transforms the synthesis into a more controlled, two-step or three-component process.[8] The key advantage is bypassing the in situ enamine formation, thereby eliminating side reactions associated with that step.
The pathway typically involves:
-
Step 1: Benzylidene Formation: An aldehyde is reacted with a β-ketoester to form the stable α,β-unsaturated carbonyl intermediate. This intermediate can be isolated and purified if desired.[8]
-
Step 2: Cyclocondensation: The isolated benzylidene intermediate is then reacted with this compound. This reaction proceeds through the same Michael addition and cyclization sequence but in a more controlled manner.[8]
For symmetrical DHPs, two equivalents of this compound can be reacted directly with one equivalent of an aldehyde.[3]
Caption: Modified synthesis using this compound.
Head-to-Head Comparison: Performance & Practicality
The choice between these precursors is not merely academic; it has significant practical implications for reaction outcomes and resource management.
| Feature | Classical Hantzsch (β-Ketoesters) | Modified Hantzsch (this compound) | Analysis & Recommendation |
| Reaction Type | One-pot, four-component reaction.[2] | Two-step sequence or a three-component reaction.[8] | This compound offers a more convergent and controlled synthesis. By separating the formation of the electrophile and nucleophile, it allows for optimization of each step, which is crucial for complex or sensitive substrates. |
| Simplicity & Control | All components are mixed at once. While simple in setup, it offers less control over competing side reactions. | The stepwise nature allows for intermediate isolation and purification, leading to a cleaner final product.[8] | For high-purity applications, such as in drug development, the control afforded by the This compound route is a significant advantage. |
| Reaction Conditions | Often requires elevated temperatures or long reaction times, though greener methods (ultrasound, water) have been developed.[2][9] | Cycloaddition can often be achieved under milder conditions, sometimes even at ambient temperature without a catalyst.[8] | The potential for milder conditions makes the This compound method more energy-efficient and suitable for thermally sensitive molecules. |
| Yield & Purity | Yields can be variable and are highly dependent on conditions and substrates. Classical methods often report low to moderate yields.[2][9] | Often provides higher yields and purity by minimizing byproduct formation. Yields of >90% have been reported.[8] | For maximizing yield and minimizing downstream purification efforts, This compound is frequently the superior choice. |
| Versatility | Highly versatile for producing both symmetrical and unsymmetrical DHPs in a single step.[10] | Excellent for the controlled synthesis of unsymmetrical DHPs by reacting with a Knoevenagel adduct from a different β-ketoester.[8] Also effective for symmetrical DHPs.[3] | Both are versatile, but This compound provides a more deliberate and predictable route to unsymmetrical products, which is a common requirement in medicinal chemistry. |
| Precursor Cost & Stability | β-ketoesters are inexpensive, widely available, and stable commodity chemicals. | This compound is also commercially available but is more expensive and is sensitive to air and moisture.[11][12] It can be prepared from ethyl acetoacetate, adding a synthetic step.[13][14] | The β-ketoester approach is more economical from a raw material standpoint. The stability and cost of this compound are key considerations for large-scale synthesis. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative protocols for the synthesis of a 1,4-dihydropyridine.
Protocol 1: Classical One-Pot Hantzsch Synthesis
This protocol is based on improved, environmentally benign procedures for the synthesis of Hantzsch esters.
Objective: To synthesize Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium carbonate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a sealed vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol).[9]
-
Add 5 mL of water to the mixture. The use of water as a solvent represents a green chemistry approach.[9]
-
Seal the vessel and heat the reaction mixture at 80-90°C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.[9]
-
The crude product can be purified by recrystallization from ethanol to yield the pure 1,4-DHP. Expected yields under optimized, catalyst-free aqueous conditions can range from 86-96%.[9]
Protocol 2: Two-Step Synthesis via this compound
This protocol demonstrates the controlled, stepwise approach for synthesizing felodipine, a calcium channel blocker.
Objective: To synthesize Felodipine (ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate).
Step A: Synthesis of the Benzylidene Intermediate
-
To a reaction flask, add 2,3-dichlorobenzaldehyde (0.28 mol) and methyl acetoacetate (0.28 mol).[8]
-
Add acetic acid (0.28 mol) and piperidine (0.07 mol) as catalysts.[8]
-
Heat the mixture at 30-60°C for 4-10 hours, monitoring by TLC until the starting aldehyde is consumed.
-
After completion, cool the mixture and isolate the resulting methyl 2-(2,3-dichlorobenzylidene)acetoacetate intermediate.
Step B: Cyclocondensation
-
Combine the purified benzylidene intermediate from Step A (0.091 mol) with this compound (0.091 mol).[8]
-
Heat the mixture under solvent-free conditions at 80-85°C for approximately 2.5 hours.[8]
-
After the reaction is complete, add a suitable solvent like toluene to dissolve the product at an elevated temperature (65-70°C).
-
Induce precipitation of the final product by adding an anti-solvent such as heptane.
-
Isolate the solid product by filtration, wash, and dry. This method can yield a product with high purity (e.g., 92-98.5% HPLC purity).[8]
Conclusion and Strategic Recommendations
The question of whether this compound is a "better" precursor than β-ketoesters does not have a universal answer. The optimal choice is dictated by the specific goals of the synthesis.
-
The classical β-ketoester approach remains a powerful tool for its operational simplicity and cost-effectiveness. For routine synthesis of symmetrical DHPs where yield variability is acceptable and raw material cost is a primary driver, this one-pot method is highly effective, especially when employing modern, greener protocols.
-
This compound emerges as the superior precursor when control, purity, and yield are paramount. By decoupling the formation of the key reactive intermediates, it provides a more robust and predictable pathway. This is particularly crucial for:
-
The synthesis of complex, unsymmetrical dihydropyridines.
-
Substrates that are sensitive to the harsh conditions of a one-pot reaction.
-
Applications in pharmaceutical development where high purity is non-negotiable and minimizing difficult-to-remove byproducts is a priority.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. This compound | 626-34-6 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 13. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-Aminocrotonate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end upon its use in an experiment. The proper disposal of surplus and waste chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethyl 3-aminocrotonate, grounding procedural recommendations in scientific principles to ensure the protection of personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as a hazardous substance with multiple risk factors.
According to safety data sheets (SDS), this compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4] It is also a lachrymator , meaning it can induce tearing.[5] Inhalation may lead to severe irritation of the respiratory tract, potentially causing chemical burns.[1][3][5] While comprehensive toxicological data is not fully available, the existing information necessitates handling this chemical with a high degree of caution.[5]
| Hazard Classification | Description | GHS Pictograms |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | Corrosive |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | Corrosive |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3][4] | Health Hazard |
This table summarizes the primary hazards associated with this compound based on GHS classifications.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield should be used in situations with a higher risk of splashing.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin contact.[5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Protective clothing should also be worn to prevent skin exposure.[1][5]
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working in an area with inadequate ventilation, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is required.[5]
Spill and Leak Management: A First Line of Defense
Accidents can happen, and a well-defined spill cleanup procedure is essential. The primary objectives are to contain the spill, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[1] Ensure adequate ventilation to disperse any airborne dust or vapors.[1][5]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1][5][6]
-
Collect the Waste: Place the swept-up material into a suitable, closed, and properly labeled container for disposal.[1][5][6]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area according to your laboratory's standard operating procedures for corrosive materials.
-
Do Not Discharge to Drains: Under no circumstances should this compound be allowed to enter drains or waterways.[1][6]
The Core Directive: Proper Disposal Procedures
The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local regulations.[5] The overarching principle is to treat it as a hazardous waste.
Recommended Disposal Method:
The most consistently recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This high-temperature process ensures the complete breakdown of the molecule into less harmful components.
Step-by-Step Waste Collection and Disposal Protocol:
-
Containerization: Collect waste this compound in its original container or a compatible, well-sealed container.[1] Do not mix it with other waste streams.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also includes the date of accumulation and any other information required by your institution's hazardous waste program.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5] The storage area should be designated for corrosive materials.[5][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3][7]
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, absorbent pads from a spill, or empty containers, must be treated as hazardous waste. Uncleaned containers should be handled in the same manner as the product itself.[1]
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, utilizing appropriate PPE, and adhering to the outlined spill management and disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the most up-to-date information.
References
- 1. godavaribiorefineries.com [godavaribiorefineries.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. godavaribiorefineries.com [godavaribiorefineries.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Mastering the Safe Handling of Ethyl 3-aminocrotonate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Ethyl 3-aminocrotonate, a versatile intermediate, is no exception. However, its effective use is predicated on a robust understanding and implementation of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest degree of safety and confidence.
The Hazard Profile of this compound: Understanding the "Why" Behind the "How"
Before delving into procedural specifics, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a lachrymator, meaning it can induce tearing, and may cause respiratory irritation.[1][4] The toxicological properties of this compound have not been fully investigated, which necessitates a cautious and proactive approach to safety.[1]
These hazards are the primary drivers for the stringent PPE requirements. The corrosive nature of the compound dictates the need for chemical-resistant barriers to protect the skin and eyes, while its potential for respiratory irritation underscores the importance of proper ventilation and, in some cases, respiratory protection.
| Hazard Classification | GHS Hazard Statement | Primary Concern |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Direct contact can lead to serious and potentially irreversible tissue damage. |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Vapors and splashes can cause severe eye injury. |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following is a comprehensive guide to the essential PPE for handling this compound, grounded in established safety standards from bodies such as the Occupational Safety and Health Administration (OSHA).[5][6]
Hand Protection: The Critical Barrier
Given that this compound causes severe skin burns, appropriate hand protection is non-negotiable.
-
Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling corrosive substances.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Causality: These materials provide a robust barrier against the corrosive properties of this compound, preventing direct skin contact and subsequent chemical burns.
-
Best Practices:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
For extended operations or when handling larger quantities, consider double-gloving.
-
Remove gloves using a technique that avoids skin contact with the outer, contaminated surface.[2]
-
Dispose of contaminated gloves immediately in a designated hazardous waste container.[2]
-
Body Protection: Shielding Against Splashes and Spills
Protecting the skin on your arms and body is equally important, especially when there is a risk of splashes or spills.
-
Selection: A chemical-resistant lab coat is the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron over the lab coat is recommended.[7]
-
Causality: The lab coat and apron provide a barrier to prevent the corrosive liquid from reaching and damaging the skin.
-
Best Practices:
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
In the event of a significant spill on the lab coat, remove it immediately and safely.
-
Eye and Face Protection: A Clear Necessity
This compound can cause serious and potentially irreversible eye damage.
-
Selection: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[6][7] When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6][8]
-
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
-
Best Practices:
-
Ensure goggles fit snugly to the face.
-
Regularly clean and disinfect eye and face protection.
-
An eyewash station should be readily accessible and tested regularly.[9]
-
Respiratory Protection: Guarding Your Airways
Given that this compound may cause respiratory irritation, engineering controls are the primary method of protection.
-
Primary Control: All work with this compound should be conducted in a properly functioning chemical fume hood.[10] A fume hood is designed to capture and exhaust hazardous vapors, preventing them from entering the laboratory environment.
-
When a Respirator is Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.
-
Selection: A NIOSH-approved respirator with a cartridge appropriate for organic vapors should be used.[11] The specific type of respirator will depend on the concentration of the airborne contaminant.
-
Causality: The respirator filters out harmful vapors from the air you breathe, protecting your respiratory system from irritation and potential damage.
-
-
Best Practices for Fume Hood Use:
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure and ensuring a safe working environment.
Donning and Doffing PPE: A Deliberate Sequence
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Doffing (Taking Off) Sequence:
Storage and Handling
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][12]
-
Use this chemical only in a chemical fume hood.[10]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: If it is safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Clean-up: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For larger spills, follow your institution's emergency procedures.
-
Dispose: Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste must be disposed of in accordance with federal, state, and local regulations.[1]
Chemical Waste
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").[13]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste.[2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated PPE and Materials
-
Gloves, wipes, and other solid waste: Place all disposables contaminated with this compound into a designated hazardous waste container.
-
Contaminated clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste. Do not launder contaminated clothing with other items.[14]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. ehs.fiu.edu [ehs.fiu.edu]
- 2. resources.workstationindustries.com [resources.workstationindustries.com]
- 3. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 4. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 5. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. Corrosive Chemicals | Hellman & Associates [ehscompliance.com]
- 10. pdx.edu [pdx.edu]
- 11. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 12. scribd.com [scribd.com]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
